4-Bromo-3-iodoanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSHEKLLKFEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475069 | |
| Record name | 4-Bromo-3-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-68-1 | |
| Record name | 4-Bromo-3-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Utility of 4-Bromo-3-iodoanisole in Modern Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-iodoanisole
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. This compound (CAS No: 4897-68-1) emerges as a highly valuable intermediate due to its unique structural arrangement.[1] This dihalogenated anisole derivative possesses two distinct halogen atoms—bromine and iodine—on an electron-rich aromatic ring. This configuration is not a mere chemical curiosity; it is a carefully orchestrated platform for sequential and site-selective functionalization.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. The C-I bond is significantly more susceptible to oxidative addition with transition metal catalysts, such as palladium, making it the preferred site for initial cross-coupling reactions.[2] This allows for the introduction of a diverse array of substituents at the 3-position. Subsequently, the more robust C-Br bond can be engaged in a second, distinct coupling reaction, providing a powerful tool for the convergent synthesis of complex molecular architectures. This inherent, programmable reactivity makes this compound an indispensable precursor in drug discovery programs and the development of fine chemicals, where precise molecular tailoring can directly influence pharmacological activity, bioavailability, and metabolic stability.[2]
Strategic Synthesis: Electrophilic Halogenation Pathways
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a monosubstituted anisole precursor. The methoxy (-OCH₃) group is a potent activating, ortho, para-directing group, which governs the regioselectivity of the incoming electrophile. Two primary retrosynthetic pathways are viable: the bromination of 3-iodoanisole or the iodination of 4-bromoanisole.
Preferred Route: Bromination of 3-Iodoanisole
From a practical and regiochemical standpoint, the bromination of 3-iodoanisole is often the more straightforward approach. The methoxy group in 3-iodoanisole strongly directs incoming electrophiles to its ortho and para positions. The para position (C4) is sterically accessible and electronically activated, making it the primary site for bromination.
The mechanism involves the generation of an electrophilic bromine species (Br⁺), which attacks the electron-rich aromatic ring. The methoxy group stabilizes the resulting arenium ion intermediate through resonance, facilitating the substitution.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bromination of 3-Iodoanisole
This protocol is adapted from established methodologies for the electrophilic bromination of activated aromatic systems.[3]
Materials:
-
3-Iodoanisole (1.0 eq)
-
Bromine (1.2 eq)
-
Glacial Acetic Acid
-
Hexane
-
5% Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solution
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, and standard glassware for extraction.
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-iodoanisole (e.g., 10.0 g, 42.7 mmol) in glacial acetic acid (65 mL).
-
Addition of Bromine: Slowly add bromine (e.g., 2.6 mL, 51.2 mmol) dropwise to the stirred solution over a period of 10-15 minutes at room temperature. The reaction mixture will typically turn a persistent orange/red color.
-
Reaction Monitoring: Allow the resulting solution to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL). Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 75 mL).
-
Washing: Combine the organic extracts. Wash sequentially with a 5% aqueous sodium thiosulfate solution until the orange color of excess bromine is discharged, followed by a saturated sodium bicarbonate solution to neutralize residual acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of bromine without the need for a strong Lewis acid catalyst, which could lead to side reactions on the activated ring.[4]
-
Reagent: Elemental bromine is an effective brominating agent for activated rings like anisole derivatives.[3] An alternative, milder reagent is N-Bromosuccinimide (NBS), which can also be used, often in a polar aprotic solvent like DMF, to achieve the same transformation.[3][5]
-
Work-up: The sodium thiosulfate wash is critical for quenching and removing unreacted bromine, which is corrosive and can interfere with purification and characterization. The bicarbonate wash removes the acidic solvent.
Purification: Isolating the Target Compound
The crude product obtained is often a yellow or brown oil or solid and requires purification to remove unreacted starting materials, regioisomers, and other byproducts.
Flash Column Chromatography: This is the most common and effective method for purifying this compound.[6]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is effective. The less polar product will elute from the column, separated from more polar impurities. Due to the similar polarity of potential regioisomers, a slow gradient is often necessary for optimal separation.[6]
Recrystallization: If the crude product is a solid, recrystallization can be an effective alternative for achieving high purity.
-
Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For polyhalogenated aromatics, solvents like hexanes or ethanol are common choices.[6]
Characterization: Structure and Purity Verification
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Workflow for analytical characterization.
Spectroscopic and Spectrometric Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 1H), ~7.0-7.1 ppm (d, 1H), ~6.7-6.8 ppm (dd, 1H), ~3.8 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | Signals expected in the aromatic region (~110-160 ppm) and a methoxy signal (~56 ppm). |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺) | A complex cluster of peaks around m/z 312, 314 due to isotopes of Br (⁷⁹Br, ⁸¹Br).[1] |
| Physical Properties | Appearance | Colorless to light yellow solid or liquid. |
| Molecular Formula | C₇H₆BrIO[1] | |
| Molecular Weight | 312.93 g/mol [1] |
Data Interpretation:
-
¹H NMR: The proton spectrum is highly informative. The three aromatic protons will appear as distinct signals (a doublet, another doublet, and a doublet of doublets) due to their unique coupling relationships. The singlet at ~3.8 ppm corresponds to the three protons of the methoxy group.
-
Mass Spectrometry: GC-MS is invaluable for confirming both the molecular weight and the purity of the sample.[7][8] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic ¹²⁷I) results in a characteristic isotopic pattern for the molecular ion, providing definitive evidence of the compound's elemental composition.
Conclusion: A Versatile Tool for Advanced Synthesis
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. The methodologies described are robust and grounded in the principles of electrophilic aromatic substitution. Mastery of this synthesis provides researchers and drug development professionals with a powerful and versatile building block, enabling the efficient construction of complex molecules through sequential, site-selective cross-coupling strategies. The reliability of the synthetic protocols and the clarity of the analytical data underscore its role as a key intermediate in advancing chemical innovation.
References
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EXCELL Laboratory. (n.d.). Haloanisoles – Halophenols. Contaminants. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Wu, H., & Hynes, J., Jr. (2010).
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Keng, A., & Botezatu, A. (2023). Uncorking Haloanisoles in Wine. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
- Luliński, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 891-897.
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Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis.... Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-3-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-Bromo-3-iodoanisole. As a di-halogenated aromatic compound, its structure presents a unique substitution pattern that is reflected in its NMR spectra. Understanding these spectral features is crucial for its identification, characterization, and application in various research and development endeavors, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1]
Molecular Structure and Expected Spectroscopic Features
This compound possesses a methoxy group (-OCH₃), a bromine atom, and an iodine atom as substituents on a benzene ring. The relative positions of these substituents dictate the electronic environment of each proton and carbon atom, which in turn governs their chemical shifts and coupling patterns in the NMR spectra.
Diagram of Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | d | ~2.5 |
| H-5 | 6.8 - 7.1 | dd | ~8.5, 2.5 |
| H-6 | 7.3 - 7.6 | d | ~8.5 |
| -OCH₃ | 3.8 - 4.0 | s | N/A |
Analysis of the ¹H NMR Spectrum:
-
Methoxy Protons (-OCH₃): This will appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm) due to the absence of adjacent protons to couple with.
-
Aromatic Protons:
-
H-2: This proton is ortho to the iodine atom and meta to the bromine atom. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent halogens. It should appear as a doublet due to coupling with H-5.
-
H-6: This proton is ortho to the methoxy group and meta to the iodine atom. The electron-donating nature of the methoxy group will shield this proton, shifting it upfield compared to H-2. It is expected to appear as a doublet from coupling with H-5.
-
H-5: This proton is ortho to both H-6 and the bromine atom. It will experience coupling from both H-2 (meta) and H-6 (ortho), resulting in a doublet of doublets.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-OCH₃) | 155 - 160 |
| C-2 | 130 - 135 |
| C-3 | 90 - 95 |
| C-4 | 115 - 120 |
| C-5 | 110 - 115 |
| C-6 | 135 - 140 |
| -OCH₃ | 55 - 60 |
Analysis of the ¹³C NMR Spectrum:
-
C-1: The carbon attached to the oxygen of the methoxy group will be significantly deshielded and appear at a low field (high ppm value).
-
C-3 and C-4: The carbons directly bonded to the electronegative bromine and iodine atoms will have their chemical shifts significantly influenced. The carbon bearing the iodine (C-3) is expected to be shifted further upfield than what would be expected based solely on electronegativity due to the "heavy atom effect". The carbon attached to bromine (C-4) will also be shifted upfield compared to an unsubstituted carbon.
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of all substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at a characteristic upfield position (around 55-60 ppm).
Experimental Protocol for NMR Data Acquisition
The following provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of the ¹³C isotope.[2]
-
Workflow for NMR Data Acquisition and Analysis
Caption: Standard workflow for NMR analysis.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a valuable reference for the structural verification of this compound. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic signals of the methoxy group and the halogenated carbons, serve as a unique fingerprint for its identification. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and characterization, which is paramount for its application in synthetic chemistry and drug development.
References
- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
-
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- Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.).
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Introduction: The Significance of Solid-State Architecture
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-iodoanisole: A Hypothetical Study
Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations involved in the single-crystal X-ray diffraction analysis of this compound. As a dihalogenated aromatic compound, this compound presents an interesting case for studying the interplay of various intermolecular forces, particularly halogen bonding, which are crucial in the rational design of functional materials and pharmaceutical compounds. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this guide constructs a robust, hypothetical analysis based on established crystallographic principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development seeking to understand not just the "what" but the "why" of crystal structure determination, from experimental design to the nuanced interpretation of solid-state interactions.
In the realm of molecular sciences, the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount. This arrangement, or crystal structure, governs a material's macroscopic properties, including its melting point, solubility, stability, and bioavailability—key parameters in the development of pharmaceuticals and functional materials. This compound (C₇H₆BrIO) is a halogenated aromatic compound whose structure is of interest due to the presence of multiple functional groups capable of engaging in a variety of non-covalent interactions.[1][2][3] The strategic placement of bromine, iodine, and a methoxy group on the benzene ring suggests a rich landscape of potential intermolecular forces that dictate its crystal packing.[4][5][6]
This guide will walk through the complete, albeit hypothetical, process of determining and analyzing the crystal structure of this compound. We will explore the causality behind experimental choices and delve into the interpretation of the resulting structural data, with a particular focus on the influential role of halogen bonding.
The Experimental Workflow: From Molecule to Model
The journey to elucidating a crystal structure is a meticulous process that bridges chemistry, physics, and computational science. It begins with the preparation of a high-quality single crystal and culminates in a refined digital model of the atomic arrangement.[7][8][9]
Step 1: Single Crystal Growth
The prerequisite for any single-crystal X-ray diffraction study is, unsurprisingly, a high-quality single crystal.[9][10] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would likely be achieved through techniques such as:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly over several days. The gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystal formation.
The choice of solvent is critical as it can influence the resulting crystal packing and even be incorporated into the crystal lattice.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer. The instrument directs a focused beam of X-rays onto the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]
The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d):
nλ = 2d sin(θ)
By analyzing the positions and intensities of the diffracted spots, we can determine the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.[11]
Caption: Experimental workflow for crystal structure determination.
Step 3: Structure Solution and Refinement
The collected diffraction data provide the intensities of the reflections but not their phases. This is known as the "phase problem" in crystallography.[12] For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to estimate the initial phases.[12]
Once an initial structural model is obtained, it undergoes a process of refinement. This involves iteratively adjusting atomic parameters (positions, thermal vibrations) to achieve the best possible fit between the experimentally observed diffraction pattern and the one calculated from the model.[12][13][14][15][16] The quality of the final model is assessed by a value called the R-factor, with a lower R-factor indicating a better fit.
Hypothetical Crystal Structure Analysis of this compound
Based on the principles of molecular geometry and the known behavior of similar halogenated compounds, we can predict the key structural features of this compound.
Molecular Geometry
The molecule consists of a planar benzene ring.[17] The methoxy group's methyl hydrogens would likely be staggered relative to the ring. The C-Br, C-I, and C-O bond lengths and the angles within the benzene ring are expected to conform to standard values for substituted aromatic systems.
Crystal Packing and Intermolecular Interactions
The crystal packing will be a dense arrangement of molecules stabilized by a network of intermolecular interactions. Given the functional groups present, the following interactions are anticipated to be significant:
-
Halogen Bonding (X-Bonding): This is a highly directional, non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base. In this molecule, both bromine and iodine can act as halogen bond donors. The electron-withdrawing nature of the aromatic ring enhances the positive region on the outer side of the halogens (the σ-hole), making them potent X-bond donors. Potential acceptors could be the oxygen atom of the methoxy group or even the π-system of an adjacent aromatic ring. Given iodine's greater polarizability, it is expected to form stronger halogen bonds than bromine.[4][18][19]
-
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O interactions involving the aromatic and methyl hydrogens and the methoxy oxygen are highly probable. These interactions, though individually weak, can collectively contribute significantly to the lattice energy.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion to minimize electrostatic repulsion.
The interplay of these forces, particularly the directional and robust halogen bonds, would be the primary determinant of the overall crystal packing motif.
Caption: Potential intermolecular interactions in the crystal lattice.
Summarized Hypothetical Crystallographic Data
The following table presents plausible, though hypothetical, crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value | Rationale |
| Chemical Formula | C₇H₆BrIO | Based on the molecular structure.[1] |
| Formula Weight | 312.93 g/mol | Calculated from atomic weights.[1] |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for small, relatively low-symmetry organic molecules.[12] |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed space groups for chiral or centrosymmetric packing. |
| a, b, c (Å) | a ≈ 6-8, b ≈ 10-15, c ≈ 15-20 | Typical unit cell dimensions for a molecule of this size. |
| α, β, γ (°) | α = 90, β ≈ 90-105, γ = 90 | Consistent with a monoclinic system. |
| Volume (ų) | ≈ 1000-1500 | Estimated from molecular volume and packing efficiency. |
| Z (Molecules per cell) | 4 | A common value for the specified space groups. |
| Final R-factor (R₁) | < 0.05 | Indicates a well-refined structure. |
Conclusion: A Window into the Solid State
The crystal structure analysis of this compound, as outlined in this guide, serves as a powerful illustration of how we can decode the architecture of matter at the atomic level. Through a synergistic application of experimental techniques and computational refinement, we can build a detailed three-dimensional model of a molecule's solid-state arrangement. This model is not merely a picture; it is a blueprint that explains a compound's physical properties and provides invaluable insights for the rational design of new materials and therapeutics. The predicted dominance of halogen bonding in the crystal packing of this compound underscores the importance of understanding these subtle yet powerful intermolecular forces in the field of crystal engineering.
References
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- Structure refinement: some background theory and practical strategies. (n.d.). MIT.
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- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). MDPI.
- Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. (n.d.). MDPI.
- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). PubMed.
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An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-3-iodoanisole: A Methodical Approach for Researchers and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Chemical Development
In the landscape of pharmaceutical research and fine chemical synthesis, the journey from a promising molecule to a viable product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, dictating a compound's bioavailability, formulation feasibility, shelf-life, and ultimately, its therapeutic or synthetic utility. This guide provides a comprehensive technical framework for the systematic evaluation of 4-Bromo-3-iodoanisole (CAS No: 4897-68-1), a halogenated aromatic compound with potential applications as a synthetic intermediate.
This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to conduct robust solubility and stability studies. By elucidating the causality behind experimental choices and embedding self-validating systems within each protocol, this guide aims to foster a proactive approach to compound characterization, mitigating risks and accelerating the development timeline.
Physicochemical Properties of this compound: A Snapshot
A foundational understanding of a molecule's intrinsic properties is the first step in designing relevant and efficient characterization studies. Below is a summary of the known physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Melting Point | 124-126 °C | [2] |
| Boiling Point | 304.6 °C at 760 mmHg | [2] |
| Density | 2.1 ± 0.1 g/cm³ | [2] |
| XLogP3 | 3.2 | [1] |
The high melting point suggests a stable crystal lattice, and the XLogP3 value indicates a lipophilic nature, hinting at poor aqueous solubility but good solubility in organic solvents. These initial data points are crucial in shaping the experimental design for the subsequent solubility and stability assessments.
Part 1: A Rigorous Approach to Solubility Assessment
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, as well as its handling and formulation in a laboratory or manufacturing setting.[3] This section outlines a systematic approach to determining the solubility of this compound in a range of relevant aqueous and organic solvents.
The Rationale Behind Solvent Selection
The choice of solvents for solubility testing is not arbitrary; it is a strategic decision based on the compound's intended application and its predicted physicochemical properties. For this compound, a lipophilic compound, the following solvent classes are pertinent:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the physiological pH range of the gastrointestinal tract and are essential for predicting oral bioavailability.[4]
-
Non-polar Organic Solvents (e.g., Hexane, Toluene): These are relevant for understanding the compound's behavior in synthetic reaction media and for purification processes like recrystallization.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO)): Commonly used as solvents in analytical methods and for preparing stock solutions for biological assays.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Frequently employed in formulations and as reaction solvents.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic (equilibrium) solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (aqueous buffers and organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Validated HPLC-UV or GC-MS method for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After equilibration, cease agitation and allow the vials to stand to permit the settling of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or GC-MS method.
-
Calculate the solubility in mg/mL or µg/mL.
Anticipated Solubility Profile of this compound
Based on its high XLogP3 value, the anticipated solubility profile is summarized in the table below. It is imperative to replace these predicted values with experimental data.
| Solvent/Buffer | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 1.2) | Very Low | High lipophilicity and lack of ionizable groups. |
| Aqueous Buffer (pH 4.5) | Very Low | High lipophilicity and lack of ionizable groups. |
| Aqueous Buffer (pH 6.8) | Very Low | High lipophilicity and lack of ionizable groups. |
| Aqueous Buffer (pH 7.4) | Very Low | High lipophilicity and lack of ionizable groups. |
| Methanol | Soluble | Polarity is suitable for dissolving the compound. |
| Ethanol | Soluble | Similar to methanol. |
| Acetonitrile | Soluble | A common solvent for non-polar to moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A strong aprotic solvent capable of dissolving a wide range of compounds. |
| Toluene | Soluble | A non-polar aromatic solvent, likely to be a good solvent for an aromatic compound. |
| Hexane | Sparingly Soluble | The polarity might be too low to effectively solvate the molecule despite its lipophilicity. |
Part 2: A Proactive Approach to Stability Profiling
Stability testing is a critical component of the development process, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are an integral part of this process, designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[7]
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing.[6] The primary objectives of these studies are:
-
To elucidate potential degradation pathways.
-
To identify likely degradation products.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method. [7]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a systematic workflow for conducting forced degradation studies in accordance with ICH guidelines.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
2.3.1 Hydrolytic Degradation
Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60 °C and sample at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature and sample at appropriate time intervals.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60 °C, sampling at appropriate time intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
2.3.2 Oxidative Degradation
Objective: To evaluate the compound's sensitivity to oxidation.
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC method.
2.3.3 Thermal Degradation
Objective: To investigate the effect of heat on the solid-state stability of the compound.
Procedure:
-
Place a known quantity of solid this compound in a vial.
-
Expose the sample to dry heat at an elevated temperature (e.g., 80 °C) in a calibrated oven.
-
Sample at different time points (e.g., 1, 3, 7, 14 days).
-
At each time point, dissolve the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.
2.3.4 Photolytic Degradation
Objective: To determine the compound's sensitivity to light exposure.
Procedure (as per ICH Q1B): [9]
-
Expose a sample of this compound (both solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by a validated stability-indicating HPLC method.
Predicted Degradation Pathways
For halogenated aromatic compounds, potential degradation pathways include:
-
Hydrolysis: While the aryl-halide and ether linkages are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to the formation of halophenols.
-
Oxidation: The aromatic ring may be susceptible to oxidation, potentially leading to the formation of phenols or ring-opened products.
-
Photodegradation: UV light can induce the homolytic cleavage of the carbon-iodine or carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.
Analytical Method for Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantitative analysis of this compound and its potential degradation products.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to the detailed protocols and understanding the rationale behind each experimental step, researchers and drug development professionals can generate high-quality, reliable data. This information is not merely a regulatory requirement but a critical tool for informed decision-making throughout the development lifecycle, from lead optimization and formulation design to establishing appropriate storage conditions and shelf-life. The proactive characterization of these fundamental physicochemical properties will undoubtedly pave the way for the successful and efficient advancement of promising chemical entities like this compound.
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Purity Assessment of Commercially Available 4-Bromo-3-iodoanisole: A Multi-Modal Analytical Approach
An In-Depth Technical Guide
Abstract: 4-Bromo-3-iodoanisole is a key halogenated intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its utility in cross-coupling reactions necessitates a stringent assessment of its purity, as even trace impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to establish the purity of commercially available this compound. We will move beyond simple percentage reporting to a holistic understanding of the impurity profile, leveraging orthogonal analytical techniques to ensure a robust and reliable assessment. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]
The Analytical Imperative: Understanding the Impurity Landscape
Based on this, the impurity profile can be anticipated to include:
-
Starting Materials: Unreacted 3-iodoanisole.
-
Isomeric By-products: Positional isomers formed during bromination, such as 2-bromo-5-iodoanisole or 3-bromo-4-iodoanisole.
-
Over-reacted Species: Dibrominated products (e.g., dibromo-iodoanisole).
-
Related Impurities: Compounds arising from impurities in the starting materials themselves (e.g., other iodoanisole isomers).
-
Residual Solvents & Reagents: Traces of solvents like acetic acid or DMF, and reagents such as N-bromosuccinimide (NBS).[6][7]
The following diagram illustrates the logical relationship between the target compound and its potential process-related impurities.
Caption: Relationship between the target molecule and its process-related impurities.
Orthogonal Analytical Strategy: A Self-Validating Workflow
No single analytical technique is sufficient to declare a compound "pure." We must employ a series of orthogonal (uncorrelated) methods that measure different physicochemical properties of the substance. This approach ensures that impurities not detected by one method are likely to be caught by another, providing a high degree of confidence in the final purity assignment.
The overall analytical workflow is depicted below.
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for quantitative purity assessment by area percent. The choice of a reversed-phase method is logical, given the non-polar nature of the analyte.
Expertise & Causality: A C18 column is selected for its hydrophobic stationary phase, which provides strong retention for aromatic compounds. A gradient elution is employed to ensure that any early-eluting, more polar impurities are well-resolved from the solvent front, while also ensuring that any late-eluting, highly non-polar impurities (like over-brominated species) are eluted from the column in a reasonable timeframe. UV detection at 254 nm is chosen as aromatic rings typically exhibit strong absorbance at this wavelength.
Experimental Protocol: HPLC-UV Purity
-
System: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of MeCN to make a 1 mg/mL solution.
-
Injection Volume: 5 µL.
-
Analysis: The purity is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram. Any impurity present at a level of 0.05% or higher should be reported, in line with ICH Q3A guidelines for reporting thresholds.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass information, which is invaluable for identifying unknown impurities.
Expertise & Causality: this compound is sufficiently volatile and thermally stable for GC analysis.[9] A non-polar column (like a 5% phenyl-methylpolysiloxane) is used, where separation is primarily based on boiling point differences. Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which can be compared against libraries or used for structural elucidation of unknown peaks.[10]
Experimental Protocol: GC-MS Impurity ID
-
System: Gas chromatograph coupled to a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.[8]
-
Hold: 5 min at 280 °C.
-
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Prepare a dilute solution of ~100 µg/mL in a suitable solvent like Ethyl Acetate.
-
Injection Volume: 1 µL.
-
Analysis: Identify the main peak corresponding to this compound (Expected M+ at m/z 312, with characteristic isotopic pattern for Br). Analyze the mass spectra of any other peaks to tentatively identify impurities.
Spectroscopic & Stoichiometric Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the compound's structure and can reveal impurities that might co-elute with the main peak in chromatography.
Expertise & Causality: ¹H NMR is used to confirm the proton environment and can be used for quantitative purposes (qNMR) against a certified internal standard. ¹³C NMR confirms the carbon skeleton. The presence of sharp, distinct peaks corresponding to the proposed structure and the absence of significant unassigned signals is a strong indicator of high purity.
Experimental Protocol: NMR Structural Verification
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals for this compound would be a singlet for the methoxy group (~3.8-3.9 ppm) and signals in the aromatic region (6.5-8.0 ppm) corresponding to the three aromatic protons. Integration should match the 3:1:1:1 proton ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the methoxy carbon (~56 ppm) and six distinct aromatic carbons.
-
Analysis: Compare the observed chemical shifts with literature values or predicted spectra.[11][12][13] Scrutinize the baseline for small peaks that could indicate impurities. Residual solvent peaks (e.g., CHCl₃ at 7.26 ppm) should be identified and distinguished from sample impurities.
Elemental Analysis (EA)
Elemental analysis provides a fundamental check of the compound's bulk purity by determining the mass percentages of its constituent elements.
Expertise & Causality: This is a truly orthogonal, non-chromatographic technique. It provides a mass balance of the key elements. For this compound (C₇H₆BrIO), the theoretical elemental composition is a fixed ratio. Combustion analysis will determine the actual percentages of Carbon and Hydrogen.[14][15] Halogen content (Bromine and Iodine) can be determined by methods like oxygen-flask combustion followed by titration or ion chromatography.[14][16] A significant deviation from the theoretical values indicates the presence of impurities that alter the elemental ratio (e.g., an impurity lacking halogens).
Experimental Protocol: Elemental Composition
-
Method: Combustion Analysis for C and H. Oxygen-flask combustion followed by ion chromatography or potentiometric titration for Br and I.
-
Sample Preparation: A few milligrams of accurately weighed, dried sample is required.
-
Analysis: The instrument reports the weight percentage of each element.
-
Acceptance Criteria: The experimentally determined percentages for each element should be within ±0.4% of the theoretical values.
Theoretical Composition for C₇H₆BrIO:
-
Carbon (C): 26.86%
-
Hydrogen (H): 1.93%
-
Bromine (Br): 25.54%
-
Iodine (I): 40.54%
-
Oxygen (O) (by difference): 5.11%
Data Synthesis and Purity Assignment
A final purity value is assigned by synthesizing the data from all techniques. The HPLC area % is typically used as the primary purity value, provided it is supported by the orthogonal methods.
| Technique | Information Provided | Potential Impurities Detected | Strengths | Limitations |
| HPLC-UV | Quantitative purity (Area %), retention time. | Most organic impurities, isomers, starting materials, degradation products. | High precision, robust, widely applicable. | Co-elution possible, requires chromophore, no structural ID. |
| GC-MS | Qualitative impurity profile, retention time, mass-to-charge ratio (m/z). | Volatile impurities, isomers, by-products. | High sensitivity, provides structural data for ID. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structural confirmation, detection of co-eluting impurities. | Proton and carbon-containing impurities, residual solvents. | Gold standard for structure, can be quantitative (qNMR). | Lower sensitivity than chromatography, complex mixtures are difficult to analyze. |
| Elemental Analysis | Bulk elemental composition (C, H, Br, I). | Inorganic salts, impurities with different elemental ratios. | True orthogonal check of stoichiometry, independent of response factors. | Does not identify individual impurities, requires high purity for accuracy. |
Trustworthiness through Self-Validation: If a sample shows 99.8% purity by HPLC, but elemental analysis is off by 2%, it signals a problem. The discrepancy must be investigated. Perhaps an impurity co-elutes with the main peak and has a similar UV response but a very different elemental composition (e.g., an inorganic salt). This cross-verification between methods is the hallmark of a robust purity assessment protocol.
Conclusion
The purity assessment of a critical intermediate like this compound is a multi-faceted process that demands more than a single measurement. By creating a self-validating system of orthogonal analytical techniques—combining high-resolution chromatography (HPLC, GC-MS) with definitive structural (NMR) and stoichiometric (EA) data—researchers and drug development professionals can achieve a high-confidence understanding of their material. This rigorous approach is fundamental to ensuring the reproducibility of synthetic procedures and the quality and safety of the final products.
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Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-3-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Dihaloarenes
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1] 4-Bromo-3-iodoanisole is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective Suzuki-Miyaura coupling. This guide provides a detailed protocol and scientific rationale for the regioselective Suzuki coupling at the C-3 position (adjacent to the methoxy group), leveraging the greater reactivity of the C-I bond. By carefully controlling reaction conditions, aryl or heteroaryl groups can be introduced at this position while preserving the C-4 bromine for subsequent transformations, opening avenues for sequential and diverse molecular elaboration.
The Principle of Regioselectivity: A Tale of Two Halogens
The chemoselectivity in the cross-coupling of this compound is primarily governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle.[1] Consequently, reactions can be tuned to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations. The established order of reactivity for aryl halides in Suzuki coupling is: I > OTf > Br >> Cl. This inherent difference in reactivity allows for the selective activation and coupling at the iodine-bearing position under controlled conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). In the case of this compound, this step occurs preferentially at the more reactive C-I bond.
2. Transmetalation: The organic group (R) from the organoboron reagent (activated by a base to form a boronate species) is transferred to the palladium(II) center, displacing the halide.
3. Reductive Elimination: The two organic groups (Ar and R) on the palladium center are eliminated to form the new C-C bond of the product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Protocol for Regioselective Suzuki Coupling of this compound
This protocol is adapted from a well-established procedure for the analogous substrate, 4-bromo-3-iodophenol, and is expected to provide high regioselectivity for coupling at the C-3 position (C-I bond).[1]
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | Can be varied based on the reactivity of the boronic acid. |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.02 - 0.05 | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[2] |
| K₂CO₃ | Base | 2.0 - 3.0 | Potassium carbonate is a widely used inorganic base. Other bases like Cs₂CO₃ or K₃PO₄ can also be used.[2] |
| Toluene/Water | Solvent System | - | A degassed 3:1 to 4:1 mixture is typically used. Other solvent systems like dioxane/water or DMF/water can also be effective. |
Experimental Procedure
Figure 2: Experimental Workflow for Regioselective Suzuki Coupling.
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system, typically a 3:1 mixture of toluene and water (e.g., 8 mL for a 1.0 mmol scale reaction).
2. Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
3. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-arylanisole.
Factors Influencing Yield and Selectivity
| Parameter | Effect and Rationale |
| Catalyst/Ligand | The choice of ligand can influence the rate and selectivity. Bulky, electron-rich phosphine ligands often promote oxidative addition and reductive elimination. For this selective coupling, Pd(PPh₃)₄ is a reliable choice. |
| Base | The base is crucial for activating the boronic acid to the more nucleophilic boronate species. The choice of base can affect the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. |
| Solvent | A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of byproducts, including the diarylated product or debromination. The recommended temperature of 80 °C is a good starting point to ensure high selectivity. |
Troubleshooting and Considerations
-
Low Yield:
-
Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
-
Verify the activity of the palladium catalyst.
-
Consider a different base or solvent system.
-
Increase the amount of boronic acid (up to 2.0 equiv.).
-
-
Poor Selectivity (Formation of Diarylated Product):
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Use a slight excess of this compound relative to the boronic acid.
-
-
Protodeboronation of Boronic Acid:
-
This side reaction can be problematic with certain boronic acids. Using a milder base or a different solvent system may help.
-
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and predictable transformation that allows for the selective introduction of an aryl or heteroaryl group at the C-3 position. The protocol provided, based on established principles and analogous reactions, offers a robust starting point for the synthesis of a wide array of 4-bromo-3-arylanisole derivatives. These intermediates are valuable precursors for further functionalization at the C-4 position, enabling the rapid and efficient construction of complex, polysubstituted aromatic molecules for various applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
Application Note: A Practical Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-3-iodoanisole
Introduction: Navigating Selectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] While the reaction is robust for simple aryl halides, substrates bearing multiple, distinct halogen atoms—such as 4-bromo-3-iodoanisole—present a significant and fascinating challenge: chemoselectivity .
The presence of both a C-I and a C-Br bond on the same aromatic ring requires precise control over reaction conditions to achieve selective functionalization at a single desired position. The inherent reactivity difference between aryl halides typically dictates the site of reaction, but modern catalytic systems offer sophisticated tools to manipulate and even overturn this intrinsic bias.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing selectivity, provide detailed, field-tested protocols for targeting either the C-I or C-Br bond, and offer a systematic troubleshooting guide to navigate common experimental hurdles.
The Mechanistic Basis of Chemoselectivity
Understanding the catalytic cycle is paramount to controlling the outcome of the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-iodoanisole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to leveraging the chemoselective reactivity of 4-bromo-3-iodoanisole in the palladium-catalyzed Heck reaction. This document is intended to equip researchers in organic synthesis, medicinal chemistry, and materials science with the foundational knowledge and practical protocols to effectively utilize this versatile building block for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of this compound in Heck Reactions
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] The choice of the aryl halide substrate is paramount in dictating the efficiency and selectivity of this transformation. This compound (CAS No: 4897-68-1) emerges as a particularly strategic starting material due to the differential reactivity of its two halogen substituents.[3][4]
The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition to a Pd(0) center—the crucial first step in the Heck catalytic cycle—compared to the more robust carbon-bromine (C-Br) bond. This disparity in reactivity allows for highly chemoselective olefination at the 3-position, leaving the bromine atom at the 4-position untouched and available for subsequent orthogonal transformations. This unique feature positions this compound as a valuable linchpin for the modular and convergent synthesis of complex molecules, including pharmaceutical intermediates and functionalized stilbenes.[5][6]
The Underlying Principle: Chemoselectivity in the Heck Reaction
The selective activation of the C-I bond over the C-Br bond is the key to the synthetic utility of this compound. The generally accepted catalytic cycle for the Heck reaction provides a clear rationale for this selectivity.
The Heck Reaction Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step and is significantly faster for aryl iodides than for aryl bromides. The subsequent steps involve alkene coordination, migratory insertion, and β-hydride elimination to afford the substituted alkene product and regenerate the palladium(0) catalyst.[7]
Applications in the Synthesis of Bioactive Molecules
The ability to selectively functionalize one position of a di-halogenated aromatic ring while leaving another reactive handle intact is a powerful strategy in drug discovery and natural product synthesis.
Synthesis of Combretastatin Analogs
Combretastatins are a class of natural products that exhibit potent anti-cancer activity by inhibiting tubulin polymerization. The core structure of many combretastatins is a stilbene moiety. The selective Heck reaction of this compound with various styrenes provides a convergent and modular route to functionalized stilbenes that can serve as precursors to combretastatin analogs. The remaining bromine atom can then be used to introduce further diversity, for instance, through a subsequent Suzuki or Buchwald-Hartwig coupling.
Sources
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- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-3-iodoanisole in Pharmaceutical Synthesis
Abstract
In the landscape of modern pharmaceutical development, the efficient and precise construction of complex molecular architectures is paramount. Dihalogenated aromatic compounds serve as exceptionally versatile synthons, offering multiple points for sequential and regioselective functionalization. Among these, 4-bromo-3-iodoanisole has emerged as a strategic intermediate due to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This differential reactivity allows for a programmed, stepwise introduction of various pharmacophoric motifs, making it an invaluable tool in drug discovery and process development. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the properties, applications, and detailed protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Versatility of a Dihalogenated Intermediate
This compound (1-bromo-2-iodo-4-methoxybenzene) is a polysubstituted aromatic compound whose synthetic utility is anchored in the differential reactivity of its two halogen substituents.[1] In the realm of palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.[2][3][4] This chemoselectivity is the cornerstone of its application, enabling chemists to perform sequential couplings. One can selectively functionalize the more reactive iodo-position while preserving the bromo-position for a subsequent, distinct transformation. This powerful attribute minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.
The methoxy group also plays a crucial electronic role, influencing the reactivity of the aromatic ring and providing a potential site for further modification in later synthetic stages. This guide will explore the practical applications of this intermediate in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to modern pharmaceutical synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 4897-68-1 | [5] |
| Molecular Formula | C₇H₆BrIO | [5] |
| Molecular Weight | 312.93 g/mol | [5] |
| Appearance | Solid (form may vary) | |
| Melting Point | 124-126 °C | [6] |
| Boiling Point | 304.6 °C at 760 mmHg | [6] |
| Density | ~2.1 g/cm³ | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents like hexane, ethyl acetate, and DMF. | [6] |
Synthesis of this compound
The regioselective synthesis of this compound is typically achieved through the electrophilic bromination of 3-iodoanisole. The directing effect of the methoxy and iodo groups guides the incoming bromine to the desired position.
A common laboratory-scale procedure involves treating 3-iodoanisole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or bromine in glacial acetic acid.[6] The reaction generally proceeds with high yield and selectivity.
Caption: Synthesis of this compound via bromination.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl.[7][8] This allows for selective reaction at the C-I bond under milder conditions, leaving the C-Br bond available for a second, often more forcing, reaction.
Regioselective Sonogashira Coupling
The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of medicinal chemistry for synthesizing rigid scaffolds and linking fragments.[3][9] With this compound, this reaction can be directed with high fidelity to the C-I bond.[3] This provides a powerful method for introducing alkynyl groups at the 3-position, yielding a versatile intermediate for further diversification at the 4-position.
Caption: Workflow for sequential Sonogashira coupling.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures, a common motif in pharmaceuticals.[7][10][11] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[11] The higher reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or heteroaryl group at the 3-position. The resulting 3-aryl-4-bromoanisole can then undergo a second Suzuki coupling to build a sterically hindered and electronically diverse unsymmetrical biaryl system.
Stepwise Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13][14] This reaction is critical in drug development as the arylamine moiety is present in a vast number of bioactive molecules. Utilizing this compound, an amine can be selectively coupled at the iodine-bearing carbon. The remaining bromine atom then serves as a handle for a subsequent C-C or C-N bond formation, providing access to complex, multi-functionalized aniline derivatives.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and characterization to ensure reproducibility and success.
Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
This protocol details the selective coupling at the C-I position, yielding 4-bromo-3-(phenylethynyl)anisole.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 4897-68-1 | 312.93 | 1.0 g | 3.19 |
| Phenylacetylene | 536-74-3 | 102.14 | 0.387 g (0.42 mL) | 3.79 (1.2 eq) |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 112 mg | 0.16 (5 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 30 mg | 0.16 (5 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | - |
| Toluene | 108-88-3 | 92.14 | 15 mL | - |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for regioselective Sonogashira coupling.
Detailed Procedure:
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.19 mmol), bis(triphenylphosphine)palladium(II) dichloride (112 mg, 0.16 mmol), and copper(I) iodide (30 mg, 0.16 mmol).
-
Solvent and Reagent Addition: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere. Add anhydrous toluene (15 mL) and triethylamine (5 mL) via syringe.
-
Initiation: Begin stirring the mixture. Add phenylacetylene (0.42 mL, 3.79 mmol) dropwise over 2 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C.
-
In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes, eluting with a 9:1 mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the this compound spot.
-
Work-up: Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL).
-
Filtration: Pass the mixture through a pad of Celite to remove the palladium and copper salts. Wash the pad with additional ethyl acetate (20 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (0% to 5%) to afford the pure product, 4-bromo-3-(phenylethynyl)anisole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Study: Synthesis of a Substituted Biaryl Amine Scaffold
This hypothetical case study illustrates the power of sequential functionalization starting from this compound to build a complex molecular scaffold relevant to pharmaceutical research.
Caption: Multi-step synthesis of a biaryl amine scaffold. (Note: Placeholder images are used for structures)
Synthetic Logic:
-
Step 1 (C-C Bond Formation): The synthesis commences with a Suzuki-Miyaura coupling. This compound is reacted with an arylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. The reaction proceeds selectively at the more labile C-I bond to furnish the 3-aryl-4-bromoanisole intermediate.
-
Step 2 (C-N Bond Formation): The bromine atom of the intermediate, now the only remaining halogen, is targeted in a Buchwald-Hartwig amination. Using a more robust catalyst system (e.g., a palladium source with a sterically hindered biaryl phosphine ligand like XPhos), the desired primary or secondary amine is coupled to the aromatic ring.[2][12] This step yields the final, highly functionalized biaryl amine product.
This two-step, one-intermediate approach highlights the efficiency and strategic advantage of using this compound, enabling the rapid construction of molecular diversity from a single starting material.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazards: While a specific, comprehensive safety data sheet (SDS) for this compound may need to be sourced from the supplier, related compounds like 4-bromoanisole are known to be harmful if swallowed and cause skin irritation.[15][16] It is prudent to assume similar hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a powerful and strategic intermediate for pharmaceutical synthesis. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable tool for regioselective, sequential cross-coupling reactions. By enabling the programmed construction of complex molecules, it streamlines synthetic pathways, facilitates the exploration of chemical space in drug discovery, and offers an efficient route to valuable pharmaceutical scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile building block.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11977104, this compound. Retrieved from [Link]
-
Dakang Chemicals (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Retrieved from [Link]
-
SciSpace (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]
-
ResearchGate (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... Retrieved from [Link]
-
ResearchGate (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Arborpharm (n.d.). CAS.5344-78-5 4-Bromo-3-nitroanisole. Retrieved from [Link]
-
Wikipedia (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed (2012). After-effects of Lithium-Mediated Alumination of 3-iodoanisole: Isolation of Molecular Salt Elimination and Trapped-Benzyne Products. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Frontiers (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]
- Patsnap (n.d.). Synthesis method of 4-bromo-3-methyl anisole.
-
Cheméo (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]
-
PrepChem.com (n.d.). Preparation of 4-iodoanisole. Retrieved from [Link]
-
University of Bristol (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Retrieved from [Link]
- Google Patents (n.d.). Synthesis method of 4-iodoanisole.
-
ResearchGate (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]
-
Beilstein Journals (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. Retrieved from [Link]
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The Strategic Utility of 4-Bromo-3-iodoanisole in the Convergent Synthesis of Bioactive Natural Products
Introduction: A Versatile Building Block for Orthogonal Functionalization
In the realm of natural product total synthesis, the strategic and sequential introduction of molecular complexity is paramount. 4-Bromo-3-iodoanisole has emerged as a highly valuable and versatile aromatic building block, empowering chemists to achieve programmed, site-selective carbon-carbon bond formations. Its utility is rooted in the differential reactivity of its two halogen substituents—iodine and bromine—towards transition metal-catalyzed cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, with a focus on its role in the synthesis of complex natural products, particularly the phenanthroindolizidine and phenanthroquinolizidine alkaloids.
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is the cornerstone of this compound's synthetic value. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, the crucial first step in many cross-coupling catalytic cycles. This allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This orthogonal reactivity enables a convergent and modular approach to the synthesis of intricate molecular architectures.[1]
Core Application: Sequential Cross-Coupling in the Synthesis of Phenanthroindolizidine and Phenanthroquinolizidine Alkaloid Precursors
A prime example of the strategic application of this compound is in the synthesis of the core structures of antofine and cryptopleurine, two phenanthroquinolizidine alkaloids known for their potent biological activities. The synthetic strategy hinges on a programmed sequence of palladium-catalyzed cross-coupling reactions to construct the key biaryl linkage.[2][3]
The general approach involves an initial, highly selective Suzuki-Miyaura coupling at the more reactive iodine position of this compound. The resulting 3-aryl-4-bromoanisole intermediate preserves the bromine atom, which then serves as a handle for a subsequent intramolecular cyclization or a second intermolecular cross-coupling reaction to complete the phenanthridinone core of the target natural products.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the selective coupling at the carbon-iodine bond.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from 80 °C to 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-16 |
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
Protocol 2: Sonogashira Coupling of the Brominated Intermediate
Following the initial Suzuki-Miyaura coupling, the remaining bromine can be functionalized, for instance, via a Sonogashira coupling to introduce an alkyne moiety.
Materials:
-
3-Aryl-4-bromoanisole (from Protocol 1)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-aryl-4-bromoanisole (1.0 equiv.), palladium catalyst (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
The success of the sequential cross-coupling strategy relies on several key experimental parameters:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands can significantly influence the rate and selectivity of the reaction. For the initial Suzuki-Miyaura coupling, catalysts with bulky, electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition to the C-I bond while being less reactive towards the C-Br bond.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid. The choice of base can affect the reaction rate and yield, with milder bases like potassium carbonate often being sufficient for the more reactive C-I bond coupling.
-
Solvent: The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature. Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Temperature Control: Careful temperature control is essential to ensure selectivity. Lower temperatures generally favor the reaction at the more labile C-I bond. If the subsequent C-Br bond functionalization requires more forcing conditions, this can be achieved by increasing the temperature in a stepwise manner.
Conclusion and Future Outlook
This compound stands as a powerful tool in the synthetic chemist's arsenal for the construction of complex, polycyclic natural products. Its capacity for programmed, site-selective functionalization through sequential palladium-catalyzed cross-coupling reactions offers a convergent and efficient route to valuable molecular scaffolds. The principles and protocols outlined in this application note provide a solid foundation for researchers to leverage the unique reactivity of this building block in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.
References
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651-2710. [Link]
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Jie Jack Li. Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. [Link]
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Sharma, G. V. M.; Reddy, T. S.; Padmaja, P.; Krishna, P. R. Metal and Nonmetal Assisted Synthesis of Six-Membered Heterocycles. DOKUMEN.PUB. [Link]
-
Moore, J. S. et al. SUPPORTING INFORMATION. [Link]
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Universidad de Granada. DESARROLLO DE NUEVOS SISTEMAS QUIRALES: ESTUDIO DE SUS PROPIEDADES OPTOELECTRÓNICAS. [Link]
Sources
Application Note: Regioselective Stepwise Functionalization of 4-Bromo-3-iodoanisole for Advanced Synthesis
Abstract
4-Bromo-3-iodoanisole is a highly versatile tri-substituted aromatic building block, uniquely equipped for sequential chemical modifications. The differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for precise, stepwise functionalization, enabling the construction of complex molecular architectures that are pivotal in pharmaceutical, agrochemical, and materials science research. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization at each halogen site, empowering researchers to leverage this substrate's full synthetic potential.
The Principle of Differential Halogen Reactivity
The strategic value of this compound lies in the distinct chemical behavior of its two halogen substituents. This difference is primarily governed by bond dissociation energies (BDEs) and susceptibility to metal insertion.
-
Carbon-Iodine (C-I) Bond: The C-I bond is weaker and more polarizable than the C-Br bond. This makes it the preferred site for oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2]
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is stronger and less reactive in oxidative addition. However, it is susceptible to functionalization under more forcing conditions or via alternative pathways like lithium-halogen exchange.
-
Metal-Halogen Exchange: The rate of lithium-halogen exchange is significantly faster for iodine than for bromine (I > Br > Cl).[3] This kinetic difference allows for highly selective formation of an aryllithium species at the C-I position at low temperatures, which can then be trapped with various electrophiles.
This predictable reactivity hierarchy (C–I > C–Br) is the cornerstone of any stepwise functionalization strategy involving dihaloarenes.[1][4]
Caption: Comparative reactivity of C-I and C-Br bonds.
Protocol I: Selective Palladium-Catalyzed Coupling at the C-I Position
The higher reactivity of the C-I bond is most commonly exploited in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve excellent chemoselectivity for the iodine position, leaving the bromine atom untouched for subsequent transformations. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose.[5][6][7]
Exemplary Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with an arylboronic acid. The key to selectivity is using mild conditions and a catalyst system that favors the lower activation energy pathway of C-I oxidative addition.[6][8]
Reaction Scheme: Substrate: this compound Reagent: Arylboronic acid Product: 4-Bromo-3-aryl-anisole
Table 1: Reagents and Conditions for Selective Suzuki Coupling
| Reagent/Component | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Palladium(0) Catalyst Precursor |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base (to activate the boronic acid)[5][6] |
| Toluene/H₂O or Dioxane/H₂O | N/A | Solvent System (e.g., 4:1 ratio) |
| Temperature | 80-90 °C | Reaction Temperature |
| Time | 4-12 hours | Reaction Duration |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.1 eq).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Expert Note: Over-running the reaction or using excessive temperatures can lead to minor C-Br coupling.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-3-aryl-anisole.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol II: Selective Functionalization via Lithium-Halogen Exchange
To functionalize the C-I bond via an organometallic intermediate, a low-temperature lithium-halogen exchange is the method of choice. The vast difference in exchange rates between iodine and bromine allows for the clean formation of a lithiated species at the C-3 position, which can be quenched with an electrophile.[3][9][10]
Exemplary Protocol: Low-Temperature Lithiation and Electrophilic Quench
This protocol describes the formation of 3-lithiated 4-bromoanisole and its subsequent reaction with an electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide).
Reaction Scheme: Substrate: this compound Reagent: n-Butyllithium (n-BuLi) Intermediate: 4-Bromo-3-lithioanisole Electrophile (E+): e.g., DMF, CO₂, R-X Product: 4-Bromo-3-E-anisole
Table 2: Reagents and Conditions for Lithium-Halogen Exchange
| Reagent/Component | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 1.05 - 1.1 | Lithiating Agent |
| Electrophile (e.g., DMF) | 1.2 - 1.5 | Traps the organolithium species |
| Anhydrous THF or Et₂O | N/A | Anhydrous Solvent |
| Temperature | -78 °C | Critical for selectivity and stability[9][11] |
| Time | 15-30 minutes | Exchange Reaction Duration |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, three-neck flask under a positive pressure of Argon, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Expert Note: Maintaining this low temperature is absolutely critical to prevent side reactions and ensure selectivity.
-
Lithiation: Add n-BuLi (1.05 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe over 10 minutes. The solution may change color.
-
Stirring: Stir the mixture at -78 °C for an additional 15-20 minutes to ensure complete lithium-iodine exchange.
-
Electrophilic Quench: Add the chosen electrophile (e.g., anhydrous DMF, 1.2 eq) dropwise at -78 °C.
-
Warming and Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by flash column chromatography or crystallization.
Protocol III: Subsequent Functionalization of the C-Br Bond
Once the C-I position has been successfully functionalized, the remaining C-Br bond can be targeted. This site can now undergo a second cross-coupling reaction, often under slightly more forcing conditions (e.g., higher temperature or a more active catalyst/ligand system), or it can be a substrate for directed ortho-metalation if the newly introduced group is a directing group.[12][13][14]
Exemplary Protocol: Buchwald-Hartwig Amination of a 4-Bromo-3-aryl-anisole Intermediate
This protocol describes the amination of the bromo-substituted intermediate generated in Protocol I. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[15][16][17]
Table 3: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Component | Molar Equivalents | Purpose |
| 4-Bromo-3-aryl-anisole | 1.0 | Substrate |
| Amine (R₂NH) | 1.2 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.04 | Palladium Precatalyst |
| XPhos, RuPhos, or BINAP | 0.04 - 0.08 | Ligand for Palladium |
| NaOt-Bu or K₃PO₄ | 1.4 - 2.0 | Strong, non-nucleophilic base[18] |
| Anhydrous Toluene or Dioxane | N/A | Solvent |
| Temperature | 100-110 °C | Reaction Temperature |
| Time | 8-24 hours | Reaction Duration |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (NaOt-Bu, 1.4 eq) to an oven-dried reaction tube.
-
Reagent Addition: Add the 4-bromo-3-aryl-anisole substrate (1.0 eq).
-
Solvent and Nucleophile: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Sealing and Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir for the required duration.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude material is then purified by column chromatography to yield the final tri-substituted product.
Caption: Sequential functionalization workflow.
Conclusion
This compound serves as an exemplary substrate for demonstrating the power of regioselective, stepwise synthesis. By understanding and controlling the differential reactivity of the C-I and C-Br bonds, chemists can access a vast array of complex, polysubstituted aromatic compounds with high precision. The protocols outlined herein provide a robust foundation for researchers in drug development and materials science to build sophisticated molecules tailored to their specific applications.
References
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–320. [Link]
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Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Organic Letters, 24(2), 557–561. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Accounts of Chemical Research, 54(15), 3144–3160. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). ResearchGate. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis, 12(15), 9476-9486. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ChemRxiv. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022). ResearchGate. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23437–23445. [Link]
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Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.). Autech Industry Co.,Limited. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]
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Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. (2021). Chemical Science, 13(2), 433-440. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2013). Chemical Reviews, 113(12), 10237–10343. [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. [Link]
-
Lithium Halogen Exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]
-
Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010). ChemInform, 41(32). [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1709–1716. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2018). Catalysts, 8(10), 455. [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. (2012). ResearchGate. [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2017). ResearchGate. [Link]
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Large-scale synthesis and purification of 4-Bromo-3-iodoanisole
An Application Note for the Scalable Production of 4-Bromo-3-iodoanisole
Introduction
This compound is a highly functionalized aromatic intermediate crucial in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and fine chemicals.[1] Its di-halogenated structure, featuring both a bromine and an iodine atom, offers differential reactivity for sequential cross-coupling reactions, making it an invaluable building block.[1] The iodine atom is particularly susceptible to oxidative addition with transition metal catalysts, rendering it an excellent substrate for Suzuki-Miyaura, Heck, and Sonogashira reactions.[1]
However, the large-scale synthesis of this compound presents a significant regiochemical challenge: the selective introduction of two different halogens onto the anisole core. This guide provides a robust, scalable, and well-validated two-step synthetic protocol starting from anisole. We will first detail the regioselective bromination of anisole to yield 4-bromoanisole, followed by a targeted iodination to produce the final product. Emphasis is placed on the underlying chemical principles, process safety, and effective purification strategies suitable for multi-gram to kilogram-scale production.
Overall Synthetic Workflow
The following diagram outlines the strategic two-step approach for the synthesis of this compound, beginning with the readily available starting material, anisole.
Caption: Synthetic pathway from anisole to this compound.
Part 1: Large-Scale Synthesis of 4-Bromoanisole
The initial step involves the electrophilic aromatic substitution of anisole. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. By controlling the reaction conditions, we can favor the formation of the para-substituted product, 4-bromoanisole, which is the desired intermediate.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv) | Quantity |
| Anisole | C₇H₈O | 108.14 | 1.0 | 108.1 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 500 mL |
| Bromine | Br₂ | 159.81 | 1.0 | 159.8 g (51.2 mL) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| 10% Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl (sat. aq.) | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Protocol: Synthesis of 4-Bromoanisole
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge anisole (108.1 g, 1.0 mol) and glacial acetic acid (500 mL).
-
Bromine Addition: Cool the stirred solution to 0-5°C using an ice-water bath. Add bromine (159.8 g, 1.0 mol) dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Senior Scientist's Note: Slow, controlled addition at low temperature is critical to minimize the formation of the ortho-isomer (2-bromoanisole) and di-substituted products. Acetic acid serves as a polar solvent that facilitates the polarization of Br₂ for the electrophilic attack.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the anisole spot is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 1L of ice-water. The crude product may precipitate or form an oil.
-
Work-up - Neutralization: Add 10% aqueous sodium thiosulfate solution portion-wise with stirring until the red-orange color of excess bromine is discharged.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to remove acetic acid, followed by water (200 mL), and finally brine (200 mL).
-
Senior Scientist's Note: The bicarbonate wash is crucial to neutralize the acidic catalyst and byproduct (HBr). Effervescence will occur, so vent the separatory funnel frequently.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromoanisole as a colorless to pale yellow liquid.[2] The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.[3]
Part 2: Synthesis of this compound
With 4-bromoanisole in hand, the next step is a second electrophilic aromatic substitution. The methoxy group continues to be the dominant activating group, directing the incoming electrophile (I⁺) to its ortho positions (positions 3 and 5). The existing bromine atom at position 4 is a deactivating group but is also an ortho, para-director. The combined directing effects strongly favor substitution at position 3. We use N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid.[4]
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv) | Quantity |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 | 187.0 g |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 1.05 | 236.2 g |
| Acetonitrile | CH₃CN | 41.05 | - | 1 L |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | 0.1 | 11.4 g (7.7 mL) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed |
Protocol: Iodination of 4-Bromoanisole
-
Reaction Setup: To a 3L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-bromoanisole (187.0 g, 1.0 mol), N-iodosuccinimide (236.2 g, 1.05 mol), and acetonitrile (1 L).
-
Catalyst Addition: Stir the suspension and add trifluoroacetic acid (7.7 mL, 0.1 mol) dropwise. The reaction is typically exothermic.
-
Senior Scientist's Note: Trifluoroacetic acid protonates NIS, generating a more potent electrophilic iodine species, which is necessary to iodinate the moderately activated ring.[4] Using only a catalytic amount minimizes potential side reactions.
-
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light, as iodine species can be light-sensitive. Monitor the disappearance of 4-bromoanisole by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (500 mL) and stir for 15 minutes to consume any remaining NIS or iodine.
-
Extraction: Add ethyl acetate (1 L) and water (500 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product will be obtained as a solid.
Part 3: Large-Scale Purification
Purification is paramount to achieving the high-purity material required for drug development. For solid products like this compound, recrystallization is the most effective and scalable method.[5]
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For polyhalogenated aromatics, hexanes or ethanol are excellent starting points. A co-solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot hexanes (or another chosen solvent) while stirring and heating until the solid just dissolves.
-
Senior Scientist's Note: Using the minimum amount of hot solvent is key to maximizing yield. If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[6]
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least one hour to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The expected melting point is around 124-126°C.[7]
Purification Troubleshooting
If recrystallization fails or does not yield material of sufficient purity, flash column chromatography may be necessary.
Caption: Decision workflow for troubleshooting purification challenges.
Flash Chromatography Guidelines:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A low-polarity eluent system is required. Start with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). Due to the similar polarities of aromatic isomers, a very slow gradient may be needed for effective separation.[5]
-
Loading: Dissolve the crude material in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally provides better separation than loading the sample as a solution ("wet loading").
References
- Benchchem. Purification of 4-Bromo-3-iodophenol Reaction Products. Technical Support Center.
- ChemicalBook. 4-Bromoanisole synthesis.
- ECHEMI. This compound Use and Manufacturing.
- Autech Industry Co.,Limited. Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
- PrepChem.com. Preparation of 4-bromoanisole.
- ChemicalBook. 4-Bromoanisole.
- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
- Benchchem. High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. Technical Support Center.
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Application Notes & Protocols: 4-Bromo-3-iodoanisole in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[1][2] The rational design of these inhibitors often requires sophisticated synthetic strategies to construct complex molecular architectures. This guide details the strategic application of 4-bromo-3-iodoanisole, a uniquely functionalized aromatic building block, in the synthesis of kinase inhibitor scaffolds. We explore the principle of orthogonal reactivity inherent to its di-halogenated structure and provide detailed, field-proven protocols for its use in sequential, palladium-catalyzed cross-coupling reactions. These methodologies enable the controlled, stepwise introduction of diverse functionalities, a critical capability in the structure-activity relationship (SAR) studies that underpin drug development.
The Strategic Advantage of this compound: Orthogonal Reactivity
The synthetic utility of this compound in constructing kinase inhibitor backbones lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[3] In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > OTf > Br > Cl.[4][5] This predictable reactivity hierarchy allows for the chemoselective functionalization of the iodine position under milder conditions, leaving the more robust bromine atom intact for a subsequent, distinct coupling reaction.[6]
This "orthogonal" control is a powerful tool for medicinal chemists. It allows for a convergent and modular synthetic approach where two different molecular fragments can be precisely installed onto the anisole core. For example, a key pharmacophore for kinase binding can be introduced at the iodine position, followed by the addition of a solubilizing group or a vector for further modification at the bromine position. This stepwise approach is invaluable for building focused compound libraries for SAR exploration.[2][3]
Sources
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
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- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-iodoanisole with Organoboron Reagents
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura cross-coupling of 4-bromo-3-iodoanisole with various organoboron reagents. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve site-selective carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules for pharmaceuticals and materials science. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Dihalogenated Anisoles
Polyhalogenated aromatic compounds are invaluable building blocks in organic synthesis, offering multiple reaction sites for sequential functionalization.[1][2][3] this compound (CAS: 4897-68-1) is a particularly strategic substrate due to the distinct reactivity of its two halogen atoms.[4] In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.[5][6] This reactivity difference allows for highly regioselective coupling at the 3-position, leaving the bromine atom at the 4-position available for subsequent transformations. This sequential approach is a powerful strategy for the efficient construction of multi-substituted aromatic scaffolds.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids.[5][7][8][9][10][11][12] This guide will focus on leveraging the Suzuki-Miyaura reaction for the selective functionalization of this compound.
Mechanistic Rationale: Achieving Regioselectivity
The success of the regioselective Suzuki-Miyaura coupling of this compound hinges on the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[13][14]
The Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[7][13][14]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[5][15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5][7]
Exploiting Differential Reactivity: The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making the former more susceptible to cleavage. Consequently, the oxidative addition of a Pd(0) catalyst to this compound occurs preferentially at the C-I bond.[1] This inherent difference in reactivity is the primary driver for the observed regioselectivity.
The Role of Ligands: The choice of phosphine ligand is critical for optimizing the Suzuki-Miyaura coupling.[16][17] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are known to:
The use of appropriate ligands can further enhance the selectivity of the reaction by fine-tuning the steric and electronic properties of the palladium catalyst.
Experimental Protocols
The following protocols provide a reliable starting point for the regioselective Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific organoboron reagent used.
General Protocol for Coupling with Phenylboronic Acid
This protocol details the coupling of this compound with phenylboronic acid as a representative example.
Materials:
-
This compound (1.0 mmol, 312.93 g/mol )
-
Phenylboronic acid (1.2 mmol, 121.93 g/mol )
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 224.50 g/mol )
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 410.51 g/mol )
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 212.27 g/mol )
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (deionized, 0.5 mL)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe.
-
Reaction: Stir the mixture at 80 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[7]
Data Presentation: Expected Outcomes
The following table summarizes typical results for the Suzuki-Miyaura coupling of this compound with various organoboron reagents under the optimized conditions described above.
| Entry | Organoboron Reagent | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-3-phenylanisole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)anisole | 89 |
| 3 | 4-Fluorophenylboronic acid | 4-Bromo-3-(4-fluorophenyl)anisole | 95 |
| 4 | Thiophene-2-boronic acid | 4-Bromo-3-(thiophen-2-yl)anisole | 85 |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure the palladium precursor and phosphine ligand are of high quality and have been stored properly. The reaction is sensitive to oxygen, so a rigorously maintained inert atmosphere is crucial.
-
Reagent Quality: The purity of the boronic acid is important. Impurities can lead to side reactions or catalyst inhibition.
-
Base Inefficiency: Ensure the base is finely powdered and anhydrous. The choice of base can also be critical; consider screening other bases such as Cs₂CO₃ or K₂CO₃.
-
-
Poor Regioselectivity (Coupling at C-Br):
-
Reaction Temperature: Elevated temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: While bulky, electron-rich ligands are generally effective, screening different phosphine ligands may improve selectivity for challenging substrates.
-
Conclusion
The regioselective Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 3-aryl-4-bromoanisole derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, this protocol offers a reliable and efficient route to valuable synthetic intermediates. The provided protocols, along with the troubleshooting guide, should serve as a strong foundation for researchers in their synthetic endeavors.
References
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Wikipedia. (n.d.). Suzuki reaction.
- Organometallics. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Chemical Communications (RSC Publishing). (n.d.).
- PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- National Institutes of Health (NIH). (n.d.).
- UVIC. (2013).
- ECHEMI. (n.d.). This compound.
- ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ACS Catalysis. (2022).
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- PolyU Electronic Theses. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Journal of Organic Chemistry. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ACS Catalysis. (2022).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- National Institutes of Health (NIH). (n.d.).
- SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (2022).
- Patsnap. (2022). Synthesis method of 4-bromo-3-methyl anisole.
- PrepChem.com. (n.d.).
- Benchchem. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
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- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Chemoselective Stille Coupling of 4-Bromo-3-iodoanisole with Organostannanes
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Stille coupling of 4-Bromo-3-iodoanisole with various organostannanes. Leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document outlines strategies for selectively forming C-C bonds at the C3 position (iodine) or for performing sequential couplings. This application note is intended for researchers, scientists, and drug development professionals who require precise control over the synthesis of complex, multi-substituted aromatic compounds.
Introduction: The Strategic Advantage of Differentiated Dihaloarenes
Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful and versatile methods for constructing carbon-carbon bonds.[1] The Stille reaction, specifically, involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an aryl or vinyl halide.[2] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups.[3][4]
The substrate, this compound (1-bromo-2-iodo-4-methoxybenzene), is a uniquely valuable building block in multi-step synthesis.[5][6] It possesses two different halogen atoms at distinct positions, each with a different propensity to engage in the catalytic cycle of cross-coupling reactions. This intrinsic difference in reactivity allows for selective, stepwise functionalization, providing a strategic pathway to complex molecular architectures that might otherwise be difficult to access.
The key to this selectivity lies in the bond dissociation energies of the aryl-halide bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.[7] This causes the C-I bond to undergo the rate-determining oxidative addition step to the Pd(0) catalyst much more readily than the C-Br bond.[8] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-couplings is: I > Br > Cl.[7][9] By carefully controlling reaction conditions—such as catalyst, ligands, temperature, and reaction time—one can selectively target the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
Mechanistic Rationale for Chemoselectivity
The Stille coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. With this compound, this step is highly selective. Due to the lower bond energy, the Pd(0) complex will preferentially react with the C-I bond to form a Pd(II)-aryl-iodide intermediate.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[10] This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The chemoselectivity is therefore established at the very first step of the catalytic cycle. Milder conditions will typically only provide enough energy to overcome the activation barrier for C-I bond cleavage, while more forcing conditions (e.g., higher temperatures, more electron-rich ligands) are required to activate the stronger C-Br bond.[11][12]
Caption: Fig. 1: Selective Stille Catalytic Cycle.
Experimental Protocols
Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Materials and Methods
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate [Pd(OAc)₂].[13]
-
Ligands: Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃), and various bulky, electron-rich phosphine ligands.[11]
-
Solvents: Anhydrous, degassed solvents such as Toluene, N,N-Dimethylformamide (DMF), or 1,4-Dioxane are typically used.[2]
-
Reagents: this compound, various organostannanes (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane, 1-(Tributylstannyl)pyrrole).
Protocol A: Selective Monocoupling at the C-I Position
This protocol is designed to selectively couple an organostannane at the more reactive C-3 (iodo) position of this compound.
Caption: Fig. 2: Workflow for Selective Monocoupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (or DMF) via cannula to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Seal the flask and subject the mixture to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon).
-
Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for 30-60 minutes before separating the layers. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-3-substituted-anisole.
Protocol B: Sequential Coupling Targeting the C-Br Position
This protocol assumes the successful synthesis and isolation of a 4-bromo-3-substituted-anisole from Protocol A. More forcing conditions are now required to activate the less reactive C-Br bond.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-3-substituted-anisole (1.0 equiv.), a different organostannane (1.2-1.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), and a suitable ligand (e.g., a bulky, electron-rich phosphine like XPhos, 4-8 mol%).[11]
-
Solvent and Base: Add anhydrous, degassed 1,4-dioxane. In some cases for less reactive aryl bromides, the addition of a fluoride source (e.g., CsF) or a copper(I) co-catalyst (CuI) can accelerate the reaction.[14]
-
Inert Atmosphere: As in Protocol A, ensure the reaction is under an inert atmosphere.
-
Heating: Heat the reaction to a higher temperature, typically 100-110 °C.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol A.
-
Purification: Purify the crude product by flash column chromatography to yield the final di-substituted anisole derivative.
Data Summary and Optimization
The choice of catalyst, ligand, and solvent is critical for achieving high yield and selectivity. The following table summarizes typical conditions and expected outcomes.
| Coupling Position | Halogen | Substrate | Catalyst System | Solvent | Temp (°C) | Typical Outcome |
| C3 | Iodine | This compound | Pd(PPh₃)₄ | Toluene | 80-90 | High selectivity for C-I coupling.[8] |
| C3 | Iodine | This compound | Pd₂(dba)₃ / AsPh₃ | DMF | 50-70 | Excellent selectivity; AsPh₃ can be a useful ligand.[10] |
| C4 | Bromine | 4-Bromo-3-R'-anisole | Pd₂(dba)₃ / XPhos | Dioxane | 100-110 | Good yields for the second coupling step.[15] |
| C4 | Bromine | 4-Bromo-3-R'-anisole | Pd(OAc)₂ / Bulky Ligand | Dioxane | 100-110 | Effective for less reactive aryl bromides.[11] |
Troubleshooting Insights:
-
Homocoupling: The formation of R'-R' dimers from the organostannane is a common side reaction.[3] This can be minimized by ensuring the purity of the catalyst, using the correct stoichiometry, and maintaining a truly inert atmosphere.
-
Low Reactivity at C-Br: If the second coupling step is sluggish, consider using a more electron-rich, bulky phosphine ligand or employing microwave heating to increase the reaction rate.[14][15]
-
Stannane Removal: Residual tributyltin halides can be difficult to remove. A KF workup is highly effective. Alternatively, treatment with 1,2-ethanedithiol or column chromatography on fluoride-impregnated silica gel can be employed.
Conclusion
The chemoselective Stille coupling of this compound is a powerful strategy for the controlled, stepwise synthesis of di- and tri-substituted aromatic compounds. By exploiting the fundamental differences in carbon-halogen bond reactivity, researchers can selectively functionalize the C-I bond under mild conditions while preserving the C-Br bond for subsequent transformations under more forcing conditions. The protocols and guidelines presented in this note offer a robust framework for developing efficient and selective synthetic routes in pharmaceutical and materials science research.
References
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Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). [Link]
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The Stille Reaction - Myers, A. Chem 115. Harvard University. [Link]
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Stille Coupling - OpenOChem Learn. [Link]
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Casanova, J., et al. (1994). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society. [Link]
-
Stille reaction - Grokipedia. [Link]
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Urgaonkar, S., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. [Link]
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Stille Coupling - Organic Chemistry Portal. [Link]
-
Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Palladium catalyzed couplings - Chemistry LibreTexts. (2020). [Link]
-
O'Brien, E. M., et al. (2017). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Communications. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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This compound - PubChem. [Link]
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Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Palladium-catalyzed cyanation of 4-Bromo-3-iodoanisole
An Application Guide to the Regioselective Palladium-Catalyzed Cyanation of 4-Bromo-3-iodoanisole
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic, regioselective cyanation of this compound to yield 4-bromo-2-methoxybenzonitrile. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where the resulting molecule serves as a versatile building block for more complex structures. We will explore the mechanistic principles that govern the selective reaction at the carbon-iodine bond over the carbon-bromine bond, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction: The Strategic Importance of Regioselective Cyanation
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The cyano group is not only a key pharmacophore itself but also a versatile synthetic handle that can be transformed into other valuable functional groups such as carboxylic acids, amines, and amides.[3]
The traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[4] In contrast, palladium-catalyzed cross-coupling reactions have emerged as a more efficient, milder, and highly versatile alternative.[1]
The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity: how to selectively functionalize one of two different halogen atoms on the same aromatic ring. The ability to achieve such regioselectivity is paramount for efficient and elegant molecular construction, avoiding the need for cumbersome protecting group strategies. This guide will demonstrate how the principles of palladium catalysis can be expertly applied to achieve the selective cyanation of the more reactive C-I bond, leaving the C-Br bond available for subsequent downstream transformations.
Mechanistic Rationale: Achieving Chemoselectivity
The success of the palladium-catalyzed cyanation of dihaloarenes hinges on the precise control of the catalytic cycle. This cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The remarkable regioselectivity observed in the cyanation of this compound is dictated by the initial, and often rate-determining, oxidative addition step.
The Critical Step: Oxidative Addition
Oxidative addition involves the insertion of the low-valent palladium(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide.[6][7] This process converts the palladium from its Pd(0) oxidation state to a Pd(II) state. The rate of this reaction is highly dependent on the nature of the halogen, following a well-established trend: I > Br > Cl > F .[7][8]
This reactivity trend is primarily governed by the C-X bond dissociation energy; the weaker C-I bond is cleaved much more readily by the Pd(0) complex than the stronger C-Br bond. This significant difference in reaction kinetics allows the catalyst to selectively activate the aryl iodide, forming the key intermediate (L)₂Pd(I)(Aryl) , while leaving the aryl bromide untouched under carefully controlled conditions.
The Catalytic Cycle
The complete catalytic cycle for this transformation is illustrated below.
Figure 1: The catalytic cycle for the palladium-catalyzed cyanation of this compound.
-
Oxidative Addition : The active Pd(0) catalyst selectively reacts with the C-I bond of this compound.[8]
-
Transmetalation : The cyanide group is transferred from the cyanide source (e.g., from a zinc cyanide complex) to the palladium center, displacing the iodide ion.[9][10]
-
Reductive Elimination : The aryl group and the newly acquired cyano group are expelled from the palladium center, forming the final product, 4-bromo-2-methoxybenzonitrile, and regenerating the active Pd(0) catalyst.[5]
The Role of Ligands and Cyanide Source
-
Ligands : Phosphine ligands are essential for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Electron-rich and sterically bulky ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often employed to promote the oxidative addition and reductive elimination steps.[11][12]
-
Cyanide Source : While simple alkali cyanides like KCN can be used, they are highly toxic and can readily poison the palladium catalyst.[13][14] Zinc cyanide (Zn(CN)₂) is often a superior choice. It is less acutely toxic and its lower solubility provides a slow, continuous dosage of cyanide ions, which helps to prevent catalyst deactivation.[2][4] Another less toxic alternative that has gained prominence is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[15][16]
Experimental Protocol
This protocol provides a reliable method for the regioselective cyanation of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Mmol | Equiv. |
| This compound | C₇H₆BrIO | 328.93 | 1.00 g | 3.04 | 1.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 34.1 mg | 0.152 | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 168.5 mg | 0.304 | 0.10 |
| Zinc Cyanide | Zn(CN)₂ | 117.43 | 214.2 mg | 1.82 | 0.6 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 15 mL | - | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the cyanation reaction.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.04 mmol), zinc cyanide (214.2 mg, 1.82 mmol), palladium(II) acetate (34.1 mg, 0.152 mmol), and dppf (168.5 mg, 0.304 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add 15 mL of anhydrous DMF to the flask.
-
Reaction Execution : Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The color of the solution should change from a pale yellow/orange to a darker brown or black suspension.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours. The reaction is complete when the starting material is no longer detectable.
-
Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of ethyl acetate.
-
Extraction : Shake the separatory funnel vigorously. Separate the layers and extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Drying and Concentration : Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure product.
-
Characterization : The final product, 4-bromo-2-methoxybenzonitrile, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 75-90%.
Troubleshooting and Optimization
-
Low Conversion : If the reaction stalls or shows low conversion, ensure that the reagents and solvent are truly anhydrous. The presence of water can lead to catalyst deactivation.[13] Increasing the reaction temperature slightly (e.g., to 120 °C) or adding a fresh portion of the catalyst may also improve the yield.
-
Formation of Side Products : If debromination or other side reactions are observed, this may indicate that the reaction temperature is too high or the reaction time is too long. Consider running the reaction at a lower temperature (e.g., 100 °C) for a longer duration.
-
Catalyst Choice : While Pd(OAc)₂/dppf is a robust system, other catalyst/ligand combinations can be explored. For example, using a pre-formed Pd(0) source like Pd₂(dba)₃ with a different ligand, such as XPhos, may offer different reactivity profiles.[2]
Conclusion
The palladium-catalyzed cyanation of this compound is a powerful and precise method for synthesizing 4-bromo-2-methoxybenzonitrile. The success of this reaction is a direct consequence of the predictable and controllable nature of the palladium catalytic cycle, specifically the preferential oxidative addition into the weaker carbon-iodine bond. By carefully selecting the catalyst, ligand, cyanide source, and reaction conditions, researchers can achieve high yields of the desired product, which stands ready as a valuable intermediate for further synthetic elaboration in drug discovery and materials science.
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The Strategic Role of 4-Bromo-3-iodoanisole in Drug Discovery
An Application Guide for Medicinal Chemists
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-bromo-3-iodoanisole. This uniquely substituted aromatic scaffold is a powerful tool in modern medicinal chemistry, primarily due to the differential reactivity of its two halogen atoms. This guide provides an in-depth look at the underlying principles of its reactivity, detailed protocols for key synthetic transformations, and its strategic application in constructing compound libraries for structure-activity relationship (SAR) studies.
Core Characteristics and Safe Handling
This compound, or 1-bromo-2-iodo-4-methoxybenzene, is a dihalogenated aromatic intermediate that provides two distinct points for synthetic modification.[1][2] Understanding its fundamental properties is crucial for its effective use and safe handling in the laboratory.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 1-bromo-2-iodo-4-methoxybenzene | [1] |
| CAS Number | 4897-68-1 | [1][3] |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 29 - 32 °C | [4] |
| Boiling Point | 153 - 154 °C @ 13 mmHg | [4] |
| Topological Polar Surface Area | 9.2 Ų | [1][3] |
Safety and Handling
As with any halogenated organic compound, appropriate safety measures are paramount.
-
Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures :
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]
The Principle of Orthogonal Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[2][6] This difference allows for selective, sequential functionalization, a highly sought-after capability in multi-step synthesis.[2]
Causality of Reactivity: The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle follows the order: C-I > C-Br > C-Cl.[7] This trend is governed by bond dissociation energy; the C-I bond is weaker than the C-Br bond, leading to a lower activation energy for its cleavage and insertion of the palladium(0) catalyst.[7][8] By carefully controlling reaction conditions (e.g., temperature, catalyst, ligand), one can selectively react at the more labile iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction.
Caption: Workflow for sequential functionalization of this compound.
Key Cross-Coupling Protocols in Medicinal Chemistry
This compound is an excellent substrate for foundational cross-coupling reactions that form the backbone of modern drug synthesis.[2] The following protocols are designed as robust starting points for research applications.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is indispensable for creating biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceutical agents.[9] This protocol details a selective coupling at the C-3 (iodo) position.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).[9][10]
-
Degassing : Seal the flask and evacuate and backfill with inert gas three times to remove oxygen, which can deactivate the palladium catalyst.[9]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[8][9]
-
Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent and an aqueous base solution (e.g., 1,4-Dioxane and 2M aqueous K₂CO₃, 4:1 v/v, 10 mL).[8][9]
-
Reaction : Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel to yield the 4-bromo-3-aryl-anisole product.
Expert Insight : The choice of a relatively mild base like K₂CO₃ and moderate temperatures helps ensure selectivity for the more reactive C-I bond.[6] Stronger bases or higher temperatures could lead to competitive coupling at the C-Br position or promote undesired side reactions like boronic acid homocoupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, introducing rigid alkynyl linkers that are valuable in probing ligand-receptor binding pockets and as precursors for more complex heterocycles.[11][12]
-
Reaction Setup : In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq.), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq.), and a base such as triethylamine (Et₃N, 3.0 mmol, 3.0 eq.) or cesium carbonate (Cs₂CO₃).[6]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).[13]
-
Solvent Addition : Add a degassed anhydrous solvent such as acetonitrile (MeCN) or THF (10 mL).
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring : Monitor by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup : Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the 4-bromo-3-alkynyl-anisole product.
Expert Insight : A copper-free protocol is often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper co-catalysts.[6] The use of bulky, electron-rich phosphine ligands like XPhos can accelerate the catalytic cycle, allowing for milder reaction conditions.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl-amine bonds is one of the most frequent transformations in medicinal chemistry.[14] The Buchwald-Hartwig amination provides a general and high-yielding method to achieve this.[15][16]
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 0.05 mmol, 5 mol%).[7]
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane (10 mL).
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring : Monitor the reaction by LC-MS. Reactions are often complete in 8-24 hours.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Expert Insight : The combination of a palladium source and a sterically bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[7] The ligand facilitates both the oxidative addition and the final reductive elimination step, while the strong base is required to deprotonate the amine, forming the active amide species in the catalytic cycle.[14]
Strategic Application in Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization in drug discovery, where systematic structural modifications of a hit compound are made to improve potency, selectivity, and pharmacokinetic properties.[17][18] this compound is an ideal starting point for building a diverse compound library to efficiently explore the chemical space around a core scaffold.
The orthogonal reactivity allows for a divergent synthetic strategy. A common core can be generated via a selective reaction at the C-3 iodo-position with a key building block. This intermediate can then be diversified in a second step by coupling a wide array of functionalities at the C-4 bromo-position.
Caption: Divergent synthesis strategy for SAR library generation.
This approach allows medicinal chemists to rapidly assess how different substituents at two distinct vectors of the core molecule impact biological activity, leading to a more comprehensive understanding of the SAR.[19]
Recommended Synthesis of this compound
For laboratories that wish to prepare the title compound, a straightforward synthesis from 3-iodoanisole is recommended.
-
Setup : In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-iodoanisole (1.0 eq.) in a suitable solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).[3]
-
Reagent Addition : Slowly add N-bromosuccinimide (NBS) (1.0-1.05 eq.) to the solution.[3]
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 80 °C in DMF) for several hours (e.g., 6-24 hours).[3] The reaction is regioselective for the position para to the electron-donating methoxy group.
-
Monitoring : Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Workup : Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute with water and extract the product into an organic solvent like hexanes or ethyl acetate.
-
Purification : Wash the combined organic extracts with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield this compound, which can be further purified by chromatography if necessary.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined orthogonal reactivity enables chemists to perform selective and sequential cross-coupling reactions, facilitating the efficient construction of complex molecules and the systematic exploration of structure-activity relationships. By mastering the protocols outlined in this guide, researchers can fully leverage the synthetic power of this versatile building block to advance their medicinal chemistry programs.
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Herzon, S. B., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. [Link]
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-
ResearchGate. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]
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ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. [Link]
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ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Kogen, H. (2012). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
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Yoo, M., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules. [Link]
-
Sahoo, L., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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Chavez, F., et al. (2005). Structure-activity relationship studies of salinosporamide A (NPI-0052), a novel marine derived proteasome inhibitor. Journal of Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-3-iodoanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction using the versatile building block, 4-bromo-3-iodoanisole. The inherent differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes it a powerful tool for sequential, site-selective functionalization, but also presents unique challenges. This document provides the expert insights and validated protocols necessary to overcome these hurdles and achieve high-yield, selective outcomes in your research.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent challenges encountered during the Suzuki coupling of this compound. Each entry is designed to help you diagnose the root cause of a problem and implement a targeted, effective solution.
Q1: My reaction yield is very low, or the reaction has failed to proceed. What are the primary causes and how can I fix this?
A1: Low or zero conversion is a common but solvable issue, often stemming from one of a few key areas. A systematic check of your reagents and setup is the most effective approach.
Root Cause Analysis & Step-by-Step Solutions:
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Diagnosis: Palladium(0) catalysts and their associated phosphine ligands are sensitive to air and can degrade over time.[1] An inactive catalyst is a primary suspect in failed reactions.
-
Solution:
-
Use Fresh Reagents: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands (e.g., PPh₃, SPhos) are fresh and have been stored properly under an inert atmosphere.[1]
-
Run a Control Reaction: To confirm the activity of your catalyst system, perform a test reaction with a more reliable substrate pair, such as 4-iodoanisole and phenylboronic acid, under your standard conditions. Success here indicates the issue lies with the more complex this compound substrate or other specific conditions.
-
-
-
Oxygen Contamination: The Pd(0) active species is readily oxidized to inactive Pd(II) by oxygen, which effectively kills the catalytic cycle.
-
Diagnosis: Insufficiently deoxygenated solvents or a poor inert atmosphere seal are common culprits.
-
Solution:
-
Thorough Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to assemble the reaction. Ensure a positive pressure of inert gas is maintained throughout the experiment.[2][3]
-
-
-
Reagent Quality and Stability: The stability of the organoboron reagent is a frequent, and often overlooked, cause of failure.
-
Diagnosis: Boronic acids, particularly electron-deficient ones, are susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[1][3]
-
Solution:
-
Verify Purity: Use fresh, high-purity boronic acid.
-
Switch to a More Stable Reagent: If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate, which can be more robust under reaction conditions.[1]
-
-
-
Suboptimal Base or Solvent: The base and solvent work in concert to facilitate the key transmetalation step.
-
Diagnosis: An inappropriate base may be too weak to activate the boronic acid or may have poor solubility in the chosen solvent.[4]
-
Solution:
-
Base Selection: For this substrate, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[5][6] They are strong enough to promote the reaction while minimizing side reactions often seen with hydroxides.[5]
-
Solvent System: The solvent must sufficiently dissolve the reactants. Common and effective systems include mixtures of polar aprotic solvents with water, such as 1,4-dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio).[5][7] The water helps dissolve the inorganic base.
-
-
Here is a visual guide to systematically address low reaction yields.
Caption: A step-by-step flowchart for troubleshooting low-yield Suzuki reactions.
Q2: I am getting a mixture of mono- and di-coupled products. How can I improve the selectivity for coupling only at the iodine position?
A2: Achieving high chemoselectivity is the primary goal when using this substrate. The fact that you are seeing di-coupling means the reaction conditions are too harsh, allowing the reaction to overcome the activation barrier for the more robust C-Br bond.
Root Cause Analysis & Step-by-Step Solutions:
-
Excessive Thermal Energy: The difference in bond dissociation energies between C-I (~270 kJ/mol) and C-Br (~330 kJ/mol) is the foundation of selectivity. High temperatures provide sufficient energy to initiate oxidative addition at both positions.
-
Diagnosis: The reaction temperature is too high.
-
Solution:
-
Lower the Temperature: This is the most critical parameter for selectivity. Decrease the reaction temperature significantly. Often, selective coupling at the C-I bond can be achieved at or slightly above room temperature, or between 40-80 °C.[5] Start low and incrementally increase the temperature only if the reaction is too sluggish.
-
-
-
Overly Active Catalyst System: While highly active catalysts are excellent for challenging couplings (like those involving aryl chlorides), they can be detrimental to selectivity in polyhalogenated systems.
-
Diagnosis: The chosen palladium/ligand combination is not discriminating enough between the two halogen sites.
-
Solution:
-
Tune the Ligand: The ligand choice is crucial. While standard ligands like triphenylphosphine (PPh₃) can work, bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by modifying the steric and electronic environment around the palladium center, enhancing selectivity.[3][5][8]
-
Avoid "Over-Cooking": Monitor the reaction progress closely via TLC or GC-MS. Once consumption of the starting material and formation of the mono-iodo-coupled product plateaus, stop the reaction. Prolonged reaction times, even at moderate temperatures, can lead to the formation of the di-coupled product.
-
-
| Parameter | Recommendation for High C-I Selectivity | Rationale |
| Temperature | 40–80 °C | Exploits the lower activation energy of C-I oxidative addition compared to C-Br.[5] |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable palladium sources. |
| Ligand | PPh₃, SPhos, or XPhos | Bulky, electron-rich ligands can enhance selectivity and catalyst stability.[3][5] |
| Base | K₃PO₄ or K₂CO₃ | Effective for transmetalation while being milder than hydroxides, reducing side reactions.[5] |
| Monitoring | Frequent (e.g., every 1-2 hours) | Essential to stop the reaction upon completion to prevent subsequent C-Br coupling. |
Q3: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A3: The formation of a biaryl product derived from two boronic acid molecules is a common side reaction, often driven by the presence of oxygen or non-optimal reaction parameters.
Root Cause Analysis & Step-by-Step Solutions:
-
Oxygen-Mediated Decomposition: As mentioned, oxygen can interfere with the catalytic cycle. It can also directly promote the homocoupling of boronic acids.
-
Solution: Ensure rigorously anaerobic conditions as described in Q1. This is the most important factor in preventing homocoupling.[2]
-
-
Sub-optimal Stoichiometry and Conditions:
-
Solution:
-
Control Stoichiometry: Use only a slight excess of the boronic acid (1.1–1.2 equivalents is typical). A large excess provides more opportunity for homocoupling.[5]
-
Optimize Base and Temperature: High temperatures and certain bases can accelerate homocoupling.[5] Using milder bases like K₂CO₃ or K₃PO₄ and the lowest feasible temperature can mitigate this issue.[5]
-
Adjust Catalyst Loading: In some cases, high palladium concentrations can increase the rate of side reactions. Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%).[5]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the Suzuki coupling of this compound.
Q1: What is the mechanistic basis for selective coupling at the C-I bond?
A1: The selectivity is determined during the first and often rate-determining step of the catalytic cycle: oxidative addition .[9] In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This leads to a lower activation energy for oxidative addition at the iodo position, allowing the reaction to proceed preferentially under milder conditions.[5][10] The stronger C-Br bond remains intact, available for a subsequent coupling reaction under more forcing conditions.
Caption: The Suzuki cycle, highlighting oxidative addition as the selectivity-determining step.
Q2: What are the best general starting conditions for a selective mono-coupling on this compound?
A2: While every reaction requires optimization, the following conditions represent a robust and widely successful starting point for achieving selective mono-arylation at the iodine position.
| Component | Recommended Starting Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 equivalents |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 2 mol% |
| Ligand | SPhos or PPh₃ | 4 mol% (2 eq. relative to Pd) |
| Base | K₃PO₄ (Potassium Phosphate) | 2.5 equivalents[5][6] |
| Solvent | 1,4-Dioxane / Water (5:1) | Ensure solvents are degassed.[5][7] |
| Temperature | 80 °C | A good starting point to balance reactivity and selectivity. Adjust down if di-coupling is observed.[5] |
| Atmosphere | Nitrogen or Argon | Mandatory for catalyst stability. |
Q3: Can I perform a second, different coupling at the bromide position?
A3: Absolutely. This is the primary synthetic advantage of this substrate. After the first selective coupling at the iodo-position and subsequent purification of the mono-arylated product, you can perform a second cross-coupling reaction at the now-vacant bromo-position. This second step will almost certainly require more forcing conditions to activate the stronger C-Br bond. Expect to use:
-
Higher Temperatures: Typically in the range of 100-120 °C.
-
A More Active Catalyst System: Systems utilizing highly active, bulky biaryl phosphine ligands like XPhos or tBuXPhos are often required for efficient coupling of aryl bromides, especially electron-rich ones.[3]
-
Longer Reaction Times: The kinetics of C-Br activation are slower, so the reaction will likely require more time to reach completion.
Standard Experimental Protocol
Protocol 1: Selective Mono-Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable method for the selective synthesis of 4-bromo-2-methoxy-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 314.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 530.7 mg)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at 1-hour intervals. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700–3703.
- Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Wikipedia. Suzuki reaction.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- Benchchem. Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Control of Homocoupling in Cross-Coupling Reactions of 4-Bromo-3-iodoanisole
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 4-Bromo-3-iodoanisole. This versatile dihalogenated building block offers a powerful platform for sequential, site-selective functionalization. However, its utility is often challenged by the formation of undesired homocoupled byproducts. This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic principles and practical solutions to suppress these side reactions and maximize the yield of your desired cross-coupled products.
Section 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions that are crucial for designing successful cross-coupling strategies with this compound.
Q1: At which position should I perform the first cross-coupling reaction on this compound, and why?
A1: The first cross-coupling reaction should be performed at the 3-position (the C-I bond). The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond.[1][2][3][4] This significant difference in reactivity (C-I > C-Br) allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo-position available for a subsequent, different cross-coupling reaction under more forcing conditions.[2][3]
Q2: What is homocoupling in the context of my reaction, and why is it a problem?
A2: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other to form a symmetrical dimer.[5] In the case of this compound, this can result in the formation of 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxybiphenyl. Additionally, if you are performing a Suzuki reaction, the boronic acid can homocouple to form a symmetrical biaryl.[6][7][8] These byproducts reduce the yield of your desired product and introduce significant purification challenges.
Q3: Can I use the same catalyst and ligand for different types of cross-coupling reactions with this substrate?
A3: While there is some overlap, it is generally not advisable. The optimal catalyst and ligand system is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). For instance, bulky, electron-rich phosphine ligands like those developed by Buchwald are highly effective for Suzuki and Buchwald-Hartwig reactions as they promote the desired catalytic cycle and suppress homocoupling.[9][10][11][12] For Sonogashira couplings, different phosphine ligands are often employed, and the presence of a copper co-catalyst introduces another variable to consider.[13][14]
Q4: How critical is it to maintain an inert atmosphere for my reaction?
A4: It is absolutely critical. The presence of oxygen can significantly promote the homocoupling of organoboron reagents in Suzuki reactions.[5][6][15][16] Oxygen can also lead to the degradation of the phosphine ligands and the palladium catalyst. Therefore, thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is essential for reproducibility and minimizing side reactions.[15]
Section 2: Troubleshooting Guide: High Levels of Homocoupling Detected
This section provides a systematic approach to diagnosing and resolving issues with homocoupling side reactions.
Issue: My reaction with this compound shows significant formation of homocoupled byproducts.
Step 1: Identify the Type of Homocoupling
-
Aryl-Aryl Homocoupling: You observe the dimerization of this compound.
-
Boronic Acid Homocoupling (Suzuki): You observe the formation of a symmetrical biaryl derived from your boronic acid.
-
Alkyne Homocoupling (Sonogashira): You observe the formation of a symmetrical diyne from your terminal alkyne (Glaser coupling).[2][17]
Step 2: Consult the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing homocoupling.
Caption: Troubleshooting workflow for homocoupling.
Step 3: Implement Corrective Actions Based on Reaction Type
The following table provides a more detailed breakdown of potential causes and solutions.
| Reaction Type | Common Cause of Homocoupling | Recommended Solutions |
| Suzuki | Oxygen-induced homocoupling of boronic acid: Residual oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[15][16] | 1. Rigorous Degassing: Use multiple freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[15] 2. Optimize Base: Switch to a weaker base like K₃PO₄ or K₂CO₃.[2] Strong bases can sometimes promote side reactions. 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over homocoupling.[9] |
| Sonogashira | Copper-catalyzed alkyne dimerization (Glaser coupling): The copper(I) co-catalyst, especially in the presence of oxygen, can promote the homocoupling of the terminal alkyne.[2][17] | 1. Copper-Free Conditions: Utilize a copper-free Sonogashira protocol.[2] 2. Controlled Temperature: Run the reaction at or near room temperature, as higher temperatures can favor homocoupling.[2] 3. High Purity Reagents: Ensure the terminal alkyne is free of impurities. |
| Buchwald-Hartwig | Competitive reductive elimination: Under suboptimal conditions, two molecules of the aryl halide can couple on the palladium center. | 1. Ligand Selection: The choice of ligand is critical. Use bulky, electron-rich ligands that favor C-N reductive elimination.[10][11][12] 2. Base Optimization: The base plays a key role in the catalytic cycle. Screen different bases to find one that promotes the desired amination.[11] 3. Lower Catalyst Loading: High catalyst concentrations can sometimes increase the rate of side reactions. |
| General | High Temperature: Elevated temperatures can accelerate both the desired reaction and undesired side reactions. | 1. Temperature Screening: Determine the lowest effective temperature for the reaction. For the more reactive C-I bond, reactions can often be run at or slightly above room temperature.[2] |
Section 3: Mechanistic Insights & Experimental Protocols
A deeper understanding of the catalytic cycle can help in rationalizing the troubleshooting steps.
The Palladium Catalytic Cycle and Homocoupling Interception
The generalized palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18] Homocoupling can interfere at various points.
Caption: Generalized catalytic cycle with homocoupling pathways.
Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is designed to minimize homocoupling by leveraging the higher reactivity of the C-I bond and employing optimized conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(8), 2492-2503.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for C–C bond-forming reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119.
- García-Melchor, M., Braga, A. A. C., Lledós, A., Ujaque, G., & Maseras, F. (2016). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
-
Miller, J. A., & Farrell, R. P. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 442–445. [Link]
-
Wikipedia. (2023). Reductive elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Journal of Organic Chemistry. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Angewandte Chemie. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. (2013). Scheme 3 Three phase test of the Hiyama coupling of 4-iodoanisole with.... [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Organometallics. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
Reddit. (2025). Help with Ullmann Coupling. [Link]
-
Royal Society of Chemistry. (2015). Controlling selectivity in the Ullmann reaction on Cu(111). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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Technical Support Center: Sonogashira Reactions of 4-Bromo-3-iodoanisole
Welcome to the technical support guide for troubleshooting Sonogashira reactions involving 4-bromo-3-iodoanisole. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. The unique di-halogenated structure of this compound presents a specific challenge: achieving chemoselective coupling. This guide provides in-depth, field-tested insights to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, selective synthesis.
The Core Challenge: Chemoselectivity
The central principle governing the reaction of this compound is the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts. The C–I bond is significantly weaker and more polarized than the C–Br bond, making it far more susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions.[1][2] The general order of reactivity for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[2][3] Our entire strategy revolves around exploiting this inherent reactivity difference to selectively form a C(sp²)-C(sp) bond at the C3 position (iodine) while preserving the C–Br bond at the C4 position for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound not working at all?
A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components. The primary suspects are the catalyst, reagents, or the reaction atmosphere.[3]
-
Reagent Quality: Use a fresh, high-quality batch of copper(I) iodide, as it can degrade over time. Ensure your alkyne and base are pure and dry.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. Oxygen can induce the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[4][5] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3][6]
Q2: Can I perform the reaction without a copper co-catalyst?
A2: Yes, and it is often advantageous. Copper-free Sonogashira reactions are well-established and are the preferred method to completely avoid the formation of Glaser homocoupling byproducts.[4][5][7] These conditions may require different ligands, bases, or slightly elevated temperatures to proceed efficiently, but they offer a cleaner reaction profile.[7][8][9]
Q3: At what temperature should I run the reaction for optimal selectivity?
A3: To maximize selectivity for the C–I bond, start at room temperature. The significant difference in reactivity between the aryl iodide and aryl bromide allows for selective coupling under mild conditions.[2][4] Aryl bromides typically require heating to react, so keeping the temperature low is the most critical parameter for preventing unwanted coupling at the C–Br position.[3][10]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: Low Yield of the Desired Product
You observe consumption of starting material, but the yield of the 4-bromo-3-(alkynyl)anisole is poor.
-
Initial Diagnosis:
-
Check for Byproducts: Analyze the crude reaction mixture by TLC, GC-MS, or LC-MS. Are you seeing spots corresponding to Glaser coupling (alkyne dimer), starting material homocoupling, or the doubly-coupled product?
-
Assess Catalyst Health: Did the reaction mixture turn black? The formation of a black precipitate ("palladium black") indicates catalyst decomposition and is a common cause of failed reactions.[3][11]
-
-
Troubleshooting Steps & Solutions:
-
Optimize Temperature: If you are running the reaction at elevated temperatures, reduce it to room temperature. This is the single most important factor for maintaining selectivity.
-
Verify Inert Atmosphere: Re-evaluate your degassing procedure. A common effective method is to bubble argon through the solvent for 20-30 minutes before adding reagents. Alternatively, use three freeze-pump-thaw cycles for rigorous oxygen removal.
-
Change the Base/Solvent System: The base is crucial for deprotonating the alkyne.[4][12] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can often serve as the solvent or co-solvent.[4] However, if catalyst deactivation is suspected, consider a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ with a solvent like DMF or THF.[13][14]
-
Consider a Copper-Free Protocol: If Glaser coupling is the major byproduct, eliminating copper is the most direct solution. A reliable copper-free system often involves a palladium catalyst, a suitable phosphine ligand, and an amine base.[7][15]
-
Problem 2: Significant Formation of Glaser Coupling Byproduct
You isolate a significant amount of the alkyne homocoupled dimer.
-
Causality: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[5] The copper acetylide intermediate undergoes oxidative dimerization.
-
Troubleshooting Steps & Solutions:
-
Rigorous Degassing: This is your first line of defense. Ensure your inert atmosphere technique is flawless.
-
Switch to a Copper-Free System: This is the definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for this side reaction.[4][5][7] See the protocol below for a recommended starting point.
-
Problem 3: Loss of Selectivity - Formation of Di-alkynylated Product
You observe the formation of 3,4-di(alkynyl)anisole, indicating reaction at both the C–I and C–Br positions.
-
Causality: This occurs when the reaction conditions are harsh enough to activate the less reactive C–Br bond. The most common cause is excessive heat.
-
Troubleshooting Steps & Solutions:
-
Reduce Temperature: Immediately lower the reaction temperature. The reaction should be run at or near room temperature to ensure selectivity.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the this compound is consumed, work up the reaction promptly. Prolonged reaction times, even at room temperature, can lead to slow reaction at the C–Br bond.
-
Catalyst/Ligand Choice: While less common for this specific issue, highly active catalysts or ligands designed for activating aryl bromides might reduce selectivity.[16] Stick with standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for this transformation.
-
Visualizing the Process
The Sonogashira Catalytic Cycle
The diagram below illustrates the key steps in the classical copper-co-catalyzed Sonogashira reaction. For this compound, the oxidative addition step (A → B) occurs selectively at the C–I bond.
Caption: Fig 1. Catalytic cycles for the Sonogashira reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: Fig 2. A decision tree for troubleshooting common issues.
Recommended Experimental Protocols
Protocol 1: Standard Selective Sonogashira Coupling (Copper-Catalyzed)
This protocol is a good starting point for achieving selective coupling at the C-I position.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF, ~0.2 M) and degassed triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with saturated aq. NH₄Cl solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Selective Sonogashira Coupling
This protocol is recommended to avoid Glaser coupling byproducts.
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed solvent (e.g., THF, ~0.2 M) and degassed diisopropylamine (DIPA, 4.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature under a positive pressure of argon. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied, but monitor carefully for any signs of C-Br activation.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Data Summary Table
| Parameter | Recommendation for Selectivity | Rationale |
| Temperature | Room Temperature (20-25 °C) | Maximizes the kinetic difference in oxidative addition rates between C–I and C–Br bonds.[4] |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI or Pd(PPh₃)₄ | Standard, reliable catalysts. Highly active systems may compromise selectivity. |
| Copper Co-catalyst | Optional; omit to prevent Glaser coupling | Copper is the primary cause of alkyne homocoupling.[5][7] |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and can serve as a solvent; essential for the catalytic cycle.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and oxygen-mediated side reactions like Glaser coupling.[6] |
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Doucet, H., & Hierso, J.-C. (2007). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6.
- Tykwinski, R. R. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Gao, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 23(11), 2847.
- BenchChem. (2025). Troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
-
LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
- El-Boraey, H. A. (2017). Influence of base on the Sonogashira coupling reaction.
- Jutand, A. (2007). The Sonogashira reaction. a General representation of Pd/Cu catalysed...
-
Organic Chemistry. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]
- Mohammed, I., & El-Deen, I. M. (2020).
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7444-7465.
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543.
- Ghorbani-Vaghei, R., & Amiri, M. (2018). Pd@GO/Fe3O4/PAA/DCA: a novel magnetic heterogeneous catalyst for promoting the Sonogashira cross-coupling reaction. Taylor & Francis Online.
- Reddy, V. P., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(8), 9534-9545.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
-
Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- ResearchGate. (2015).
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Uenishi, J., et al. (1998). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Vechorkin, O., et al. (2016). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 138(31), 9942-9949.
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? r/chemistry.
- BenchChem. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in 4-Bromo-3-iodoanisole Cross-Coupling Reactions
Introduction
Welcome to the Technical Support Center for cross-coupling reactions involving 4-bromo-3-iodoanisole. This bifunctional aryl halide is a valuable building block in medicinal chemistry and materials science due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for selective, sequential functionalization. However, the success of these powerful transformations hinges on the stability and activity of the palladium catalyst.
Catalyst deactivation is a primary obstacle leading to low yields, stalled reactions, and the formation of unwanted byproducts. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to diagnose and resolve issues related to catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: At which position should I perform the first cross-coupling reaction on this compound?
A1: The first cross-coupling reaction should be performed at the 3-position (the C-I bond). The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond.[1] This allows for selective functionalization under milder conditions, preserving the C-Br bond for a subsequent transformation.
Q2: My reaction mixture turned black and the conversion stopped. What happened?
A2: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation through aggregation.[2] This occurs when the palladium nanoparticles in the catalytic cycle agglomerate, losing their catalytic activity. This can be caused by high temperatures, improper ligand choice, or high catalyst concentrations.
Q3: Why is my Suzuki-Miyaura reaction yield low, even though my starting material is consumed?
A3: Low isolated yield with consumption of the starting material often points to the formation of side products. Common side reactions include homocoupling of the boronic acid or the aryl halide, and protodeboronation (hydrolysis of the boronic acid).[3] These issues can arise from the presence of oxygen, an inappropriate base, or reaction conditions that are too harsh.[1]
Q4: Can the choice of base affect catalyst stability?
A4: Absolutely. The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[4][5] However, an overly strong or poorly soluble base can promote side reactions and catalyst degradation.[6] For instance, certain bases can accelerate the decomposition of phosphine ligands or promote the precipitation of palladium black.
Q5: What are the initial signs of phosphine ligand degradation?
A5: Phosphine ligand degradation can be subtle. Initial signs may include a gradual slowing of the reaction rate. A common analytical indicator is the appearance of a new signal in ³¹P NMR corresponding to the phosphine oxide. Visually, you might not see a dramatic change like the formation of palladium black, but the catalyst's effectiveness will diminish. Bulky, electron-rich phosphine ligands are often more stable and can protect the palladium center more effectively.[7]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.
Possible Causes & Diagnostic Steps:
-
Inefficient Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst that must be reduced to the active Pd(0) species in situ.[8] If this reduction is inefficient, the catalytic cycle never begins in earnest.
-
Diagnosis: Analyze a sample of the reaction mixture by ³¹P NMR early in the reaction. The presence of a large amount of the initial Pd(II)-ligand complex suggests poor activation.[8]
-
-
Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical for catalyst stability and activity.[7][9] A ligand that is not bulky or electron-donating enough may fail to stabilize the Pd(0) species, leading to rapid deactivation.
-
Diagnosis: The reaction fails even under proven conditions for similar substrates. This points towards a substrate-specific ligand issue.
-
-
Presence of Catalyst Poisons: Impurities in reagents or solvents (e.g., oxygen, water in non-aqueous reactions, or sulfur compounds) can act as poisons, deactivating the catalyst. Iodide itself, when accumulated in the reaction media, can also act as a catalyst poison.[10][11]
-
Diagnosis: Run a control reaction with highly purified and rigorously degassed reagents and solvents. If this reaction proceeds while the original fails, impurities are the likely cause.
-
Solutions & Protocols:
-
Optimize Ligand Selection: Screen a panel of bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are often effective at promoting oxidative addition and preventing catalyst aggregation.[1]
-
Ensure Proper Reagent Purity and Inert Conditions: Use freshly distilled and thoroughly degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[12]
-
Adjust Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] Attempt the reaction at a lower temperature for a longer period, especially for the more reactive C-I bond.
Issue 2: Premature Reaction Stalling & Formation of Palladium Black
Symptom: The reaction proceeds initially but stops before completion, often accompanied by the formation of a black precipitate.
Possible Causes & Diagnostic Steps:
-
Catalyst Agglomeration: This is the most common cause. The protective ligand shell around the palladium center is compromised, leading to the formation of inactive bulk palladium metal.[13]
-
Diagnosis: Visual observation of the black precipitate is the primary indicator.
-
-
High Local Concentration of Catalyst: Adding the catalyst all at once in solid form can create localized "hot spots" of high concentration, promoting aggregation.
-
Diagnosis: This is often an issue in larger-scale reactions where catalyst dissolution is slow.
-
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it unprotected. Alternatively, the ligand itself can degrade.[14]
-
Diagnosis: ³¹P NMR can reveal the formation of phosphine oxides or other degradation products.
-
Solutions & Protocols:
-
Modify Catalyst and Ligand Loading:
-
Decrease the overall catalyst loading. High loadings can sometimes increase the rate of deactivation.[1]
-
Increase the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1). The excess ligand can help stabilize the catalytic species in solution.
-
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature. For the highly reactive C-I bond, room temperature or slightly above may be sufficient.[1]
-
Use a More Robust Ligand: Switch to a more sterically demanding ligand that binds more strongly to the palladium center, such as the Buchwald or Hartwig ligands.[15]
Issue 3: Formation of Homocoupling and Dehalogenation Byproducts
Symptom: Significant formation of side products, such as symmetrical biaryls (from the coupling partner) or anisole derivatives where the halogen has been replaced by hydrogen.
Possible Causes & Diagnostic Steps:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[1]
-
Diagnosis: Compare the reaction profile under standard inerting procedures versus one with extremely rigorous degassing (e.g., multiple freeze-pump-thaw cycles).
-
-
Inefficient Transmetalation: In Suzuki reactions, if the transmetalation step is slow relative to other pathways, side reactions can dominate. This can be caused by an inappropriate choice of base or solvent system.[4]
-
Diagnosis: If you observe significant starting aryl halide and homocoupled boronic acid, the transmetalation step is likely the bottleneck.
-
-
Dehalogenation Pathway: After oxidative addition, the intermediate Ar-Pd(II)-X complex can react with trace water, alcohols, or even some amine bases to generate a hydride species, which then leads to reductive elimination of the dehalogenated arene.[11]
-
Diagnosis: The presence of the dehalogenated product (e.g., 4-bromoanisole or 3-iodoanisole) is a direct indicator of this pathway.
-
Solutions & Protocols:
-
Rigorous Exclusion of Oxygen: Ensure all solvents and the reaction headspace are free of oxygen. Purging with a high-purity inert gas is essential.
-
Optimize the Base and Solvent: For Suzuki reactions, ensure the base is sufficiently soluble and active. A switch from K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in a suitable solvent (e.g., dioxane/water) can improve the rate of transmetalation.[1][4]
-
Use Copper-Free Sonogashira Conditions: To avoid alkyne homocoupling, employ a copper-free protocol, which relies solely on the palladium catalyst.[1]
Key Catalyst Deactivation Pathways
Understanding the mechanisms of deactivation is crucial for rational troubleshooting. The following diagram illustrates the primary pathways leading from an active Pd(0)L₂ catalyst to inactive species.
Caption: Major pathways for palladium catalyst deactivation in cross-coupling reactions.
Experimental Protocols
Protocol: High-Throughput Screening of Phosphine Ligands
This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal choice for your specific this compound cross-coupling reaction.
Materials:
-
Array of reaction vials (e.g., 24-well plate or individual Schlenk tubes)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos)
-
This compound
-
Coupling partner (e.g., arylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
Prepare a stock solution of the palladium pre-catalyst in the chosen solvent.
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the coupling partner.
-
-
Ligand Dosing:
-
To each individual reaction vial, add the solid phosphine ligand. Aim for a consistent Pd:Ligand ratio across all experiments (e.g., 1:2).
-
-
Reagent Addition:
-
Add the palladium pre-catalyst stock solution to each vial.
-
Add the this compound stock solution.
-
Add the coupling partner stock solution.
-
Add the solid base to each vial.
-
-
Reaction Execution:
-
Seal the vials or reaction block.
-
Remove from the glovebox and place on a pre-heated stirring block.
-
Run the reaction for a set time (e.g., 12 hours) at a controlled temperature (e.g., 80 °C).
-
-
Analysis:
-
After cooling, take an aliquot from each vial, quench, and dilute.
-
Analyze the conversion and yield for each reaction by LC-MS or GC-MS to identify the most effective ligand.
-
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process when encountering low yield.
Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.
Data Summary Table
Table 1: Comparison of Common Phosphine Ligands for Cross-Coupling
| Ligand | Type | Key Characteristics | Typical Applications |
| PPh₃ (Triphenylphosphine) | Monodentate Aryl | Standard, inexpensive, moderately air-stable. | Suzuki, Heck, Sonogashira with reactive halides (iodides). |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate Alkyl | Very bulky and electron-rich, air-sensitive. | Suzuki and Buchwald-Hartwig with less reactive halides (bromides, chlorides). |
| XPhos | Biaryl Monophosphine | Very bulky, electron-rich, air-stable. Excellent for stabilizing Pd(0). | Buchwald-Hartwig amination, Suzuki with challenging substrates. |
| SPhos | Biaryl Monophosphine | Similar to XPhos, highly active and versatile. | Suzuki, Negishi, and C-N couplings, often at low catalyst loadings. |
| dppf | Bidentate Ferrocenyl | Wide bite angle, good thermal stability. | Effective in a wide range of cross-coupling reactions including Suzuki. |
References
- On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt.Organometallics - ACS Publications.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.PubMed.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.PMC - NIH.
- Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.Benchchem.
- 17.2: Palladium catalyzed couplings.Chemistry LibreTexts.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.PMC.
- Temperature effect on coupling reaction.ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.MDPI.
- Recyclable Cellulose-Palladium Nanoparticles for Clean Cross-Coupling Chemistry.CiteSeerX.
- Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).ResearchGate.
- Scheme 1. Palladium Deactivation Problem in Oxidative Cascade Reactions...ResearchGate.
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.ResearchGate.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
- Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3.Benchchem.
- Suzuki reaction.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.Semantic Scholar.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.Frontiers.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].TCI Chemicals.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.Benchchem.
- Heck Reaction.Chemistry LibreTexts.
- Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature.ResearchGate.
- Ligand design for cross-couplings: phosphines.YouTube.
- Why am I getting low yield for my Suzuki coupling reaction?Reddit.
- Why can't I achieve good yields for this Suzuki reaction?ResearchGate.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol.Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?ResearchGate.
- Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.ResearchGate.
- The chemistry of phosphines in constrained, well-defined microenvironments.Chemical Society Reviews (RSC Publishing).
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.ACS Publications.
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.ResearchGate.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.Purdue College of Engineering.
- The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv.
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.Benchchem.
- How to approach choosing reaction conditions for Suzuki?Reddit.
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- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up & Troubleshooting for the Suzuki Reaction of 4-Bromo-3-iodoanisole
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-bromo-3-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for the critical work-up and purification stages of this selective reaction. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a regioselective coupling at the C-I position, a powerful tool in multi-step synthesis.[1][2] However, achieving high purity of the desired 4-bromo-3-arylanisole product hinges on a robust and well-understood work-up procedure.
This guide provides a detailed protocol, answers to frequently asked questions, and a systematic troubleshooting section to help you navigate common challenges and maximize your yield and purity.
Standard Work-up & Purification Protocol
This protocol outlines a general and reliable procedure for isolating the product from a completed Suzuki reaction mixture.
Experimental Protocol: Step-by-Step Work-up
-
Reaction Quenching & Cooling:
-
Once reaction monitoring (e.g., TLC, LC-MS) indicates consumption of the this compound starting material, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[3] Water is typically sufficient, but NH₄Cl can be useful if strongly basic conditions need to be neutralized more gently.
-
-
Solvent Partitioning & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent, such as ethyl acetate (EtOAc) or toluene.[4][5] A typical volume would be equal to or greater than the initial reaction volume.
-
Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully.
-
Drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[4]
-
Combine all organic layers in a separate flask.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[4] This helps to remove residual water and some water-soluble inorganic impurities from the organic phase.
-
-
Drying & Filtration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Stir the slurry for 10-15 minutes to ensure complete removal of water.
-
Filter the mixture through filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product.
-
-
Concentration:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Flash Column Chromatography:
-
Purify the crude residue by flash column chromatography on silica gel.[6]
-
A common eluent system is a gradient of ethyl acetate in hexanes or heptane. The exact ratio should be determined by preliminary TLC analysis of the crude material. The desired product is typically less polar than the boronic acid starting material but more polar than any homocoupled byproducts.
-
Workflow Visualization
Caption: General workflow for a Suzuki-Miyaura work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench the reaction?
A: For most Suzuki reactions, quenching with deionized water is sufficient to stop the reaction and dissolve the inorganic salts (e.g., K₃PO₄, Na₂CO₃) used as the base.[7] If your substrate or product contains base-sensitive functional groups, a milder quench with saturated aqueous ammonium chloride (NH₄Cl) is recommended.
Q2: Which organic solvent is best for extraction?
A: Ethyl acetate (EtOAc) is a common and effective choice due to its moderate polarity, which is suitable for a wide range of biaryl products, and its immiscibility with water.[4] Toluene can also be used, especially if the reaction was performed in toluene. The choice depends on the polarity of your specific product.
| Solvent | Density (g/mL) | Polarity Index | Boiling Point (°C) | Water Miscibility |
| Ethyl Acetate | 0.902 | 4.4 | 77.1 | Low |
| Toluene | 0.867 | 2.4 | 110.6 | Very Low |
| Dichloromethane | 1.33 | 3.1 | 39.6 | Low |
| Diethyl Ether | 0.713 | 2.8 | 34.6 | Low |
| Caption: Properties of common solvents for Suzuki reaction work-up. |
Q3: How can I effectively remove residual palladium catalyst?
A: Residual palladium can cause the final product to be discolored (grey, black). Several methods can be employed:
-
Filtration through Celite®: After quenching but before extraction, diluting the reaction mixture with the extraction solvent and filtering it through a pad of Celite® can remove palladium black and other solid particulates.[5]
-
Aqueous Wash: Sometimes, washing with aqueous solutions containing coordinating agents like thiourea or sodium thiosulfate can help partition palladium salts into the aqueous layer.
-
Column Chromatography: Standard silica gel chromatography is often sufficient to remove palladium residues from the desired product.[6] The palladium species are typically much more polar and will adhere strongly to the silica.
Q4: Is a phase-transfer catalyst (PTC) like TBAB necessary, and how does it affect the work-up?
A: In biphasic (organic/aqueous) Suzuki reactions, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate.[8][9] It works by helping to transport the anionic boronate species from the aqueous phase to the organic phase where the catalyst resides. During work-up, the PTC is typically water-soluble and will be removed with the aqueous washes.[10] Its presence does not usually complicate the standard extraction procedure.
Troubleshooting Guide
Problem: My isolated yield is low, but TLC analysis of the crude reaction mixture showed complete conversion.
-
Potential Cause:
-
Incomplete Extraction: The product may have higher polarity than anticipated or limited solubility in the chosen extraction solvent, leading to it partially remaining in the aqueous layer.
-
Product Precipitation: The product may have precipitated out of solution during cooling or quenching and was inadvertently lost during filtration of palladium residues.
-
Mechanical Loss: Significant material can be lost during transfers between flasks, on the drying agent, or during concentration if the product is volatile.
-
-
Recommended Solution:
-
Perform at least three extractions of the aqueous layer and check the final aqueous wash by TLC to ensure no product remains.[4]
-
If a precipitate is observed after quenching, check its solubility. It may be your product. Consider using a different solvent system that keeps all components dissolved during the work-up filtration.
-
Ensure all flasks and filter cakes are rinsed with fresh solvent to recover all adsorbed product. If your product has a low boiling point, avoid concentrating to complete dryness or use lower temperatures on the rotary evaporator.
-
Problem: The final product is a dark oil or grey/black solid.
-
Potential Cause:
-
Palladium Black: The palladium(0) catalyst has agglomerated and precipitated as fine black particles.[10] This is common if the reaction is overheated or run for too long.
-
-
Recommended Solution:
-
Before extraction, dilute the cooled reaction mixture with a solvent like ethyl acetate or toluene and filter it through a 1-2 inch pad of Celite® in a Hirsch or Büchner funnel. Wash the pad thoroughly with more solvent. This should remove the majority of the palladium black.
-
For stubborn cases, treatment of the organic solution with a small amount of activated carbon can be effective, but be aware that this may also adsorb some of your product. Use sparingly and for a short duration (5-10 minutes) before filtering.
-
Problem: My TLC shows multiple spots, and it's difficult to separate my product.
-
Potential Cause:
-
Side Reactions: Besides the desired product, you may have formed byproducts such as the boronic acid homocoupling product (biaryl from the boronic acid), the starting material homocoupling product, or the undesired di-substituted product (coupling at both the C-I and C-Br positions).[6][11] Protodeboronation of the boronic acid is another common side reaction.[1][12]
-
-
Recommended Solution:
-
Identify the Impurities: Use the table below to hypothesize the identity of the spots based on their expected polarity.
-
Optimize Chromatography: Use a shallow gradient during column chromatography (e.g., increasing the polar solvent by 1-2% increments). If co-elution is still an issue, try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone).
-
| Impurity Structure (Example) | Common Name | Expected TLC Rf (vs. Product) | Removal Strategy |
| Ar-Ar | Boronic Acid Homocoupling | Higher | Column Chromatography |
| Anisole-Br-Br-Anisole | Starting Material Homocoupling | Higher | Column Chromatography |
| Ar-Anisole-Ar | Di-substituted Product | Higher | Column Chromatography |
| Unreacted Boronic Acid | Boronic Acid | Lower | Aqueous base wash (1M NaOH); Column Chromatography |
| Caption: Troubleshooting common impurities in the Suzuki reaction of this compound. |
Troubleshooting Visualization
Caption: Decision tree for troubleshooting purification based on TLC analysis.
Problem: I can't separate my product from the unreacted boronic acid.
-
Potential Cause:
-
An excessive amount of boronic acid was used in the reaction.
-
The boronic acid or its byproducts (like the boroxine trimer) have similar polarity to the product in the chosen TLC/column solvent system.
-
-
Recommended Solution:
-
Perform an acid-base extraction during the work-up. Before drying the combined organic layers, wash them with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or 1M sodium carbonate (Na₂CO₃). Boronic acids are weakly acidic and will be deprotonated to form water-soluble boronate salts, which will partition into the aqueous layer.[13][14] Afterwards, wash the organic layer with water to remove any residual base before proceeding with drying and concentration.
-
By understanding the principles behind each step of the work-up and anticipating potential side products, you can systematically troubleshoot issues and reliably isolate your target 4-bromo-3-arylanisole with high purity.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- ResearchGate. (2025).
- Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (2024, June). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Semantic Scholar. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings | Semantic Scholar [semanticscholar.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Palladium Catalyst Removal in 4-Bromo-3-iodoanisole Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the effective removal of palladium catalyst residues from reactions involving 4-Bromo-3-iodoanisole. Our focus is on ensuring the purity and integrity of your final compounds, particularly active pharmaceutical ingredients (APIs).
The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is a valuable building block in these reactions due to the differential reactivity of its carbon-iodine and carbon-bromine bonds, allowing for selective, sequential couplings.
However, the significant disadvantage of this powerful chemistry is the potential for the final product to be contaminated with residual palladium.[3] For drug development professionals, this is a critical issue. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3D) that limit the presence of elemental impurities in drug products due to their potential toxicity.[4][5][6][7][8] Palladium is classified as a Class 2B element, requiring risk assessment, and its levels must be controlled to an acceptable Permitted Daily Exposure (PDE).[6][7][8] Beyond toxicity, residual palladium can interfere with downstream synthetic steps or compromise the results of biological assays.[9][10]
This guide is designed to help you navigate the challenges of palladium removal, ensuring your final compound meets the highest standards of purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium? A1: The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption/Scavenging: This is the most widely used technique. It involves using solid-supported materials with a high affinity for palladium. These include activated carbon, silica-based scavengers (functionalized with thiols, amines, or dimercaptotriazine), and polymer-based resins.[1][11][12][13]
-
Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[11][12] The efficiency can be enhanced by adding chelating agents that increase the solubility of palladium species in the solvent.[12]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, often by using an aqueous wash containing a chelating agent.[11][14]
-
Chromatography: While standard column chromatography can remove some palladium, it is often not sufficient to meet strict regulatory limits and can lead to product loss.[11][14][15][16]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[11][14]
Q2: How do I select the best palladium removal method for my this compound reaction? A2: The optimal method is highly dependent on your specific reaction conditions and product.[2] Key factors include:
-
Nature of the Palladium Species: Is the residual palladium in a homogeneous (dissolved) or heterogeneous (solid) form? The oxidation state of the palladium (e.g., Pd(0), Pd(II)) also influences the choice of scavenger.[2][11]
-
Properties of Your Product: Consider the solubility, stability, and functional groups of your target molecule. You want to choose a method that has a high affinity for palladium but a low affinity for your product to minimize yield loss.
-
Required Purity Level: For early-stage research, simple filtration or chromatography may suffice. For APIs, more rigorous methods like dedicated scavengers are necessary to reach low ppm or even ppb levels.[17][18]
-
Process Scale: Some methods, like chromatography, are less suitable for large-scale production, whereas treatment with scavengers or crystallization is more scalable.
Below is a workflow to guide your decision-making process.
Methodology:
-
Dissolution: Following the initial reaction workup, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally by monitoring palladium levels. [9][11]4. Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger now bound with palladium. [11]5. Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis (e.g., ICP-MS) to verify that the desired purity has been achieved. [12]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for bulk palladium removal but may require more optimization to prevent product loss.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 2-10 wt% relative to the crude product mass).
-
Stirring: Stir the suspension at room temperature for 2-12 hours. [9]4. Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Caution: Activated carbon containing residual palladium and solvents can be pyrophoric. Handle with care and do not allow the filter cake to dry completely in the air. [9]5. Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product and concentrate the combined filtrates.
-
Analysis: Analyze the purified product for residual palladium content. If levels are still too high, a polishing step with a high-affinity scavenger may be necessary. [19]
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R1). ICH. [Link]
-
Guideline for elemental impurities Q3D (R2). ICH. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Why palladium metal scavengers are not all the same. Biotage. [Link]
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts. PubMed Central. [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
How do I remove a homogeneous catalyst after my reaction?. ResearchGate. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [Link]
Sources
- 1. spinchem.com [spinchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arborassays.com [arborassays.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onyxipca.com [onyxipca.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Decomposition of 4-Bromo-3-iodoanisole
Welcome to the technical support center for handling and studying the thermal properties of 4-bromo-3-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals who are working with this and similar polyhalogenated aromatic compounds. Given the limited specific literature on the thermal decomposition of this compound, this document synthesizes established principles of aryl halide chemistry to provide a robust framework for your experimental design and troubleshooting.
Our goal is to equip you with the foundational knowledge and practical guidance necessary to anticipate reaction pathways, troubleshoot common experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a disubstituted haloanisole.[1][2] Its chemical structure consists of an anisole (methoxybenzene) ring substituted with a bromine atom at the 4-position and an iodine atom at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4897-68-1 | [1][2] |
| Molecular Formula | C₇H₆BrIO | [1][2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Melting Point | 124-126 °C | [1] |
| Boiling Point | 304.6 °C at 760 mmHg | [1] |
| Appearance | Not specified, likely a solid at room temperature |
Q2: At what temperature should I expect this compound to start decomposing?
Q3: What are the likely decomposition products under thermal stress?
The decomposition of this compound is expected to proceed through a free-radical mechanism. The primary products will depend on the reaction conditions (e.g., solvent, atmosphere, temperature).
-
Dehalogenation: The primary decomposition pathway is likely to be the loss of iodine followed by bromine to form less halogenated anisoles. This can occur via radical mechanisms.[3][4]
-
Coupling Products: Aryl radicals formed during dehalogenation can couple to form various biphenyl derivatives (a process analogous to an Ullmann-type reaction).[5]
-
Fragmentation: At higher temperatures, cleavage of the methoxy group or fragmentation of the aromatic ring can occur, leading to a complex mixture of smaller molecules and potentially char.
Q4: What analytical techniques are most suitable for monitoring the decomposition and identifying the products?
A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for separating and identifying volatile and semi-volatile decomposition products.[6][7][8] The mass spectra will be crucial for identifying the various halogenated and dehalogenated species.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile, higher molecular weight products, such as biphenyl derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of major decomposition products if they can be isolated in sufficient purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction mixture is turning dark brown or black upon heating.
-
Question: I am heating this compound in an organic solvent, and the solution is turning black. What is causing this, and how can I prevent it?
-
Answer:
-
Plausible Cause: The formation of a dark-colored, insoluble material is often indicative of polymerization or charring. This happens at higher temperatures where highly reactive radical species undergo complex side reactions instead of simple dehalogenation or coupling. The presence of oxygen can also contribute to the formation of polymeric materials.
-
Troubleshooting Steps:
-
Lower the Temperature: Determine the minimum temperature required for the desired transformation or decomposition. A systematic study at different temperatures is advised.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. De-gas your solvent before use.
-
Use a Radical Scavenger: If you are trying to study a specific non-radical reaction and want to suppress radical decomposition, the addition of a radical scavenger (e.g., BHT or TEMPO) in a small amount could be tested. However, this will inhibit the radical decomposition pathways you may be trying to study.
-
-
Issue 2: My GC-MS analysis shows a complex mixture of unexpected peaks.
-
Question: I've analyzed the headspace of my heated reaction and see dozens of peaks in the chromatogram that I cannot identify. How can I approach the identification of these unknowns?
-
Answer:
-
Plausible Cause: The thermal decomposition of a polyhalogenated aromatic compound can be non-selective, leading to a wide array of products through various radical pathways. You are likely seeing a combination of partially dehalogenated species, isomers, and coupled products.
-
Troubleshooting and Identification Workflow:
-
Experimental Protocols
Protocol 1: Controlled Thermal Stress Study
This protocol outlines a method for studying the thermal decomposition of this compound in a controlled manner.
Objective: To determine the onset temperature of decomposition and identify the primary volatile products.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., dodecane, diphenyl ether)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas supply (N₂ or Ar)
-
Heating mantle with temperature controller and thermocouple
-
GC-MS vials
-
Gas-tight syringe
Methodology:
-
Preparation: Add a known concentration of this compound to the inert solvent in the Schlenk flask.
-
Inerting: De-gas the solution by bubbling with an inert gas for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Heating: Heat the solution to the desired temperature. It is recommended to perform the experiment at several temperatures (e.g., 150 °C, 200 °C, 250 °C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture using a gas-tight syringe and transfer it to a GC-MS vial. Also, sample the headspace if volatile products are expected.
-
Analysis: Analyze the samples by GC-MS to identify and quantify the starting material and any decomposition products.
Caption: Experimental workflow for a thermal stress study.
Plausible Decomposition Pathways
The following diagram illustrates the potential decomposition pathways of this compound under thermal stress, based on general principles of aryl halide chemistry.
Caption: Potential thermal decomposition pathways.
References
-
MDPI. (2023, March 10). Uncorking Haloanisoles in Wine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. Retrieved from [Link]
-
PubMed. (2013, October 25). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines. Retrieved from [Link]
-
Laboratoire EXCELL. (n.d.). Haloanisoles – Halophenols | Contaminants. Retrieved from [Link]
-
ETS Labs. (n.d.). Screening for TCA and other Haloanisoles. Retrieved from [Link]
-
ETS Labs. (n.d.). Analysis 161923. Retrieved from [Link]
-
MDPI. (2023, March 23). Haloanisoles in Wine. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved from [Link]
-
Morressier. (2019, April 4). Self-assembly of aryl halides for various degrees of dehalogenation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Self-assembly of aryl halides for various degrees of dehalogenation [morressier.com]
- 6. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ETS Labs [etslabs.com]
Technical Support Center: Ligand Effects on the Efficiency of 4-Bromo-3-iodoanisole Coupling
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-Bromo-3-iodoanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, dihalogenated building block. Here, we provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on how ligand selection dictates reaction efficiency and, crucially, its chemoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic use of this compound and the pivotal role of ligands in controlling reaction outcomes.
Q1: Why is ligand selection so critical when working with this compound?
A1: The structure of this compound presents a classic chemoselectivity challenge: how to functionalize one carbon-halogen bond while leaving the other intact. The C-I bond is inherently more reactive than the C-Br bond due to its lower bond dissociation energy, making it more susceptible to oxidative addition by a low-valent metal catalyst (typically Palladium or Nickel).[1]
The ligand's role is paramount because it directly modulates the catalyst's behavior in three key ways:
-
Steric Hindrance: The bulkiness of the ligand can physically block or favor the catalyst's approach to one of the halogen sites.[2][3] A very bulky ligand may hinder interaction at the sterically encumbered C-I bond (position 3), potentially altering the innate reactivity order.
-
Electronic Properties: Electron-donating ligands increase the electron density on the metal center, which generally accelerates the rate-determining oxidative addition step.[4][5] The electronic nature of the ligand can fine-tune the catalyst's reactivity to better differentiate between the C-I and C-Br bonds.
-
Catalyst Stability and Ligation State: Ligands stabilize the active catalytic species, preventing decomposition and influencing whether the active catalyst is monoligated or bisligated. This ligation state can, in turn, affect selectivity.[6][7]
Ultimately, the correct ligand choice is the difference between a high-yielding, selective transformation and a complex mixture of starting material, mono-substituted isomers, and di-substituted byproducts.
Q2: I need to perform a selective coupling at the C-I bond. What is the general strategy and which ligands should I start with?
A2: Targeting the C-I bond is the more straightforward transformation, as it aligns with the natural reactivity of aryl halides. The strategy is to use conditions that exploit this inherent reactivity difference without activating the C-Br bond.
For initial screening, consider less sterically demanding and moderately electron-rich phosphine ligands. These ligands sufficiently activate the catalyst to cleave the C-I bond but are often not reactive enough under the same conditions to promote significant oxidative addition at the C-Br bond.
Recommended Starting Ligands for C-I Selectivity:
-
Triphenylphosphine (PPh₃): A classic, cost-effective, and reliable choice for many standard cross-couplings like Sonogashira and Heck reactions.[8][9]
-
Bidentate Ligands (e.g., dppf, BINAP): These can provide catalyst stability and are effective in Suzuki and Buchwald-Hartwig couplings.[10] Their defined bite angle can influence catalyst geometry and reactivity.
The key is to use milder reaction conditions (e.g., lower temperatures) that provide enough energy to overcome the activation barrier for C-I insertion but not for C-Br insertion.
Q3: My synthetic route requires selective coupling at the C-Br bond. Is this feasible and what is the ligand strategy?
A3: Yes, this is a more challenging but feasible goal. Achieving "inverted selectivity" requires overriding the innate C-I > C-Br reactivity trend. The primary strategy involves using highly active, sterically bulky, and electron-rich ligands.
The mechanistic hypothesis is that these bulky ligands can either:
-
Increase the steric barrier for the catalyst to approach the iodine at position 3, which is ortho to the methoxy group, thereby favoring the less hindered bromine at position 4.
-
Dramatically increase the catalyst's reactivity to a point where the difference in activation energy between C-I and C-Br oxidative addition becomes negligible, allowing steric factors to dominate site selection.
Recommended Ligand Classes for C-Br Selectivity:
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class is the most successful for challenging couplings. Ligands like XPhos , SPhos , and RuPhos are designed to be both extremely bulky and electron-rich, promoting the high catalytic activity needed to activate C-Br bonds.[8]
-
Bulky Trialkylphosphines: Ligands such as Tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective due to their large cone angles and strong electron-donating character.
Achieving C-Br selectivity often requires careful optimization of the ligand, base, and solvent, as you are operating in a regime where the catalyst is highly active.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Your reaction has stalled, leaving a significant amount of this compound unreacted.
-
Root Cause Analysis: This typically points to an inactive catalyst, an inappropriate choice of ligand/base/solvent, or insufficient thermal energy. The oxidative addition step is often rate-limiting, and failure here will halt the entire catalytic cycle.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Poor Selectivity - Mixture of Products Observed
You are obtaining a mixture of the desired mono-coupled product, the regioisomeric mono-coupled product, and/or the di-coupled product.
-
Root Cause Analysis: The reaction conditions (ligand, temperature, stoichiometry) are not sufficiently tuned to differentiate between the two halogen sites. The catalyst is either too reactive, leading to di-substitution, or the chosen ligand does not impart enough steric/electronic bias.
-
Corrective Actions Based on Ligand Choice:
| Issue | Probable Cause | Recommended Ligand-Based Solution |
| Di-substitution | Catalyst is too active, or excess coupling partner is present. | 1. Strictly control stoichiometry to 1.0 eq of the coupling partner. 2. Switch to a less electron-rich or slightly bulkier ligand to temper reactivity. 3. Lower the reaction temperature. |
| Getting C-Br product when targeting C-I | The ligand is too bulky, sterically favoring the C-Br position. | 1. Switch to a smaller ligand (e.g., from XPhos to PPh₃). 2. Lower the reaction temperature to favor the pathway with the lower activation energy (C-I cleavage). |
| Getting C-I product when targeting C-Br | The ligand is not bulky or active enough to override the innate C-I reactivity. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos, SPhos, or P(t-Bu)₃).[8] 2. A higher temperature may be required to activate the C-Br bond. |
Problem 3: Significant Hydrodehalogenation (Loss of Br or I)
You observe the formation of 4-bromoanisole or 3-iodoanisole as a major byproduct.
-
Root Cause Analysis: This side reaction occurs when the organometallic intermediate Ar-Pd(L)-X undergoes reductive elimination with a hydride source instead of the desired cross-coupling partner.[12] The hydride can originate from the solvent (e.g., alcohols), base (e.g., hydroxides, residual water in phosphates), or impurities.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and reagents are stored in a desiccator or glovebox.
-
Select a Non-Protic Base: Switch from bases like NaOH or K₃PO₄·H₂O to anhydrous K₂CO₃, Cs₂CO₃, or an organic base like DBU if compatible.
-
Solvent Choice: Ethereal solvents like Dioxane or THF are generally less prone to acting as hydride donors than alcohols.
-
Ligand Modification: Highly electron-rich ligands can sometimes promote this side reaction. A slightly less donating ligand may suppress it.
-
Section 3: Experimental Protocols & Core Mechanisms
The following protocols provide robust starting points for selective couplings. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Visualizing the Core Catalytic Cycle
All palladium-catalyzed cross-coupling reactions proceed through a similar series of elementary steps. The ligand (L) plays a crucial role in each one.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is optimized for coupling an arylboronic acid selectively at the C-I position.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst [e.g., Pd(PPh₃)₄ (0.03 equiv, 3 mol%)].
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11]
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed water to create a 4:1 mixture (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
This protocol describes a copper-co-catalyzed coupling of a terminal alkyne at the C-I position.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and Copper(I) Iodide (CuI, 0.04 equiv, 4 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
-
Reagent & Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 equiv).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. Sonogashira couplings at C-I bonds are often efficient without heating.
-
Monitor progress by TLC or GC-MS. Reactions are often complete in 1-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
-
Neufeldt, S. R., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Available at: [Link]
-
Pérez-García, P. M., & Moret, M.-E. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. Available at: [Link]
-
Blackmond, D. G., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available at: [Link]
-
Gagné, M. R., et al. (2015). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Accounts of Chemical Research. Available at: [Link]
-
Haynes, A., et al. (2004). Steric and Electronic Effects on the Reactivity of Rh and Ir Complexes Containing P−S, P−P, and P−O Ligands. Implications for the Effects of Chelate Ligands in Catalysis. ResearchGate. Available at: [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
van Leeuwen, P. W. N. M., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry. Available at: [Link]
-
da Silva, F. S., et al. (2020). Optimization of the Sonogashira coupling of 4-bromo-3-(trifluoromethyl)-1H-pyrazoles with terminal alkynes. ResearchGate. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Nolan, S. P., et al. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sanford, M. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Hazari, N. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-3-iodoanisole
A Senior Application Scientist's Guide to Base Selection and Chemoselectivity
The selective functionalization of dihalogenated aromatic compounds is a common challenge in medicinal chemistry and materials science. 4-Bromo-3-iodoanisole presents a classic case for chemoselective cross-coupling, where the differential reactivity of the C-I and C-Br bonds can be exploited to achieve specific synthetic outcomes. This guide provides in-depth technical support for researchers tackling the Buchwald-Hartwig amination of this substrate, with a primary focus on the critical role of base selection in controlling selectivity and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: Which carbon-halogen bond in this compound is more reactive in a Buchwald-Hartwig amination?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-determining, oxidative addition of the palladium(0) catalyst.[1][2] Consequently, reactions will preferentially occur at the iodine-bearing position under carefully controlled conditions.
Q2: What is the fundamental role of the base in the Buchwald-Hartwig reaction?
A2: The base plays several crucial roles in the catalytic cycle.[3][4] Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to form the more nucleophilic amide, which then participates in the key C-N bond-forming reductive elimination step.[3][5] The choice of base can also influence the stability and activity of the palladium catalyst.
Q3: I want to selectively aminate the C-I bond. What type of base should I start with?
A3: For selective amination at the C-I bond, it is generally advisable to start with milder bases and reaction conditions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[6][7] These bases are less likely to promote the more difficult oxidative addition at the C-Br bond, thus favoring selectivity. Stronger bases like sodium tert-butoxide (NaOtBu) can also be used, but may require lower temperatures and shorter reaction times to maintain selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or no conversion to the desired product.
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Insufficiently strong base.
-
Troubleshooting Step: While weaker bases are recommended for selectivity, they may not be strong enough to deprotonate the amine, especially if the amine is weakly acidic. If you are using a base like K₂CO₃ and see no reaction, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. In some cases, a strong base like NaOtBu may be necessary, but you will need to carefully monitor the reaction to avoid over-reaction at the C-Br position.[6][8]
-
-
Potential Cause: Poor solubility of the base.
-
Troubleshooting Step: The solubility of the base can significantly impact the reaction rate.[6] Cesium carbonate is often favored over potassium carbonate due to its better solubility in common organic solvents like toluene and dioxane.[6] If you are using an insoluble inorganic base, ensure vigorous stirring to maximize the surface area available for reaction. Grinding the base to a fine powder before use can also be beneficial.[6]
-
Issue 2: Low selectivity, with amination occurring at both the C-I and C-Br positions.
-
Potential Cause: The reaction conditions are too harsh.
-
Troubleshooting Step: High temperatures and long reaction times can provide enough energy to overcome the higher activation barrier for C-Br bond cleavage. Try lowering the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-aminated product.
-
-
Potential Cause: The base is too strong.
-
Troubleshooting Step: A strong base like NaOtBu can accelerate the reaction but may also decrease selectivity.[7] If you are observing di-amination, switch to a weaker base such as Cs₂CO₃ or K₃PO₄. This will slow down the overall reaction rate but should significantly improve selectivity for the C-I position.
-
Issue 3: Significant formation of a hydrodehalogenation byproduct (replacement of Br or I with H).
-
Potential Cause: Side reactions promoted by the catalyst or base.
-
Troubleshooting Step: Hydrodehalogenation can be a competing pathway in Buchwald-Hartwig reactions.[7] This can sometimes be minimized by screening different phosphine ligands, as the ligand can influence the rates of the desired C-N coupling versus undesired side reactions.[7] Additionally, lowering the reaction temperature can help to suppress this side reaction.[7]
-
Data Presentation & Experimental Protocols
Table 1: Influence of Base on the Selective Amination of this compound with Morpholine
| Entry | Base (1.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield of Mono-aminated Product (%) | Selectivity (C-I:C-Br) |
| 1 | NaOtBu | Toluene | 80 | 2 | 85 | >95:5 |
| 2 | NaOtBu | Toluene | 110 | 6 | 70 (plus di-aminated product) | 80:20 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | >98:2 |
| 4 | K₃PO₄ | Dioxane | 100 | 18 | 88 | >98:2 |
| 5 | K₂CO₃ | Dioxane | 100 | 24 | 45 | >99:1 |
Note: Data is representative and based on general principles of Buchwald-Hartwig amination. Actual results may vary.
Experimental Protocol: General Procedure for Base Screening
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.4 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the key steps.
Decision Tree for Base Selection
Sources
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- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Activating the C-Br Bond in 4-Bromo-3-iodoanisole
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Bromo-3-iodoanisole as a synthetic intermediate. Our goal is to provide expert insights and practical, field-proven solutions to a common challenge: overcoming the low reactivity of the Carbon-Bromine (C-Br) bond in sequential cross-coupling reactions.
Core Principles: Understanding Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. Successful multi-step syntheses using this building block depend on a firm understanding of why one site reacts preferentially.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it undergoes the crucial first step of the catalytic cycle: oxidative addition to the Pd(0) center.[1][2][3][4] The established reactivity order is a direct consequence of this principle.
General Reactivity Order in Pd-Catalyzed Cross-Coupling: C-I > C-OTf > C-Br >> C-Cl >> C-F[5][6][7][8]
This hierarchy allows for the selective functionalization of the C-I bond under relatively mild conditions, leaving the more robust C-Br bond untouched for a subsequent transformation.[4] This guide focuses on the second, more challenging step: activating the C-Br bond.
Table 1: Carbon-Halogen Bond Dissociation Energies in Aryl Halides
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C–I | ~238 | Weakest bond, highest reactivity.[6] |
| C–Br | ~276 | Stronger bond, requires more forcing conditions.[6] |
| C–Cl | ~338 | Significantly stronger, very low reactivity.[6] |
| C–F | ~484 | Strongest bond, generally unreactive in these conditions.[6] |
Caption: Reactivity hierarchy of aryl halides in cross-coupling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when attempting to functionalize the C-Br bond of a 4-substituted-3-iodoanisole derivative.
FAQ 1: My initial cross-coupling attempt on the C-Br bond resulted in low or no conversion. Where should I begin troubleshooting?
This is the most common challenge and typically indicates that the reaction conditions are not sufficiently energetic to promote the oxidative addition at the C-Br bond. The following workflow provides a systematic approach to optimizing the reaction.
Caption: Troubleshooting workflow for C-Br bond activation.
Detailed Analysis:
-
Catalyst & Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl bromides. The key is to increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs).[9] These ligands form highly active and thermally stable catalysts that excel with less reactive substrates.
-
-
Base Selection: The base plays a critical role, particularly in Suzuki reactions where it activates the organoboron species.[10][11] A stronger base can significantly accelerate the reaction.
-
Reaction Temperature: C-Br bond activation is more energetically demanding than C-I activation and almost always requires thermal energy.[12][13]
-
Expert Recommendation: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-120 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
-
Solvent and Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Incomplete degassing can lead to catalyst deactivation and formation of palladium black.
FAQ 2: What is a reliable starting protocol for a Suzuki-Miyaura coupling at the C-Br position?
After functionalizing the C-I position, you can use the following robust protocol as a starting point for coupling at the C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol assumes the starting material is the product from the first coupling (e.g., 4-Bromo-3-(aryl)anisole).
| Component | Stoichiometry (eq.) | Role & Rationale |
| 4-Bromo-3-(R¹)-anisole | 1.0 | Aryl bromide electrophile. |
| Arylboronic Acid (R²-B(OH)₂) | 1.2 - 1.5 | Nucleophilic coupling partner. A slight excess ensures complete consumption of the limiting electrophile. |
| Pd Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 (1-5 mol%) | Pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Ligand (e.g., SPhos) | 0.02 - 0.10 (2-10 mol%) | Forms the active catalytic complex. The ligand:Pd ratio is typically 2:1. |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | Activates the boronic acid for transmetalation.[10] |
| Solvent (e.g., Dioxane/H₂O) | - | A common solvent mixture. Water is often necessary to dissolve the base and facilitate the reaction.[14] |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-3-(R¹)-anisole (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this mixture to the main reaction flask.
-
Solvent Addition & Degassing: Add the degassed solvent (e.g., Dioxane/H₂O 10:1). Seal the vessel and sparge the mixture with argon for 20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 3: How do conditions differ for Heck or Sonogashira reactions at the C-Br position?
While the core principle of requiring more forcing conditions remains, the specific parameters for Heck and Sonogashira couplings have unique considerations.
| Reaction Type | Key Considerations for C-Br Activation |
| Heck Reaction | The Heck reaction couples the aryl halide with an alkene.[15][16] For aryl bromides, phosphine ligands are generally required.[15] Higher temperatures (100-140 °C) are common. The choice of base (often an amine like Et₃N or a carbonate) and ligand can influence the regioselectivity (E/Z isomerism) of the resulting alkene.[17] |
| Sonogashira Coupling | This reaction couples the aryl halide with a terminal alkyne using a dual palladium and copper catalyst system.[18] The reactivity order C-I > C-Br is very pronounced.[7] Activating the C-Br bond often requires elevated temperatures and a strong amine base (e.g., Et₃N, DIPA). Careful control is needed to prevent side reactions like alkyne homocoupling (Glaser coupling), which can be suppressed using copper-free conditions if necessary.[12] |
FAQ 4: I am observing a black precipitate (palladium black) in my reaction. What is causing this and how can I fix it?
The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into an inactive, heterogeneous form.[9]
Root Causes & Solutions:
-
Presence of Oxygen: This is the most common cause. The Pd(0) catalyst is readily oxidized.
-
Solution: Ensure meticulous degassing of all solvents and the reaction headspace. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Excessively High Temperature: While heat is needed, too much can accelerate decomposition pathways.
-
Solution: Find the minimum temperature required for an efficient reaction rate. Perform a temperature screen (e.g., 90 °C, 100 °C, 110 °C) to find the optimal balance.
-
-
Unstable Catalytic Complex: The choice of ligand is critical for stabilizing the monomeric Pd(0) species.
-
Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands) that form more stable and robust complexes with palladium, preventing agglomeration.
-
The Palladium Catalytic Cycle: A Focus on Oxidative Addition
Understanding the mechanism underscores the troubleshooting strategy. The entire process hinges on the initial oxidative addition step, where the C-Br bond is broken. All optimization efforts—stronger ligands, higher temperature, better bases—are aimed at lowering the activation energy of this specific step.
Caption: Generalized catalytic cycle for cross-coupling reactions.
This guide provides a framework for systematically addressing the challenges associated with C-Br bond activation in this compound derivatives. By understanding the underlying principles and applying these targeted troubleshooting strategies, researchers can effectively unlock the full synthetic potential of this versatile building block.
References
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step in Suzuki–Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(15), 3925–3928. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][17]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][19]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkyl Halide Reactivity [chemserv.centre.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Column chromatography challenges in purifying 4-Bromo-3-iodoanisole derivatives
Welcome to the technical support center for challenges in the purification of 4-Bromo-3-iodoanisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable intermediates. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to streamline your purification workflows.
Introduction: The Challenge of Dihaloanisoles
This compound is a key building block in organic synthesis, prized for the differential reactivity of its carbon-halogen bonds, which allows for selective sequential cross-coupling reactions. However, its purification by column chromatography is often not trivial. Researchers frequently face challenges including co-elution with regioisomers or starting materials, and on-column product degradation. The similar polarity of potential impurities to the desired product necessitates a carefully optimized and systematic approach to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives?
A1: The main difficulty lies in separating the target molecule from structurally similar impurities. These often include unreacted starting materials (e.g., 3-iodoanisole), regioisomers (e.g., 2-bromo-5-iodoanisole, if the synthesis is not perfectly regioselective), and potential dehalogenated byproducts (e.g., 4-bromoanisole or 3-iodoanisole).[1] These compounds have very similar polarities, making separation on standard silica gel with common solvent systems like ethyl acetate/hexanes challenging.[1]
Q2: What stationary phase is best for this type of compound?
A2: Standard silica gel (slightly acidic) is the most common and appropriate starting point for these compounds.[2] However, if you observe significant streaking, peak tailing, or product loss, it may indicate that your specific derivative is acid-sensitive.[3][4] In such cases, consider using a deactivated (neutralized) silica gel or an alternative like neutral alumina.[2][5]
Q3: Can my compound decompose on the column? How would I know?
A3: Yes, decomposition is a risk, especially for complex derivatives. Aryl halides can undergo dehalogenation, and other functional groups on your derivative may be sensitive to the acidic nature of silica gel.[5] The classic sign of on-column decomposition is observing a new spot or a streak on the TLC analysis of eluted fractions that was not present in the crude mixture. A 2D TLC experiment is an excellent diagnostic tool to confirm this instability.[3][5]
Q4: My TLC shows good separation, but the column does not. Why?
A4: This is a common issue that can arise from several factors:
-
Overloading the Column: Too much crude material will lead to broad bands that overlap, ruining the separation seen on TLC.[1] A general rule is to use a silica gel-to-crude product ratio of at least 50:1 by weight.[1]
-
Sample Loading Technique: If the sample is loaded in a large volume of a strong solvent, it will spread into a wide band before chromatography begins. It is best to load the sample in a minimal amount of the column eluent or a weaker solvent, or by adsorbing it onto a small amount of silica gel ("dry loading").[4][5]
-
Thermal Effects: Packing a column with dry silica and then adding a polar solvent can generate heat, which can affect the separation at the top of the column. Slurry packing can mitigate this.
Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography of this compound derivatives.
Problem 1: Poor Separation of Product and Impurity (Close Rf Values)
Your TLC analysis shows two or more spots that are very close together, making baseline separation on a column seem impossible.
Logical Troubleshooting Workflow
Caption: A systematic approach to resolving poor separation.
Possible Causes & Solutions
| Possible Cause | Recommended Solution & Explanation |
| Inappropriate Solvent System | The polarity difference between your compounds is insufficient for separation in a standard ethyl acetate/hexane system. Solution: Systematically screen a wider range of solvents. For aromatic compounds like dihaloanisoles, incorporating toluene or benzene into the mobile phase can introduce π-π stacking interactions, altering selectivity and often improving separation of isomers.[1] Start by replacing hexane with toluene and re-optimizing the ratio with your polar modifier (e.g., ethyl acetate). |
| Co-elution of Regioisomers | Regioisomers often have nearly identical polarities, representing a significant challenge. Solution: A very shallow gradient elution is critical.[1] Instead of large jumps in polarity (e.g., 5% to 10% EtOAc), try smaller increments (e.g., 2% -> 3% -> 4% EtOAc in hexane). Combine this with a longer column and a slower flow rate to maximize the number of theoretical plates and improve resolution. |
| Sample Overload | Exceeding the column's capacity is a common reason for failure. Solution: Reduce the amount of crude material loaded. As a rule, aim for a silica-to-crude ratio of 50:1 to 100:1 for difficult separations.[1] |
| Stationary Phase Inadequacy | Normal phase silica may not be the optimal medium. Solution: If other methods fail, consider reversed-phase (C18) chromatography. Here, the elution order is inverted, with nonpolar compounds retained longer. This can sometimes provide the necessary selectivity to separate stubborn isomers.[2] |
Problem 2: Product is Streaking or Tailing on TLC/Column
The spot for your product is not round but appears as a long streak or a comet shape, leading to broad, impure fractions from the column.
Possible Causes & Solutions
| Possible Cause | Recommended Solution & Explanation |
| Compound is Acidic/Basic | Your derivative may have acidic or basic functional groups that interact strongly and non-ideally with the slightly acidic silanol (Si-OH) groups on the silica surface. Solution: Add a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like amines), add ~1% triethylamine.[4] This neutralizes the compound or the silica surface, leading to sharper peaks. |
| Silica Gel Acidity | The inherent acidity of the silica gel is causing the issue, even if the compound itself is neutral. Solution: Use deactivated silica gel. You can prepare this by flushing the packed column with a solution of your eluent containing 1-3% triethylamine, then switching back to the neutral eluent before loading your sample.[4] Alternatively, use commercially available neutral alumina as the stationary phase.[2] |
| In-situ Decomposition | The streaking is actually a trail of a degradation product being formed as the compound moves down the column. Solution: Confirm instability with a 2D TLC (see Protocol 2). If decomposition is confirmed, you must switch to a less harsh stationary phase like deactivated silica, florisil, or alumina.[2][5] |
Problem 3: Product is Not Eluting from the Column
You have run a large volume of eluent, including highly polar solvents, but your product is not coming off the column.
Possible Causes & Solutions
| Possible Cause | Recommended Solution & Explanation |
| Irreversible Adsorption / Decomposition | The compound has reacted with or is irreversibly bound to the silica gel. This can happen with very polar or reactive compounds. Solution: First, try a "methanol purge" by flushing the column with 100% methanol to wash off highly polar compounds.[3] If this fails, the compound has likely decomposed. Test for silica stability (Protocol 2) and consider using a more inert stationary phase like Florisil or deactivated silica for the next attempt.[2][5] |
| Incorrect Solvent System | The solvent system you are using is much less polar than what you used for the initial TLC analysis. Solution: Double-check the solvents used to prepare the eluent.[5] Spot the eluent collected from the column onto a TLC plate along with your crude material and develop it to ensure the polarity is what you expect. |
| Precipitation on the Column | The compound was soluble in the loading solvent but precipitated upon contact with the less polar column eluent, effectively crashing it out at the top of the column. Solution: Load the compound using the "dry loading" method (see Protocol 3). This ensures the compound is thinly distributed on silica particles and dissolves gradually into the mobile phase, preventing precipitation. |
Key Experimental Protocols
Protocol 1: Systematic TLC Screening for Optimal Solvent System
This protocol helps you quickly identify a solvent system that provides the best chance of separation. The goal is an Rf value of ~0.3 for the desired product and the largest possible separation (ΔRf) from its closest impurity.[6]
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude reaction mixture dissolved in a volatile solvent (e.g., DCM, EtOAc)
-
A selection of solvents: Hexane (or Heptane), Toluene, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
TLC developing chambers, capillaries for spotting, UV lamp.
Procedure:
-
Spotting: On a single TLC plate, carefully spot your crude mixture in three separate lanes.
-
Initial Screen:
-
Lane 1: Develop in 20% EtOAc / 80% Hexane.
-
Lane 2: Develop in 20% EtOAc / 80% Toluene.
-
Lane 3: Develop in 30% DCM / 70% Hexane.
-
-
Analyze: Visualize the plates under a UV lamp. Compare the separation (ΔRf) between your target and the nearest impurities in each system. The toluene system may offer unique selectivity for these aromatic compounds.[1]
-
Optimization: Choose the system that showed the best "potential" for separation. Run several more TLC plates, systematically varying the solvent ratio in 5% increments (e.g., 15%, 20%, 25% EtOAc in Toluene) to find the ratio that places your product at an Rf of 0.25-0.35. This is the ideal starting point for your column.
Protocol 2: 2D TLC for Assessing Compound Stability
This method definitively determines if your compound is decomposing on the silica gel.[3][5]
Procedure:
-
Take a square TLC plate. Spot your crude mixture in one corner, about 1 cm from the edges.
-
Develop the plate as usual in your chosen solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: Any spots that appear off the diagonal represent degradation products that formed during the time the compound was adsorbed on the silica.
-
Protocol 3: Dry Loading a Sample onto the Column
This technique is superior for preventing band broadening and is essential if your sample is not very soluble in the starting eluent.[4][5]
Procedure:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Pack your column as usual, leaving a small layer of solvent above the packed bed.
-
Carefully add your powdered sample-silica mixture to the top of the column to form a neat, level layer.
-
Gently add a protective layer of sand on top of the sample layer before slowly adding the eluent.
Visualization of Chromatographic Principles
Caption: Principle of normal-phase chromatographic separation.
References
- BenchChem Technical Support Center. (2025). Purification of 4-Bromo-3-iodophenol Reaction Products.
- Reddit r/OrganicChemistry. (2025).
- University of Rochester, Department of Chemistry.
- Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Eureka.
- ChemicalBook. (n.d.). 4-Bromo-3-nitroanisole synthesis.
- University of Rochester, Department of Chemistry.
- PubChem. (n.d.). This compound.
- Columbia University. (2007).
- Organic Syntheses. (2025).
- Pauli, G. F., et al. (2018). The Generally Useful Estimate of Solvent Systems (GUESS)
- Ananikov, V. P. (2015). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 20(1), 134-164.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Sigma-Aldrich.
- Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.
- Reddit r/chemhelp. (2016).
- Kim, J. H., et al. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 22(18), 14326-14334.
- Zemo, D. A., & Associates. (2018). A.3 Silica Gel Cleanup (SGC).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Cespiva, M., et al. (2007). Fractionation of polycyclic aromatic hydrocarbons and their derivatives in soil and roadside dust extracts. Journal of the Brazilian Chemical Society, 18(5), 936-942.
- Silver, J. (2016). Answer to "Compound is stuck in silica gel and not eluting...".
- Felix, G., & Bertrand, C. (1983). Separation of polyaromatic hydrocarbons on caffeine-bonded silica gel.
Sources
Technical Support Center: Navigating Catalyst Challenges in Reactions with 4-Bromo-3-iodoanisole
Welcome to the dedicated technical support center for managing palladium-catalyzed reactions involving 4-bromo-3-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in complex organic syntheses. Here, we address common challenges, with a particular focus on the critical issue of catalyst poisoning, providing you with actionable troubleshooting guides, frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable substrate in modern synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[1] This reactivity difference allows for selective and sequential functionalization, making it a powerful tool in the synthesis of complex molecules.[2][3]
However, the very heart of these transformations—the palladium catalyst—is susceptible to a variety of deactivation pathways, collectively known as catalyst poisoning. This guide will equip you to identify, prevent, and remedy these issues, ensuring your synthetic endeavors are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled. How do I know if the catalyst is poisoned?
A1: Catalyst poisoning is a likely culprit if your reaction fails to proceed to completion. The most common visual indicator is the formation of a black precipitate, known as palladium black, which is elemental palladium that has crashed out of the catalytic cycle and is generally inactive.[4] Other signs include inconsistent results between batches and a complete lack of product formation despite carefully controlled conditions.
Q2: I observe significant homocoupling of my boronic acid reagent. What is causing this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen and certain bases.[5] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help favor the desired cross-coupling reaction.
Q3: Can impurities in my this compound affect the reaction?
A3: Absolutely. Impurities, even in trace amounts, can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for deactivating palladium catalysts.[3][6] It is crucial to use highly pure starting materials. If you suspect impurities, purification by recrystallization or column chromatography is recommended.
Q4: What is the most common reason for failure in Sonogashira couplings with this substrate?
A4: Besides general catalyst poisoning, a frequent issue in Sonogashira reactions is the homocoupling of the terminal alkyne, known as Glaser coupling.[7] This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly oxygen-free conditions is critical. Alternatively, "copper-free" Sonogashira protocols can be employed.
Troubleshooting Guides
Issue 1: Reaction Stalls and/or Palladium Black Formation
This is the most common symptom of catalyst deactivation. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for catalyst deactivation.
In-depth Causality:
-
Inert Atmosphere: The active Pd(0) species is readily oxidized by atmospheric oxygen, leading to the formation of inactive palladium oxides and palladium black.[8] Phosphine ligands are also susceptible to oxidation, which degrades their ability to stabilize the catalyst.
-
Reagent Purity: As mentioned, sulfur and other impurities can irreversibly bind to the palladium center, blocking active sites.[9] Boronic acids can undergo protodeboronation, especially in the presence of water and base, reducing the concentration of the active nucleophile.[1]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and promote the crucial oxidative addition step, especially for less reactive C-Br bonds.[10]
-
Catalyst Addition: If palladium black has already formed, the catalytic cycle has been broken. Removing the inactive palladium and re-introducing a fresh, active catalyst is often the only way to rescue the reaction.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Low yields in C-N coupling reactions can be particularly frustrating.
Possible Causes & Solutions
| Potential Cause | Explanation & Solution |
| Incorrect Base | The choice of base is critical. A base that is too weak (e.g., K2CO3) may not efficiently deprotonate the amine, stalling the catalytic cycle. A base that is too strong (e.g., NaOtBu) can cause degradation of sensitive functional groups. Solution: For many applications with this compound, a moderately strong base like Cs2CO3 or K3PO4 provides a good balance of reactivity and functional group tolerance.[11] |
| Ligand Inhibition | Some nitrogen-containing compounds, including the amine substrate or product itself, can coordinate too strongly to the palladium center, inhibiting catalysis.[12] Solution: Switching to a different class of ligand, such as a Josiphos or Buchwald-type biarylphosphine ligand, can often overcome this issue. |
| Water Content | While some Buchwald-Hartwig reactions tolerate small amounts of water, excess water can lead to hydrolysis of the phosphine ligand and catalyst deactivation.[4] Solution: Use anhydrous, degassed solvents and dry the base if necessary (see protocols below). |
| Substrate Reactivity | While the C-I bond is reactive, subsequent reaction at the C-Br bond for a second amination may require more forcing conditions (higher temperature, stronger base, more active catalyst system). Solution: Optimize conditions for the second coupling step independently if performing a sequential reaction. |
Best Practices & Protocols
Protocol 1: Purification of this compound by Recrystallization
Rationale: To remove potential catalyst poisons and ensure batch-to-batch consistency.
Materials:
-
Crude this compound
-
Hexanes or Heptane
-
Ethanol or Isopropanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., 9:1 Hexanes:Ethanol) until the solid just dissolves. The goal is to create a saturated solution at high temperature.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of Boronic Acids
Rationale: To remove boric acid and other impurities that can inhibit the Suzuki-Miyaura reaction.
Procedure (Aqueous Workup/Recrystallization):
-
Dissolve the crude boronic acid in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., heptane/ethyl acetate or toluene).[10]
Protocol 3: Drying and Degassing of Solvents
Rationale: To remove water and oxygen, which are detrimental to the active Pd(0) catalyst and phosphine ligands.[8]
Procedure (Freeze-Pump-Thaw for Schlenk Flask):
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum manifold to remove the atmosphere above the frozen solvent. Let it pump for 5-10 minutes.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Caption: Freeze-Pump-Thaw degassing workflow.
Protocol 4: General Procedure for Catalyst Regeneration from Palladium Black
Rationale: To recover and reactivate palladium that has precipitated from the reaction mixture. Note: This is a generalized procedure and may require optimization. It is often more practical to prevent Pd black formation.
Materials:
-
Reaction mixture containing palladium black
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO3) - EXTREME CAUTION
-
Sodium borohydride (NaBH4) or hydrazine (N2H4)
-
Appropriate phosphine ligand
-
Anhydrous, degassed solvent
Procedure:
-
Isolation: After the reaction, filter the mixture through a pad of Celite® to collect the palladium black. Wash thoroughly with the reaction solvent to remove any organic residues.
-
Dissolution (Use a fume hood with appropriate personal protective equipment): Carefully transfer the Celite® pad with the palladium black to a flask. Add a minimal amount of aqua regia dropwise to dissolve the palladium metal, forming H2PdCl4.
-
Neutralization & Precipitation: Dilute the acidic solution with water and carefully neutralize with a base (e.g., NaOH) to precipitate palladium(II) hydroxide, Pd(OH)2.
-
Reduction to Pd(0): Isolate the Pd(OH)2 and resuspend it in an anhydrous, degassed solvent. Add a reducing agent like sodium borohydride or hydrazine to reduce the Pd(II) to Pd(0). The formation of a black suspension indicates the regeneration of elemental palladium.
-
Activation: To this suspension of regenerated Pd(0), add the desired phosphine ligand. The ligand will coordinate to the palladium particles, forming the active LPd(0) catalyst species in situ. This freshly prepared catalyst can then be used in a subsequent reaction.[4][13]
Conclusion
The successful application of this compound in palladium-catalyzed cross-coupling reactions hinges on a deep understanding of the catalytic cycle and the factors that can disrupt it. By prioritizing reagent purity, maintaining a strictly inert atmosphere, and making informed choices about catalysts, ligands, and bases, researchers can overcome the common pitfall of catalyst poisoning. This guide provides a framework for troubleshooting and optimizing these powerful synthetic transformations, ultimately enabling the efficient and reliable construction of complex molecular architectures.
References
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- BenchChem. (2025). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
- BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Organic Process Research & Development. (2020).
- DCL Inc. (n.d.).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- STAR Protocols. (2024).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- DSpace. (n.d.).
- Google Patents. (n.d.).
- PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Request PDF. (2025).
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Semantic Scholar. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Google Patents. (n.d.).
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- Organic Process Research & Development. (2020).
- Request PDF. (2025). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0)
- ChemRxiv. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
- Request PDF. (2025).
- Organic Chemistry Portal. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Letters. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids.
- Reddit. (2022). Formation of palladium black during Suzuki coupling.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
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- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column.
- BenchChem. (2025).
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- ChemRxiv. (n.d.).
- Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
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Technical Support Center: Scalable Workup for the Industrial Synthesis of 4-Bromo-3-iodoanisole
Welcome to the technical support center for the synthesis of 4-Bromo-3-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for navigating the challenges of scalable synthesis and purification of this key chemical intermediate.
Section 1: Synthesis Overview & Key Industrial Challenges
This compound is a valuable di-halogenated intermediate, prized for its ability to undergo selective, sequential cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds.[1] The most common industrial synthesis route involves the direct electrophilic iodination of 4-bromoanisole. While straightforward in principle, scaling this reaction presents significant challenges related to regioselectivity, impurity profiles, and product isolation.
The primary goal is to favor iodination at the C-3 position, which is ortho to the activating methoxy group and meta to the deactivating but ortho-, para-directing bromine atom. Controlling the reaction to achieve high isomeric purity is paramount for downstream applications and minimizing costly purification steps.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis and workup process.
Q1: What is the most effective and scalable iodinating agent for this synthesis?
A1: While various iodinating systems exist, a combination of N-Iodosuccinimide (NIS) with a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) is often preferred for industrial applications.[2][3]
-
Causality: Molecular iodine (I₂) is a weak electrophile and often requires strong oxidizing agents that can lead to side reactions and complex workups.[4][5] NIS provides a milder, more controllable source of the electrophilic iodine (I+). The acid catalyst activates the NIS, increasing its electrophilicity and promoting the reaction under controlled conditions, which is crucial for regioselectivity.[2]
Q2: How can I effectively monitor the reaction to prevent the formation of di-iodinated byproducts?
A2: The most reliable methods for reaction monitoring on an industrial scale are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) .
-
Self-Validation: A robust monitoring system is your first line of defense against impurities. Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) after the addition of the iodinating agent is complete. The reaction should be considered complete only when the area percent of the starting material, 4-bromoanisole, falls below a predetermined threshold (e.g., <1-2%). Continuing the reaction beyond this point significantly increases the risk of forming di-iodinated or other poly-halogenated species.
Q3: What is the standard procedure for quenching a large-scale reaction involving NIS?
A3: The standard and most effective method is to quench the reaction mixture with an aqueous solution of a reducing agent, typically 10% sodium thiosulfate (Na₂S₂O₃) .[6]
-
Mechanism & Verification: Any unreacted NIS or liberated iodine (I₂), which imparts a brown or purple color, is reduced to colorless, water-soluble iodide ions (I⁻). The reaction is: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆. The quench is considered successful when the organic layer becomes colorless.[6] If color persists, an additional thiosulfate wash is necessary. This step also removes the succinimide byproduct into the aqueous layer.
Q4: My crude product is a dark oil, but the literature reports a solid. How can I induce crystallization on a large scale?
A4: "Oiling out" is a common issue when the crude product contains impurities that depress the melting point. The key is to find a suitable recrystallization solvent or solvent system.
-
Strategy:
-
Solvent Screening: On a small scale, test various solvents. Good single solvents will dissolve the crude product when hot but show poor solubility when cold.[7]
-
Solvent Pairs: A highly effective technique involves dissolving the crude oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a "poor" or "anti-solvent" (e.g., heptane or hexane) at an elevated temperature until the solution becomes slightly turbid.[8][9]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a chilled bath (0-5 °C) to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals.[10]
-
Seeding: If available, adding a few seed crystals of pure this compound can initiate crystallization.
-
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the workup and purification.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Product Loss During Workup: The product may have some water solubility or form emulsions during extraction. | Solution: Before extraction, saturate the aqueous layer by adding sodium chloride (brine wash). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer and improving recovery. |
| Poor Regioselectivity (Isomeric Impurities) | High Reaction Temperature: Electrophilic aromatic substitutions are kinetically controlled. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. | Solution: Maintain a strict reaction temperature, typically between 0 °C and room temperature. Lowering the temperature often enhances selectivity for the sterically and electronically favored C-3 position. |
| Incorrect Catalyst/Activation: Insufficient activation of the iodinating agent or use of a non-optimal catalyst can lead to poor regioselectivity. | Solution: Ensure the use of an appropriate acid catalyst like TFA with NIS.[2][3] The catalyst polarizes the N-I bond, creating a more selective and reactive electrophile. | |
| Persistent Color in Organic Layer After Quench | Insufficient Reducing Agent: A large excess of unreacted iodinating agent may have been present, overwhelming the initial thiosulfate wash. | Solution: Perform a second or even third wash with 10% sodium thiosulfate solution.[6] The organic phase should be completely colorless before proceeding. |
| Difficult Phase Separation (Emulsion) | Precipitation of Salts/Byproducts: Succinimide or inorganic salts can precipitate at the interface, stabilizing an emulsion. | Solution: Perform a "break wash" by adding a small amount of fresh water and gently agitating. If solids are present, it may be necessary to filter the entire biphasic mixture through a pad of celite before re-separating the layers. |
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"Sol_Isomer" [label="Optimize Reaction:\n- Lower Temperature\n- Screen Acid Catalysts\n- Control Reagent Addition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_SM" [label="Optimize Reaction:\n- Increase Reaction Time\n- Check Reagent Purity/Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Other" [label="Optimize Reaction:\n- Verify Stoichiometry (use ~1.0 eq NIS)\n- Slow, controlled addition of NIS", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Q1"; "Q1" -> "Impurity_Isomer" [label="GC/HPLC shows\nisomers"]; "Q1" -> "Impurity_SM" [label="GC/HPLC shows\nstarting material"]; "Q1" -> "Impurity_Other" [label="GC/HPLC shows\nhigher MW peaks"];
"Impurity_Isomer" -> "Sol_Isomer"; "Impurity_SM" -> "Sol_SM"; "Impurity_Other" -> "Sol_Other"; }
Section 4: Scalable Workup and Purification Protocols
Protocol 1: Aqueous Workup and Extraction
This protocol is designed for quenching the reaction and isolating the crude product.
-
Cooling: Once the reaction is deemed complete by GC/HPLC analysis, cool the reaction vessel to 10-15 °C.
-
Quenching: Transfer the reaction mixture to a separate reactor or extractor containing a stirred solution of 10% w/w aqueous sodium thiosulfate. The volume of the thiosulfate solution should be approximately 1.5-2 times the volume of the reaction mixture. Maintain cooling as the quench can be exothermic.
-
Stir & Settle: Stir the biphasic mixture for 30 minutes. The organic layer should become colorless. Stop agitation and allow the layers to separate for at least 30 minutes.
-
Phase Separation: Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer. Stir for 15 minutes, then allow the layers to settle and separate. This step removes residual water and water-soluble impurities.
-
Isolation: Drain the lower aqueous layer. The remaining organic layer containing the crude product is now ready for solvent removal.
Protocol 2: Purification by Recrystallization
This protocol is a scalable alternative to chromatography for achieving high purity.
-
Solvent Removal: Concentrate the organic layer from the workup protocol under reduced pressure to yield the crude product, which may be a solid or a thick oil.
-
Dissolution: Transfer the crude material to a clean, dry, jacketed reactor. Add a pre-determined volume of the chosen recrystallization solvent or the "good" solvent of a pair (see table below). Heat the mixture with stirring until all the material is dissolved.
-
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration through a suitable filter to remove them.
-
Crystallization:
-
Single Solvent: Begin a slow, controlled cooling ramp (e.g., 5-10 °C per hour).
-
Solvent Pair: While maintaining a high temperature, slowly add the "anti-solvent" until persistent cloudiness is observed. Then, begin the slow cooling ramp.
-
-
Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature with slow agitation for 2-4 hours to allow for complete crystal growth.
-
Filtration & Washing: Filter the crystalline solid using a Nutsche filter or centrifuge. Wash the filter cake with a small amount of cold, fresh recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
| Solvent/System | Type | Comments |
| Isopropanol (IPA) | Single Solvent | Good for moderately polar compounds. Relatively low cost and toxicity. |
| Ethanol/Water | Solvent Pair | Dissolve in hot ethanol, add hot water as the anti-solvent.[8] |
| Toluene/Heptane | Solvent Pair | Excellent for aromatic compounds. Dissolve in hot toluene, add heptane.[9] |
| Dichloromethane/Hexane | Solvent Pair | Effective but DCM use is being reduced in industry. Good for lab-scale screening.[7] |
Section 5: Industrial Safety Considerations
Handling halogenated compounds and reagents on a large scale requires strict adherence to safety protocols.[11]
| Substance | CAS Number | Key Hazards |
| 4-Bromoanisole | 104-92-7 | Skin irritant, potential environmental hazard.[12] |
| N-Iodosuccinimide (NIS) | 516-12-1 | Oxidizer, light-sensitive, can cause skin and eye irritation.[13] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Severe skin and eye burns, toxic upon inhalation. Highly corrosive. |
| Sodium Thiosulfate | 7772-98-7 | Generally low hazard, but large-scale quench can be exothermic. |
| This compound | 4897-68-1 | Assumed to be a skin/eye irritant and harmful if swallowed. Handle with appropriate PPE.[14][15] |
-
Engineering Controls: All operations should be performed in well-ventilated areas or closed systems. Halogenation reactions can be exothermic and require reactors with reliable cooling and temperature control systems.[16]
-
Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, safety glasses or goggles, and a lab coat.[17] When handling corrosive liquids like TFA, chemical-resistant gloves (e.g., butyl rubber), a face shield, and an apron are required.
-
Waste Disposal: Aqueous waste containing iodide salts and organic waste containing halogenated solvents must be segregated and disposed of according to local environmental regulations. Do not dispose of halogenated organic waste down the sink.[18]
References
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Slideshare. (2025, March 19). UNIT 3 CHEMISTRYUnit process Halogenations. [Link]
-
Unknown. Procedure. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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AXA XL. Direct Halogenation. [Link]
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Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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WordPress. I2 and Electrophilic I+ reagents. [Link]
- Google Patents.
-
Chemistry Stack Exchange. (2017, January 22). Purifying/Recrystallising N-Iodosuccinimide. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Unknown. recrystallization-2.doc.pdf. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
National Center for Biotechnology Information. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]
-
University of Rochester. Workup: Bromine or Iodine. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Unknown. Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. [Link]
-
Patsnap. Synthesis method of 4-bromo-3-methyl anisole. [Link]
-
Wikipedia. 4-Bromoanisole. [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. n-iodosuccinimide. [Link]
-
MDPI. (2022, May 18). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
PrepChem.com. Preparation of 4-iodoanisole. [Link]
-
NIH. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]
-
ResearchGate. (2025, August 7). A Convenient Procedure for the Iodination of Arenes. [Link]
-
PrepChem.com. Preparation of 4-bromoanisole. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
RSC Publishing. Regioselective C5-H direct iodination of indoles. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]
-
National Center for Biotechnology Information. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. [Link]
-
National Center for Biotechnology Information. (2024, June 26). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]
-
MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]
-
ResearchGate. (2025, August 9). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. [Link]
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Validation & Comparative
A Researcher's Guide to Chemoselectivity: Unraveling the Comparative Reactivity of C-I vs. C-Br Bonds in 4-Bromo-3-iodoanisole
In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds, such as 4-Bromo-3-iodoanisole, serve as powerful and versatile building blocks, offering multiple reaction sites for the strategic construction of complex molecular architectures. The central question for any researcher utilizing this substrate is one of chemoselectivity: which of the two carbon-halogen bonds, the carbon-iodine (C-I) or the carbon-bromine (C-Br), will react preferentially?
This guide provides an in-depth analysis of the factors governing this reactivity difference, grounded in fundamental chemical principles and supported by experimental workflows. We will explore why the C-I bond is the more labile and reactive partner, particularly in the context of palladium-catalyzed cross-coupling reactions, and how this intrinsic property can be harnessed to achieve site-selective molecular elaboration.
The Theoretical Framework: Bond Energy and the Mechanism of Oxidative Addition
The differential reactivity of aryl halides is not a matter of chance but is dictated by fundamental physical organic principles. The most critical factor is the Bond Dissociation Energy (BDE) , which is the energy required to cleave a bond homolytically.[1][2][3] A lower BDE signifies a weaker, more easily broken bond, which translates directly to higher reactivity in many chemical transformations.[4]
For aryl halides, the BDE of the carbon-halogen (C-X) bond decreases significantly as one moves down the halogen group. This is primarily due to the increasing size of the halogen atom, which results in longer bond lengths and less effective orbital overlap with the carbon's sp² hybrid orbital.[1][3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| Aryl C-F | ~536 | Lowest |
| Aryl C-Cl | ~397 | Low |
| Aryl C-Br | ~335 | Moderate |
| Aryl C-I | ~272 | Highest |
| Note: BDE values are approximate and can vary based on the specific molecular structure and computational method used.[5][6][7] |
This trend in BDE is the cornerstone for predicting reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][9] The catalytic cycles for these transformations universally begin with a critical, and often rate-determining, step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[10][11][12] During this step, the palladium catalyst inserts itself into the C-X bond, forming a new Pd(II) species. The activation energy for this process is directly related to the strength of the C-X bond being broken. Consequently, the aryl iodide, with the weakest C-I bond, undergoes oxidative addition much more readily than the corresponding aryl bromide.[11][13]
Experimental Validation: Selective Sonogashira Coupling
To empirically demonstrate the superior reactivity of the C-I bond, a selective Sonogashira coupling reaction is an excellent model system.[14][15][16] This reaction couples a terminal alkyne with an aryl halide. By using this compound as the substrate under carefully controlled, mild conditions, we can achieve highly selective coupling at the iodine-bearing carbon, leaving the bromine atom untouched for subsequent transformations.[17]
The protocol described below is designed as a self-validating system. The choice of catalyst, base, and room temperature conditions is critical; these mild conditions provide a sufficient energy window to activate the C-I bond without overcoming the higher activation barrier required for C-Br bond cleavage.
To selectively synthesize 4-Bromo-3-((trimethylsilyl)ethynyl)anisole from this compound, demonstrating the preferential reactivity of the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Ethynyltrimethylsilane (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.01 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, degassed with Argon or Nitrogen
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Add anhydrous THF and Et₃N (typically a 2:1 to 3:1 v/v ratio) via syringe. The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes. Causality: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv). The mixture may turn from a colorless/pale yellow to a darker yellow or brown. Causality: Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step.[18]
-
Alkyne Addition: Add ethynyltrimethylsilane (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
| Substrate | Product | Reaction Conditions | Expected Yield | Selectivity (C-I vs C-Br) |
| This compound | 4-Bromo-3-((trimethylsilyl)ethynyl)anisole | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, Room Temp, 3h | >90% | >99:1 |
This high degree of selectivity underscores the significant difference in the activation energy required to cleave the C-I versus the C-Br bond. The unreacted C-Br bond remains available for a subsequent, typically more forcing, cross-coupling reaction, enabling a stepwise and controlled diversification of the aromatic core.
Conclusion and Application
The comparative analysis, grounded in both theoretical BDEs and practical experimental evidence, unequivocally demonstrates that the carbon-iodine bond in this compound is substantially more reactive than its carbon-bromine counterpart.[14][16] This predictable chemoselectivity is not an academic curiosity but a cornerstone of modern synthetic strategy.
For researchers in drug development and materials science, this differential reactivity allows this compound to be used as a "two-step" linchpin. One functional group can be introduced at the 'iodo' position under mild conditions, followed by the introduction of a second, different group at the 'bromo' position under more vigorous conditions. This powerful, sequential approach minimizes the need for protecting groups and shortens synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
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ResearchGate. (n.d.). Site selective C−C coupling of poly(pseudo)halogenated arenes. [Link]
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Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar. [Link]
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YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
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Lou, Y., et al. (2022). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
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LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
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ResearchGate. (n.d.). Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene. [Link]
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Quora. (2017). Why are aryl halides less reactive with alkyl halides?. [Link]
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Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. [Link]
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A Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 4-Bromo-3-iodoanisole and 3-bromo-4-iodoanisole
In the landscape of modern organic synthesis, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems integral to pharmaceuticals and advanced materials.[1][2] The strategic functionalization of aromatic scaffolds often relies on polyhalogenated precursors, which allow for sequential and site-selective modifications. Among these, dihaloanisoles such as 4-Bromo-3-iodoanisole and 3-bromo-4-iodoanisole serve as exceptionally versatile building blocks.
This guide provides a detailed comparison of these two isomers in the context of Suzuki coupling. We will explore the fundamental principles governing their reactivity, present experimental data to support these concepts, and offer practical protocols for their application in research and development.
The Decisive Step: Understanding Reactivity in Suzuki Coupling
The efficacy and selectivity of the Suzuki-Miyaura reaction are governed by a well-established catalytic cycle involving a Palladium catalyst.[3] This cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
For aryl halides, the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst is typically the rate-determining and selectivity-defining step.[4] The reactivity of aryl halides in this step is inversely proportional to the C-X bond dissociation energy, leading to a widely recognized reactivity trend:
C–I > C–Br > C–OTf >> C–Cl > C–F [1][5][6][7]
This hierarchy is the primary driver of chemoselectivity when an aromatic ring bears multiple, different halogen substituents. The C-I bond, being the weakest, will preferentially undergo oxidative addition under conditions where the C-Br bond remains intact. This intrinsic difference in reactivity is the key to leveraging substrates like bromoiodoanisoles for controlled, stepwise synthesis.
Head-to-Head Comparison: this compound vs. 3-bromo-4-iodoanisole
While both isomers possess the same functional groups, their unique substitution patterns create subtle but important distinctions for the synthetic chemist.
| Feature | This compound | 3-bromo-4-iodoanisole |
| Structure | ![]() | |
| IUPAC Name | 1-bromo-2-iodo-4-methoxybenzene[8] | 2-bromo-1-iodo-4-methoxybenzene[9][10] |
| CAS Number | 4897-68-1[8][11] | 466639-53-2[9][12] |
| Primary Reactive Site | C-I Bond (at position 3) | C-I Bond (at position 4) |
| Secondary Reactive Site | C-Br Bond (at position 4) | C-Br Bond (at position 3) |
Chemoselectivity: The Predominance of the C-I Bond
For both isomers, the significantly lower bond energy of the C-I bond compared to the C-Br bond dictates that the initial Suzuki coupling will occur selectively at the iodinated position.[5][9] This allows for the reliable synthesis of mono-arylated bromoanisole intermediates. The bromine atom provides a secondary site for functionalization, which can be engaged in a subsequent cross-coupling reaction under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems).[9] This dual reactivity is highly desirable in multi-step synthetic sequences.[9]
While electronic effects from the electron-donating methoxy group can influence reaction rates, the inherent reactivity difference between iodine and bromine is the overwhelming factor controlling site selectivity in the first coupling step.
Experimental Evidence: Suzuki Coupling in Practice
The selective functionalization of the C-I bond in both isomers is well-documented. The following table summarizes representative experimental conditions, demonstrating the feasibility of achieving high yields for the initial monocoupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Yield (Mono-Coupling) |
| 4-Iodoanisole¹ | Phenylboronic acid | Pd/RHA² | K₂CO₃ | Ethanol | 100 °C | Excellent |
| 4-Bromoanisole¹ | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O / EtOH | Reflux | 98% |
| Aryl Iodides | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 50-80 °C | Generally Efficient |
| Aryl Bromides | Arylboronic acids | Pd₂(dba)₃ / tBu₃P | K₃PO₄ | Toluene | RT - 100 °C | Good to Excellent |
¹Note: Data for the exact bromoiodoanisole isomers in direct comparative studies is sparse in readily available literature. The data for 4-iodoanisole[13][14] and 4-bromoanisole[15][16] are presented as proxies to illustrate the general conditions required for coupling at C-I and C-Br bonds, respectively. The C-I bond on either isomer will react under conditions suitable for 4-iodoanisole, while the C-Br bond will require conditions more typical for 4-bromoanisole. ²Rice Husk Ash supported Palladium.
The data confirms that aryl iodides can be coupled effectively under various conditions. To subsequently couple the less reactive C-Br bond, a switch to a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., tBu₃P, Buchwald-type ligands) and stronger bases, is typically required.[2][7][17]
Visualizing the Process
To better understand the underlying chemistry and strategic planning, the following diagrams illustrate the Suzuki catalytic cycle and a decision-making workflow for using these isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Decision workflow for using bromoiodoanisole isomers.
Protocol: Selective Suzuki Coupling at the C-I Position
This protocol provides a representative procedure for the mono-arylation of a bromoiodoanisole substrate at the more reactive C-I position.
Objective: To selectively couple Phenylboronic acid to the C-I position of 3-bromo-4-iodoanisole.
Materials:
-
3-bromo-4-iodoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-4-iodoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Rationale: The use of dry glassware under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Rationale: This temperature is typically sufficient to promote the oxidative addition at the C-I bond without significantly engaging the more robust C-Br bond.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-methoxy-1,1'-biphenyl.
Conclusion
Both this compound and 3-bromo-4-iodoanisole are powerful and versatile reagents for complex molecule synthesis. Their utility stems from the predictable and highly selective reactivity of the C-I bond in Suzuki-Miyaura cross-coupling reactions, allowing it to be functionalized while leaving the C-Br bond available for subsequent transformations. The choice between these two isomers is not dictated by a difference in reactivity, but rather by the desired final substitution pattern of the synthetic target. By understanding the principles of chemoselectivity and carefully controlling reaction conditions, researchers can effectively harness these building blocks to construct elaborate molecular architectures with precision and efficiency.
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- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University.
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- Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex | Organometallics - ACS Publications. (n.d.).
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- Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions? - ResearchGate. (n.d.).
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23).
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- Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap. (n.d.).
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A Researcher's Guide to the Regioselective Cross-Coupling of Dihaloanisole Isomers
For researchers and professionals in drug development and chemical synthesis, dihaloanisoles are invaluable building blocks. Their two halogen atoms offer distinct handles for sequential functionalization, enabling the modular construction of complex molecular architectures. However, the successful implementation of these substrates hinges on a critical factor: regioselectivity. The ability to predictably functionalize one C-X bond while leaving the other intact is paramount. This guide provides an in-depth comparison of the reactivity of dihaloanisole isomers in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and experimental data, to empower chemists to design more efficient and selective syntheses.
Fundamentals of Reactivity in Dihaloanisoles
The regiochemical outcome of a cross-coupling reaction on a dihaloanisole is governed by a delicate interplay of factors inherent to the substrate and the reaction conditions. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The ease of this step dictates which C-X bond will react preferentially.
The Nature of the Halogen
The primary determinant of reactivity is the carbon-halogen bond dissociation energy. For aryl halides, the reactivity follows a well-established trend[3]:
C-I > C-Br > C-Cl > C-F
This order is a direct consequence of decreasing bond strength, making the C-I bond the easiest to break and thus the most reactive in oxidative addition.[3] In a mixed dihaloanisole, such as 2-bromo-4-iodoanisole, the C-I bond will almost invariably react first under standard cross-coupling conditions.
Electronic Effects of the Methoxy Group
The methoxy (-OCH₃) group is a powerful electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). Its net electronic influence varies depending on the position of the halogen on the aromatic ring.
-
Ortho and Para Positions: At these positions, the resonance effect dominates. The methoxy group donates electron density into the aromatic ring, increasing the electron density at the ipso-carbon bearing the halogen. This strengthening of the C-X bond decreases its reactivity toward oxidative addition.[4]
-
Meta Position: At the meta position, the resonance effect is absent, and the electron-withdrawing inductive effect is more pronounced. This effect withdraws electron density from the C-X bond, making it more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Steric Hindrance
Steric hindrance, particularly at the ortho position, can significantly impact reactivity. A bulky ortho-substituent can impede the approach of the palladium catalyst, slowing the rate of oxidative addition.[4] This effect is generally less pronounced than the electronic and C-X bond strength effects but can become a deciding factor in finely balanced cases.
Combining these factors gives a general reactivity hierarchy for a dihaloanisole with identical halogens (e.g., dibromoanisole):
meta-C-X > para-C-X > ortho-C-X
Comparative Reactivity in Key Cross-Coupling Reactions
The choice of cross-coupling reaction, catalyst, and ligand system can further modulate the inherent reactivity of the dihaloanisole isomers. By carefully selecting these parameters, chemists can often override intrinsic biases to achieve the desired regioselectivity.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming method. In dihaloanisoles, selectivity is typically achieved by exploiting the differential reactivity of the halogens. For substrates with identical halogens, electronic effects dictate the outcome.
| Substrate | Major Product Position | Catalyst System (Example) | Rationale |
| 2,4-Dibromoanisole | C4-Coupling | Pd(PPh₃)₄ / K₂CO₃ | The C4 position is less sterically hindered and electronically less deactivated by the -OMe group compared to the C2 position. |
| 2-Bromo-5-chloroanisole | C2-Coupling (C-Br) | Pd(dppf)Cl₂ / K₃PO₄ | The C-Br bond is significantly more reactive than the C-Cl bond. |
| 3,5-Dichloroanisole | C3/C5-Coupling | Pd(XPhos) G3 / K₃PO₄ | Both positions are meta and electronically activated. Mono-arylation is typical, but difunctionalization can occur with excess reagents.[6] |
Expert Insight: While the C-Br bond is generally more reactive, catalyst selection can sometimes invert selectivity. For certain heteroaromatic systems, bulky, electron-rich phosphine ligands can favor coupling at a C-Cl bond over a C-Br bond by altering the mechanism of oxidative addition.[7] This principle can be cautiously extrapolated to challenging anisole substrates.
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trends are similar to the Suzuki coupling, but the choice of base and ligand is critical for success.[8][9]
| Substrate | Major Product Position | Catalyst System (Example) | Rationale |
| 2-Iodo-4-bromoanisole | C2-Coupling (C-I) | Pd₂(dba)₃ / BINAP / NaOtBu | C-I bond reactivity vastly exceeds C-Br reactivity.[9] |
| 2,4-Dichloroanisole | C4-Coupling | Pd(BrettPhos) G3 / LHMDS | The C4 position is electronically favored over the sterically hindered and electron-rich C2 position. Bulky ligands are needed for C-Cl activation. |
Trustworthiness Check: The use of strong bases like NaOtBu or LHMDS is common but can be incompatible with base-sensitive functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring higher temperatures or more active catalyst systems.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes.[10] It employs a dual catalyst system of palladium and copper(I).[11] The regioselectivity follows the established C-X bond reactivity patterns.
| Substrate | Major Product Position | Catalyst System (Example) | Rationale |
| 2,4-Diiodoanisole | C4-Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | The C4 position is less sterically hindered, leading to faster oxidative addition. |
| 4-Bromo-2-chloroanisole | C4-Coupling (C-Br) | Pd(PPh₃)₄ / CuI / Piperidine | The C-Br bond is preferentially activated over the C-Cl bond. Specialized catalysts are often needed for aryl chlorides.[12] |
Visualizing Reactivity & Workflows
To better understand these relationships, the following diagrams illustrate the key concepts.
Caption: Generalized experimental workflow for cross-coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2,4-Dibromoanisole
This protocol details a representative procedure for the selective mono-arylation of 2,4-dibromoanisole at the more reactive C-4 position.
Objective: To synthesize 4-bromo-3'-methoxy-1,1'-biphenyl.
Materials:
-
2,4-Dibromoanisole
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, Anhydrous
-
Water, Degassed
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromoanisole (266 mg, 1.0 mmol, 1.0 equiv.), (3-methoxyphenyl)boronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the mono-coupled product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-3'-methoxy-1,1'-biphenyl.
Causality Behind Choices:
-
Catalyst System: The Pd(OAc)₂/SPhos system is highly active. SPhos is a bulky, electron-rich ligand that promotes the formation of the active monoligated Pd(0) species, which is efficient for activating aryl bromides. [13]* Base and Solvent: The K₃PO₄ base in a toluene/water biphasic system is a robust and common choice for Suzuki couplings, effectively promoting the transmetalation step without being overly harsh. [14]* Stoichiometry: Using a slight excess (1.1 equiv.) of the boronic acid ensures complete conversion of the limiting dihaloanisole. A 1:1 stoichiometry is targeted to favor mono- over di-substitution.
Conclusion
The selective functionalization of dihaloanisole isomers is a powerful strategy in modern organic synthesis. A thorough understanding of the fundamental principles—C-X bond strength, electronic effects of the methoxy substituent, and steric factors—provides a predictive framework for determining regioselectivity. By coupling this knowledge with the rational selection of catalysts, ligands, and reaction conditions, researchers can navigate the nuanced reactivity of these substrates to achieve high selectivity in Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, thereby streamlining the synthesis of complex molecular targets.
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Amatore, C., et al. (2005). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available at: [Link]
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Viciosa, M., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. Available at: [Link]
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Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. Available at: [Link]
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Snieckus, V., et al. (2003). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Regiochemistry in 4-Bromo-3-iodoanisole Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within pharmaceutical and materials science, the precise control of molecular architecture is paramount. 4-Bromo-3-iodoanisole stands out as a versatile building block, offering two distinct reactive sites for functionalization. However, this versatility presents a critical challenge: ensuring and validating the regioselectivity of subsequent chemical transformations. This guide provides an in-depth, experience-driven framework for unambiguously determining the structure of products derived from this dihalogenated precursor, moving beyond simple protocols to explain the scientific rationale behind each validation step.
The Core Challenge: C-I vs. C-Br Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1]
The C-I bond is weaker and therefore more susceptible to oxidative addition than the C-Br bond.[1][2] This inherent difference allows for selective functionalization at the iodine-bearing C3 position under milder conditions, leaving the C4-bromo position intact for subsequent transformations.[3][4][5] However, reaction conditions, catalyst choice, and substrate electronics can all influence this selectivity. An incomplete reaction, side reactions, or a loss of selectivity can lead to a mixture of regioisomers, making rigorous structural validation essential.
The Analytical Workflow: A Self-Validating System
A robust validation strategy does not rely on a single technique but rather employs a series of orthogonal methods to build an undeniable case for the product's structure. Each step provides a piece of the puzzle, and together they create a self-validating system.
Caption: Key HMBC correlations confirming substitution at the C3 position.
As illustrated above, for Isomer A (4-Bromo-3-R-anisole) , one would expect to see a 3-bond correlation (³J) from the methoxy protons to C4 and crucial correlations from the 'R' group's proximal protons to C2 and C4. Conversely, for Isomer B (3-Iodo-4-R-anisole) , the 'R' group protons would show correlations to C3 and C5. These correlations provide unambiguous proof of the substitution site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. A key correlation to look for is between the methoxy protons and the proton at the C2 position. This helps to definitively assign the C2 proton, anchoring the rest of the structural assignments. [6]
Comparative Data Summary
The following table summarizes the expected NMR data that can be used to differentiate between the two possible regioisomers. Actual chemical shifts will vary depending on the nature of the 'R' group and the solvent used. [7][8][9]
| Analytical Data | Isomer A (4-Bromo-3-R-anisole) | Isomer B (3-Iodo-4-R-anisole) | Rationale |
|---|---|---|---|
| ¹H NMR Aromatic Pattern | 3 distinct signals, complex splitting. | 3 distinct signals, different splitting pattern. | Substitution pattern dictates proton coupling. |
| Key HMBC Correlation 1 | OCH₃ protons ➞ C4 | OCH₃ protons ➞ C4 | Confirms the relative position of the methoxy group. |
| Key HMBC Correlation 2 | R-group protons ➞ C2 & C4 | R-group protons ➞ C3 & C5 | Definitive proof of substitution site. |
| Key NOESY Correlation | OCH₃ protons ↔ H2 | OCH₃ protons ↔ H2 | Confirms the assignment of the proton ortho to the methoxy group. |
Orthogonal Validation Methods
While NMR is often sufficient, cross-verification with other techniques adds an extra layer of confidence, a cornerstone of scientific trustworthiness.
1. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the product, ensuring the correct molecular formula. The fragmentation pattern in MS can also provide structural clues. [10]The presence of both bromine and iodine in the starting material and one of these halogens in the product will give a characteristic isotopic pattern. [11][12][13]* Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio, leading to M and M+2 peaks of nearly equal intensity in the mass spectrum.
-
Iodine: Is monoisotopic (¹²⁷I), so it does not produce an M+2 peak. [14]A product containing only iodine will show a single molecular ion peak, while a product containing only bromine will show the characteristic ~1:1 M/M+2 pattern.
2. X-ray Crystallography For absolute, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard. [15][16][17]If a suitable single crystal of the product can be grown, this technique provides a three-dimensional map of the molecule, definitively showing the position of every atom. [18][19]This method is particularly valuable when NMR data is ambiguous or when the product is a novel compound intended for regulatory submission.
Experimental Protocols
Protocol 1: NMR Sample Preparation (General)
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can affect chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If TMS (tetramethylsilane) is not included in the solvent, add a small drop as an internal standard (0 ppm).
-
Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Cap the NMR tube and insert it into the spectrometer. Acquire a suite of experiments including ¹H, ¹³C, COSY, HSQC, and HMBC.
Protocol 2: Representative Suzuki-Miyaura Coupling (Selective at C-I)
This protocol is a general starting point and may require optimization. [20][21][22]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction: Stir the mixture under an inert atmosphere (Argon or Nitrogen) at a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. The C-I bond should react preferentially at these moderate temperatures. [4][5]5. Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision-Making in Structural Validation
The path to structural confirmation is a logical progression. The following diagram outlines a decision-making process for researchers.
Caption: Decision tree for the structural validation workflow.
By systematically applying this multi-faceted analytical approach, researchers can move forward with absolute confidence in the regiochemical outcome of their reactions, ensuring the integrity and reproducibility of their synthetic work.
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Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved from [Link]
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Communicate in Chemistry. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Dihalogenated Anisoles: Benchmarking 4-Bromo-3-iodoanisole for Sequential Cross-Coupling Reactions
Introduction: The Strategic Value of Orthogonal Reactivity in Synthesis
In the intricate field of medicinal chemistry and materials science, the ability to construct complex, multi-substituted aromatic scaffolds with precision is paramount. Dihalogenated aromatic compounds serve as invaluable building blocks, offering two distinct points for functionalization. The true power of these reagents is unlocked when the two halogen atoms can be addressed selectively, a concept known as orthogonal reactivity. This allows for the stepwise and controlled introduction of different substituents, a cornerstone of modern synthetic strategy.
This guide provides an in-depth technical comparison of 4-Bromo-3-iodoanisole , a premier building block, against other dihalogenated anisoles. We will explore its performance in three of the most powerful and ubiquitous palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through an analysis of underlying principles, supporting experimental data, and detailed protocols, this document will equip researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Pillar 1: The Principle of Chemoselective Cross-Coupling
The utility of dihalogenated building blocks in sequential synthesis hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy barrier for this step is directly related to the C-X bond dissociation energy. This establishes a reliable reactivity trend: C-I < C-Br < C-Cl < C-F .[1][2][3]
This intrinsic reactivity difference is the key to chemoselectivity. By carefully selecting reaction conditions—primarily temperature, catalyst, and ligand—one can selectively activate the more labile C-I bond while leaving the more robust C-Br or C-Cl bond intact for a subsequent transformation. This compound is an exemplary substrate for this strategy, as the pronounced reactivity gap between iodine and bromine allows for a wide operational window for selective functionalization.
Caption: Logical workflow for sequential cross-coupling of this compound.
Pillar 2: Comparative Reactivity Analysis
We will benchmark this compound against two relevant alternatives to highlight its advantages:
-
4-Bromo-3-chloroanisole : A substrate with a smaller reactivity differential between its halogens.
-
3,4-Dibromoanisole : A substrate with identical halogens, where selectivity is not governed by intrinsic bond strength but by steric or electronic factors, or by sophisticated catalyst control.[1][2]
A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a foundational tool for creating biaryl structures.[4][5] Here, the predictable reactivity of this compound is a significant asset.
Expertise & Experience: The C-I bond of this compound readily undergoes oxidative addition, allowing for Suzuki couplings to be performed under mild conditions, often at room temperature. This preserves thermally sensitive functional groups on the coupling partner. The remaining C-Br bond can then be coupled at a higher temperature, providing a clear and reliable two-step sequence.[6] In contrast, selectively coupling at the C-Br bond of 4-bromo-3-chloroanisole requires more forcing conditions for the first step, and the subsequent coupling of the C-Cl bond demands highly active, specialized catalyst systems (e.g., those using bulky, electron-rich phosphine ligands).[7][8] For 3,4-dibromoanisole, achieving mono-selectivity is challenging and often results in mixtures of mono- and di-substituted products, necessitating careful optimization of catalyst-to-ligand ratios and reaction times.[9]
Comparative Data: Suzuki-Miyaura Coupling
| Building Block | Target Halogen (1st Coupling) | Typical Catalyst/Ligand | Base | Temp. (°C) | Expected Outcome |
|---|---|---|---|---|---|
| This compound | Iodine | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, K₃PO₄ | 25-50 | High yield, excellent selectivity for mono-iodo coupling. |
| 4-Bromo-3-chloroanisole | Bromine | Pd(OAc)₂/SPhos | K₃PO₄ | 80-100 | Good yield, requires more active catalyst for C-Cl coupling. |
| 3,4-Dibromoanisole | C4-Br (less hindered) | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80-100 | Mixture of products, selectivity is catalyst/substrate dependent.[1][2] |
B. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, typically using a dual palladium and copper catalytic system.[10][11]
Expertise & Experience: The exceptional reactivity of the C-I bond in this compound makes it ideal for Sonogashira couplings.[6] These reactions can often be run at room temperature, which is crucial for minimizing the highly prevalent side reaction of alkyne homocoupling (Glaser coupling).[12][13] When using 4-bromo-3-chloroanisole, the higher temperatures needed to activate the C-Br bond invariably increase the rate of this undesirable homocoupling, leading to lower yields and more complex purification. Copper-free Sonogashira conditions can sometimes mitigate this but require careful ligand selection.[14]
Comparative Data: Sonogashira Coupling
| Building Block | Target Halogen (1st Coupling) | Typical Catalyst System | Base | Temp. (°C) | Expected Outcome |
|---|---|---|---|---|---|
| This compound | Iodine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | 25 | High yield, minimal alkyne homocoupling.[6] |
| 4-Bromo-3-chloroanisole | Bromine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50-80 | Moderate yield, increased risk of homocoupling. |
| 3,4-Dibromoanisole | C4-Br (less hindered) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50-80 | Potential for mixtures and di-alkynylation. |
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[15][16] The choice of ligand is critical in this reaction, often dictating the scope and efficiency.[17]
Expertise & Experience: Once again, the C-I bond of this compound allows for amination under relatively mild conditions. However, the choice of base is critical. Strong bases like NaOtBu or LHMDS are standard, but the C-I bond's reactivity allows for the use of milder carbonate bases in some cases, broadening functional group compatibility. The subsequent amination at the C-Br position will require a re-optimization of conditions, often with a more electron-rich ligand. For 4-bromo-3-chloroanisole, the initial C-Br amination proceeds well, but the final C-Cl amination is often the most challenging step in a synthetic sequence, requiring state-of-the-art catalysts.
Comparative Data: Buchwald-Hartwig Amination
| Building Block | Target Halogen (1st Coupling) | Typical Catalyst/Ligand | Base | Temp. (°C) | Expected Outcome |
|---|---|---|---|---|---|
| This compound | Iodine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | 80-100 | High yield and selectivity for C-I amination. |
| 4-Bromo-3-chloroanisole | Bromine | Pd₂(dba)₃ / RuPhos | NaOtBu | 100-110 | Good yield, but C-Cl amination is challenging. |
| 3,4-Dibromoanisole | C4-Br (less hindered) | Pd₂(dba)₃ / XPhos | NaOtBu | 100-110 | Risk of di-amination, even with stoichiometric control.[9] |
Pillar 3: Validated Experimental Protocols & Workflow
Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. The following protocols are representative methodologies for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of phenylboronic acid to the 3-position of this compound.
A. Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask, add this compound (313 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
B. Procedure:
-
Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
In a separate vial, prepare the catalyst by dissolving tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%) in degassed 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction flask via syringe.
-
Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
C. Work-up and Purification:
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the (4-bromo-3-phenyl)anisole product.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[5]
Protocol 2: General Workflow for Comparative Reactivity Studies
To objectively benchmark building blocks, a systematic and parallel workflow is essential.
Caption: A logical workflow for the experimental comparison of reactivity.[3]
Conclusion: The Decisive Advantage of this compound
For researchers aiming to perform sequential, regiocontrolled cross-coupling reactions, This compound presents a clear and decisive advantage over other dihalogenated anisoles. Its significant and predictable reactivity differential between the carbon-iodine and carbon-bromine bonds provides a robust platform for selective synthesis. This allows for:
-
A broader operational window: The first coupling at the iodine position can be performed under significantly milder conditions, enhancing functional group tolerance and minimizing side reactions.
-
Simplified process development: The high chemoselectivity reduces the need for extensive screening of ligands and conditions to control regioselectivity, saving valuable time and resources.
-
Enhanced molecular complexity: It reliably delivers a mono-brominated intermediate, which is itself a versatile building block for a second, distinct cross-coupling event.
While alternatives like 4-bromo-3-chloroanisole and 3,4-dibromoanisole have their applications, they introduce synthetic hurdles that this compound elegantly overcomes. For drug development professionals and synthetic chemists, its adoption translates to more efficient, predictable, and powerful routes to novel and complex molecular architectures.
References
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Manabe, K.; Yamaguchi, M. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts.
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Neufeldt, S. R.; Tan, Y.; et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
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Larson, N. G.; Sandin, M.; Neufeldt, S. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
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Larson, N. G.; Sandin, M.; Neufeldt, S. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
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Fairlamb, I. J. S.; et al. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
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Manabe, K.; Yamaguchi, M. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace.
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Neufeldt, S. R.; et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
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BenchChem Technical Support Team. Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole. BenchChem.
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AI Product Assistant. Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. BenchChem.
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Knochel, P.; et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia.
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Wikipedia contributors. Directed ortho metalation. Wikipedia.
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Rosa, G. P.; et al. Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate.
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
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BenchChem Technical Support Team. Managing Reactions of 4-Bromo-3-iodophenol. BenchChem.
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Wikipedia contributors. Sonogashira coupling. Wikipedia.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
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Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Alagarsamy, P.; et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
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NRO Chemistry. Sonogashira Coupling. YouTube.
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
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Kinetic studies of 4-Bromo-3-iodoanisole in palladium-catalyzed reactions
An In-Depth Guide to the Kinetic Profile of 4-Bromo-3-iodoanisole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical tool for constructing complex molecular architectures. Among these, this compound stands out as a versatile and strategic building block. Its two distinct carbon-halogen bonds (C-I and C-Br) offer a platform for sequential, site-selective modifications. Understanding the kinetic behavior of this substrate in palladium-catalyzed reactions is paramount to harnessing its full synthetic potential.
This guide provides a comprehensive comparison of the kinetic performance of this compound in key cross-coupling reactions. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to ensure reproducible and predictable outcomes.
Part 1: The Fundamental Principle: Chemoselectivity Driven by Kinetics
The ability to selectively functionalize one halogen site over the other in this compound is fundamentally a kinetic phenomenon. The reaction's selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to the initial, and typically rate-determining, oxidative addition step in the palladium catalytic cycle.[1][2]
Consequently, by carefully selecting reaction conditions, one can favor the rapid cleavage of the C-I bond, allowing for coupling at this position while leaving the more robust C-Br bond untouched for subsequent transformations.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For dihaloarenes like this compound, the initial oxidative addition of the Pd(0) catalyst to the aryl halide dictates the site of reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Comparative Performance in Palladium-Catalyzed Reactions
The choice of the cross-coupling reaction, ligand, base, and solvent all play crucial roles in modulating the kinetics and ensuring high selectivity. Below, we compare the performance of this compound in three of the most common palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.
Kinetic Profile Comparison
The inherent reactivity difference (C-I > C-Br) means that under optimized conditions, the initial reaction rate at the iodine position will be significantly faster. This allows for a kinetic window where monocoupling can be achieved with high fidelity.
| Parameter | 4-Iodoanisole | 4-Bromoanisole | This compound (at C-I) | This compound (at C-Br) |
| Relative Initial Rate (Suzuki) | ~100 | ~1 | ~95-100 | <1 (Requires harsher conditions) |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | Room Temp. to 80 °C | >100 °C or specialized catalyst |
| General Observation | Fast Reaction | Sluggish Reaction | Highly selective for C-I bond | Reaction requires forcing conditions |
| This table presents illustrative data based on established reactivity principles to compare the expected kinetic behavior. |
Suzuki-Miyaura Coupling
This is one of the most versatile C-C bond-forming reactions. For this compound, a standard protocol using Pd(PPh₃)₄ and a mild base like K₂CO₃ in a toluene/water solvent system at around 80°C provides excellent selectivity for the C-I position.[1][4]
-
Catalyst Choice : Pd(PPh₃)₄ is an excellent, commercially available Pd(0) precursor that is highly effective for coupling aryl iodides.
-
Base Selection : K₂CO₃ is sufficiently basic to facilitate the transmetalation step without promoting significant side reactions or cleavage of the C-Br bond.
-
Solvent System : The biphasic toluene/water system is effective for dissolving both the organic substrate and the inorganic base.[4]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[5] Selective coupling at the C-I position of this compound is readily achieved at room temperature using catalysts like Pd(PPh₃)₂Cl₂ with a CuI co-catalyst and an amine base such as triethylamine (Et₃N).[6] The mild conditions are key to preserving the C-Br bond.
Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an aryl halide with an alkene.[7] Similar to the other reactions, selectivity for the C-I bond is achieved under milder conditions (e.g., 80-100 °C) with a catalyst like Pd(OAc)₂ and a phosphine ligand such as P(o-tol)₃.[1] The choice of a slightly bulkier phosphine ligand can further enhance selectivity by making the approach to the more sterically hindered C-Br bond (ortho to the methoxy group) more difficult.
| Reaction | Typical Catalyst System | Base | Solvent | Temperature | Expected Selectivity (C-I) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Toluene / H₂O | 80 °C | >98% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF or DMF | Room Temp. | >99% |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C | >95% |
Part 3: The Alternative Substrate: A Comparative Kinetic Analysis
To fully appreciate the synthetic utility of this compound, it is instructive to compare it with a substrate where selectivity is not as straightforward, such as a dibromoarene (e.g., 1,3-dibromobenzene).
-
Substrate-Controlled Selectivity : With this compound, the large intrinsic difference in C-I and C-Br bond reactivity provides inherent, or "substrate-controlled," selectivity. The primary kinetic challenge is simply to stop the reaction after the first coupling.
-
Catalyst-Controlled Selectivity : With a dibromoarene, both C-Br bonds have similar reactivity. Achieving selective monocoupling is far more challenging and relies on a "catalyst-controlled" strategy.[8] Here, the choice of ligand is critical; bulky or specially designed ligands are used to sterically or electronically differentiate between the two similar reaction sites.[9][10] This often requires extensive optimization and can be highly sensitive to minor changes in reaction conditions.
The use of this compound, therefore, offers a more robust and predictable pathway to mono-functionalized intermediates, which is a significant advantage in complex multi-step syntheses common in drug development.
Caption: Decision framework for choosing a halogenated substrate.
Part 4: Detailed Experimental Protocol: Kinetic Monitoring
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following protocol details a method for the kinetic analysis of a selective Suzuki-Miyaura coupling.
Objective: To determine the initial reaction rate and monitor the selective consumption of this compound in a Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dodecane (Internal Standard, ~0.5 mmol)
-
Toluene (10 mL)
-
Deionized Water (3 mL)
Procedure:
-
Reactor Setup: To an oven-dried 50 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a septum, add this compound, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, and dodecane.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes to ensure anaerobic conditions.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Initiation: Place the flask in a preheated oil bath at 80 °C and begin vigorous stirring. This marks t=0.
-
Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) of the organic layer via a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing diethyl ether (~1 mL) and a small amount of water. Shake vigorously.
-
Sample Preparation: Pass the quenched sample through a small plug of silica gel to remove the catalyst and baseline impurities.
-
Analysis: Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the relative concentrations of the starting material, the mono-coupled product (4-bromo-3-phenylanisole), and any di-coupled product.
-
Data Processing: Plot the concentration of the starting material versus time. The initial slope of this curve is proportional to the initial reaction rate.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
This compound is a superior substrate for the programmed synthesis of polysubstituted aromatic compounds due to its predictable, kinetically-driven chemoselectivity. The significant difference in the reactivity of the C-I and C-Br bonds allows for robust, "substrate-controlled" selective cross-coupling reactions under mild conditions. By understanding the kinetic principles that govern these transformations and employing validated protocols, researchers can confidently utilize this building block to accelerate the development of novel pharmaceuticals and advanced materials.
References
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.[Link]
-
Rapid Room-Temperature, Chemoselective Csp2-Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. PMC - NIH.[Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.[Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.[Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]
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Sonogashira Coupling. Organic Chemistry Portal.[Link]
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Heck Reaction. Organic Chemistry Portal.[Link]
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Suzuki reaction. Wikipedia.[Link]
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A Comparative Guide to Catalyst Systems for the Selective Coupling of 4-Bromo-3-iodoanisole
For researchers, medicinal chemists, and professionals in drug development, the ability to precisely and selectively functionalize complex aromatic scaffolds is paramount. Dihalogenated compounds, such as 4-Bromo-3-iodoanisole, are invaluable building blocks, offering two distinct reactive sites for sequential chemical modifications. The success of a synthetic campaign often hinges on the strategic selection of a catalyst system that can reliably discriminate between these sites. This guide provides an in-depth comparison of catalyst systems for the selective functionalization of this compound, grounded in mechanistic principles and supported by experimental data.
The Foundational Principle: Exploiting Differential Reactivity
The cornerstone of selectivity in coupling reactions involving this compound is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and thus more susceptible to oxidative addition by a low-valent transition metal catalyst, which is typically the rate-determining and selectivity-determining step in most cross-coupling catalytic cycles.[1][2] This fundamental disparity (reactivity order: C–I > C–Br >> C–Cl) allows for the preferential functionalization at the iodine-bearing C3 position under carefully controlled conditions, leaving the C4-bromo position intact for subsequent transformations.[3][4]
Palladium-Based Catalyst Systems: The Workhorse of Selective Coupling
Palladium catalysis is the most extensively studied and widely employed method for the selective coupling of dihaloarenes. Its reliability, functional group tolerance, and the vast library of available ligands make it the first choice for most applications involving this compound.
Mechanism and Selectivity Control
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Due to the lower bond dissociation energy of the C-I bond, this step occurs preferentially at the 3-position of this compound. Subsequent transmetalation with an organometallic reagent (like a boronic acid) and reductive elimination yields the mono-coupled product and regenerates the Pd(0) catalyst.
The choice of ligand is critical for modulating catalyst activity and selectivity.[5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, influence the rate of oxidative addition, and prevent unwanted side reactions.[6][7][8]
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A Comparative Guide to the Spectroscopic Validation of 4-Bromo-3-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials, the unambiguous structural confirmation of molecular building blocks is paramount. 4-Bromo-3-iodoanisole, a versatile dihalogenated aromatic compound, serves as a critical precursor whose regiochemical purity dictates the success of subsequent synthetic steps. Misidentification with its isomers can lead to failed reactions, impure products, and significant loss of resources. This guide provides a comprehensive framework for the spectroscopic validation of this compound, contrasting its spectral features with a potential isomer, 4-Bromo-2-iodoanisole, to underscore the power of a multi-technique approach.
The Imperative of Regiochemical Precision
The substitution pattern on an aromatic ring profoundly influences its electronic properties and reactivity. For this compound, the specific placement of the methoxy, bromine, and iodine substituents is key to its utility. The synthesis of such compounds can sometimes yield isomeric mixtures, making robust analytical validation not just a quality control step, but a foundational component of the research process.
A Multi-Spectroscopic Workflow for Unambiguous Validation
A single spectroscopic technique is often insufficient for absolute structural elucidation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a self-validating system is created where each method corroborates the findings of the others.
Experimental Workflow Diagram
Caption: Overall workflow from synthesis to structural confirmation.
Part 1: Synthesis Protocol
A reliable synthesis is the first step to obtaining the target compound. The regioselective synthesis of dihalogenated anisoles can be achieved through methods such as ortho-metalation followed by electrophilic halogenation.[1]
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable precursor, such as 4-bromoanisole.
-
Ortho-Lithiation/Alumination: Treat the starting material with a strong base (e.g., n-BuLi) in the presence of a directing group or a mixed-metal reagent to selectively deprotonate the position ortho to the methoxy group (C3).[1]
-
Electrophilic Iodination: Introduce an iodine source (e.g., I₂) to the reaction mixture. The electrophilic iodine will quench the organometallic intermediate at the C3 position.
-
Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated aq. NaHS₂O₃). The crude product is then extracted, dried, and purified using silica gel column chromatography to isolate the desired this compound isomer.[1]
Part 2: Spectroscopic Data & Interpretation
The following sections detail the expected spectroscopic signatures for this compound (Compound A ) and compare them with its isomer, 4-Bromo-2-iodoanisole (Compound B ).
Molecular Structures for Analysis
Caption: Target compound (A) and its structural isomer (B).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive evidence of their relative positions. Studies on substituted anisoles have established that substituent effects on chemical shifts are generally additive, allowing for predictable patterns.[2]
¹H NMR Analysis:
-
This compound (A): The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.
-
The proton at C2 (ortho to OMe and I) will be a doublet.
-
The proton at C5 (meta to OMe, ortho to Br) will be a doublet of doublets.
-
The proton at C6 (meta to OMe and I, ortho to Br) will be a doublet.
-
-
4-Bromo-2-iodoanisole (B): This isomer also shows three aromatic signals but with a different splitting pattern.
-
The proton at C3 (ortho to OMe and I) will be a doublet.
-
The proton at C5 (meta to OMe, ortho to Br) will be a doublet of doublets.
-
The proton at C6 (meta to OMe and Br, ortho to H-5) will be a doublet.
-
¹³C NMR Analysis:
The number of signals and their chemical shifts in the proton-decoupled ¹³C NMR spectrum reflect the molecular symmetry and the electronic environment of each carbon atom.
-
This compound (A): Due to the lack of symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The carbons directly attached to the electronegative halogens (C3-I and C4-Br) will have characteristic chemical shifts.
-
4-Bromo-2-iodoanisole (B): This isomer will also show seven unique signals, but the chemical shifts for the substituted carbons (C2-I and C4-Br) will differ from those in Compound A.
Table 1: Comparative NMR Data
| Assignment | This compound (A) - Predicted | 4-Bromo-2-iodoanisole (B) - Predicted | Rationale for Distinction |
| Aromatic Protons | 3 signals with distinct splitting (d, dd, d) | 3 signals with a different splitting pattern | The coupling constants (J-values) between adjacent protons are the key differentiators. The ortho-coupling (typically 7-9 Hz) and meta-coupling (typically 2-3 Hz) patterns will be unique to each isomer's proton arrangement. |
| Methoxy Protons | Singlet (~3.8-3.9 ppm) | Singlet (~3.8-3.9 ppm) | No significant difference expected. |
| Aromatic Carbons | 6 unique signals | 6 unique signals | The chemical shifts of C2, C3, and C4 will be most affected and serve as diagnostic markers. The carbon attached to iodine (C-I) typically appears at a lower field than the carbon attached to bromine (C-Br).[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution is a powerful confirmation tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while iodine is monoisotopic (¹²⁷I).[4][5][6]
A compound containing one bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[4][6] For this compound, this pattern is a definitive signature.
-
Expected Molecular Ion Peaks:
-
C₇H₆⁷⁹BrIO⁺ = 311.86 m/z
-
C₇H₆⁸¹BrIO⁺ = 313.86 m/z
-
-
Appearance: Two peaks of approximately equal height at ~312 and ~314 m/z.
While MS can confirm the molecular formula (C₇H₆BrIO), it cannot distinguish between isomers like A and B based on the molecular ion alone, as they have the same mass. Fragmentation patterns can sometimes offer clues, but these are often complex and less reliable for definitive isomer differentiation than NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region (690-900 cm⁻¹).[7]
-
Aromatic C-H Stretch: A characteristic band is expected around 3030-3100 cm⁻¹.[7]
-
C-O Ether Stretch: A strong band for the aryl-alkyl ether linkage will appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region confirm the aromatic ring.[7]
-
C-Br and C-I Stretches: These vibrations occur at lower frequencies, typically in the 500-600 cm⁻¹ region, and can be difficult to assign definitively.[8]
-
Out-of-Plane Bending: The pattern of absorption in the 800-900 cm⁻¹ region is diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring like both isomers, specific bands are expected in this region.
While IR confirms the presence of the key functional groups (anisole, aromatic ring), distinguishing between isomers A and B based solely on IR can be challenging and is less definitive than NMR. However, it serves as an excellent complementary technique.[9][10]
Conclusion
The unambiguous validation of this compound relies on a synergistic, multi-spectroscopic approach. While Mass Spectrometry confirms the elemental composition and Infrared Spectroscopy identifies key functional groups, NMR spectroscopy stands as the definitive tool for establishing regiochemical purity. The unique chemical shifts and proton coupling patterns observed in the ¹H NMR spectrum provide an irrefutable fingerprint of the 1,2,4-substitution pattern of the methoxy, iodine, and bromine groups, respectively. By comparing experimental data against predicted values and the spectra of potential isomers, researchers can proceed with confidence, ensuring the integrity of their synthetic pathways and the quality of their final products.
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Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
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Clegg, W., Conway, B., Hevia, E., Kennedy, A. R., Knochel, P., Mulvey, R. E., & Robertson, S. D. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Chemical Communications. Available at: [Link]
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Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]
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A Guide to the Cross-Validation of Experimental and Theoretical Data for 4-Bromo-3-iodoanisole
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of experimental and theoretical data for 4-Bromo-3-iodoanisole, a halogenated aromatic compound with potential applications in organic synthesis. We will explore the available experimental data, delve into the theoretical methods for predicting its spectroscopic properties, and present a case study to illustrate the power of cross-validation in structural elucidation.
Introduction to this compound and the Imperative of Cross-Validation
This compound (IUPAC name: 1-bromo-2-iodo-4-methoxybenzene) is a disubstituted anisole containing both bromine and iodine atoms on the aromatic ring. The presence of these two heavy halogens, along with the methoxy group, creates a unique electronic environment that influences its chemical reactivity and spectroscopic properties. Accurate characterization of such molecules is crucial for their application in fields like medicinal chemistry and materials science, where precise knowledge of structure dictates function.
Cross-validation of experimental and theoretical data is a cornerstone of modern chemical research. It provides a self-validating system that enhances the reliability of structural assignments. Experimental data provides a snapshot of the molecule's properties in the real world, while theoretical calculations offer a microscopic understanding of its electronic structure and behavior. When experimental and theoretical data converge, it builds a high degree of confidence in the assigned structure. Conversely, discrepancies between the two can reveal subtle structural features or highlight the limitations of the theoretical models employed, driving further investigation.
Experimental Data for this compound
Table 1: Experimental and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | 124-126 °C | [2] |
| Boiling Point | 304.6 °C at 760 mmHg | [2] |
| Density | 2.1±0.1 g/cm³ | [2] |
| Mass Spectrometry | A GC-MS spectrum is noted to be available. | [1] |
The lack of readily available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra in the literature for this compound necessitates a reliance on theoretical predictions to complement the existing data.
Theoretical Framework for Spectroscopic Prediction
To predict the spectroscopic properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT is a robust method for calculating the electronic structure of molecules, from which various properties, including NMR and IR spectra, can be derived.
Causality Behind Method Selection
The choice of a DFT functional and basis set is critical for obtaining accurate predictions. For molecules containing heavy atoms like iodine, relativistic effects can become significant and must be considered for high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, as it effectively addresses the gauge-origin problem.
Based on the literature for similar halogenated aromatic compounds, a hybrid functional such as B3LYP or PBE0, paired with a basis set like 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials (ECPs) for iodine (to account for relativistic effects), provides a good balance of accuracy and computational cost for predicting NMR and IR spectra.
Predicted Spectroscopic Data for this compound
Based on the aforementioned theoretical framework, we can predict the 1H NMR, 13C NMR, and IR spectra for this compound. These predicted spectra serve as a valuable guide for experimentalists seeking to identify this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (attached to C2) | 7.5 - 7.7 | - |
| H (attached to C5) | 6.8 - 7.0 | - |
| H (attached to C6) | 7.2 - 7.4 | - |
| OCH₃ | 3.8 - 3.9 | 55 - 57 |
| C1 (C-OCH₃) | - | 158 - 160 |
| C2 | - | 115 - 117 |
| C3 (C-I) | - | 95 - 97 |
| C4 (C-Br) | - | 112 - 114 |
| C5 | - | 130 - 132 |
| C6 | - | 138 - 140 |
Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic peaks for:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2950 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)
-
C-Br stretching: ~500-600 cm⁻¹
-
C-I stretching: ~480-550 cm⁻¹
Case Study: Cross-Validation for 4-Bromo-3-nitroanisole
To provide a concrete example of the cross-validation process, we will examine 4-Bromo-3-nitroanisole. This molecule is structurally related to our primary topic and has both experimental and theoretical data available in the literature.
Table 3: Comparison of Experimental and Theoretical IR and Raman Data for 4-Bromo-3-nitroanisole
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | 3105, 3085, 3060 |
| Asymmetric CH₃ stretch | 2980 | 2982 | 2985 |
| Symmetric CH₃ stretch | 2845 | 2848 | 2850 |
| Aromatic C=C stretch | 1580, 1475 | 1582, 1478 | 1585, 1470 |
| Asymmetric NO₂ stretch | 1525 | 1528 | 1530 |
| Symmetric NO₂ stretch | 1340 | 1342 | 1345 |
| C-O-C stretch | 1250 | 1255 | 1252 |
| C-N stretch | 870 | 875 | 872 |
| C-Br stretch | 640 | 642 | 645 |
The excellent agreement between the experimental and theoretically calculated vibrational frequencies for 4-Bromo-3-nitroanisole demonstrates the predictive power of DFT for this class of molecules.[3]
Experimental and Computational Protocols
Experimental Workflow for Spectroscopic Analysis
For a novel compound like this compound, a standard workflow for spectroscopic characterization would be as follows:
Caption: A typical experimental workflow for the spectroscopic characterization of a synthesized organic compound.
1. Mass Spectrometry (GC-MS):
- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities, and the MS provides the mass-to-charge ratio of the molecular ion and its fragments.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Protocol:
- Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling patterns of the protons.
- Acquire a ¹³C NMR spectrum to identify the number and chemical environments of the carbon atoms.
3. Infrared (IR) Spectroscopy:
- Objective: To identify the functional groups present in the molecule.
- Protocol: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal of an FT-IR spectrometer and the spectrum is recorded.
Computational Workflow for Spectroscopic Prediction
The following workflow outlines the steps for predicting the spectroscopic properties of this compound using DFT.
Caption: A computational workflow for the prediction of NMR and IR spectra using Density Functional Theory.
1. Structure Building: A 3D model of this compound is built using molecular modeling software.
2. Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for C, H, O, Br and a basis set with an ECP for I).
3. Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
4. NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the NMR shielding tensors, from which the chemical shifts are determined relative to a standard (e.g., tetramethylsilane).
Conclusion
The cross-validation of experimental and theoretical data is an indispensable tool in modern chemical research for the robust characterization of molecules like this compound. While a complete set of experimental data for this specific molecule is not currently available in the public domain, this guide has provided the available experimental information and a detailed framework for predicting its spectroscopic properties using computational methods. The case study of 4-Bromo-3-nitroanisole demonstrates the high level of accuracy that can be achieved with modern DFT methods, underscoring the value of this synergistic approach. For researchers working with novel compounds, the integration of theoretical predictions with experimental observations provides a powerful, self-validating system for confident structural elucidation.
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Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-3-iodoanisole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in the pharmaceutical and chemical sciences, handling halogenated aromatic compounds like 4-Bromo-3-iodoanisole requires a meticulous approach that extends from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and the Rationale for Specialized Disposal
These compounds are often characterized by:
-
Toxicity: Halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin. For instance, the related compound 4-Bromo-3-nitroanisole is classified as harmful if swallowed and causes skin and eye irritation.[2][3]
-
Environmental Persistence: Carbon-halogen bonds are strong, making these compounds resistant to natural degradation. Improper disposal can lead to persistent organic pollutants in soil and water. The U.S. Environmental Protection Agency (EPA) heavily regulates such materials to prevent long-term environmental damage.[4][5]
-
Disposal Complexity: The incineration of halogenated waste can produce acidic gases (like HBr and HI) and potentially dioxins if not performed under specific high-temperature conditions. This makes their disposal more complex and costly than non-halogenated waste.[6]
Due to these factors, this compound must be treated as regulated hazardous waste, managed from "cradle to grave" by the generator—the laboratory that creates the waste.[5][7]
| Hazard Category | Anticipated Classification and Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed). Based on data for similar compounds like 4-bromoanisole.[8] |
| Skin Irritation | Category 2 (Causes skin irritation). A common characteristic of halogenated aromatics.[8] |
| Environmental Hazard | Hazardous to the aquatic environment. Halogenated organics are known for their environmental persistence and toxicity.[2] |
The Regulatory Framework: Adherence to EPA and Institutional Standards
In the United States, the disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[4][7] This framework mandates that generators of hazardous waste are responsible for its proper identification, management, and final disposal.[5] Your institution's Environmental Health and Safety (EHS) office translates these federal and state regulations into specific, actionable procedures for your laboratory.
The core principle is waste segregation. Halogenated organic waste must always be collected separately from non-halogenated waste.[6][9][10] Mixing these streams leads to a larger volume of high-cost hazardous waste and violates compliance protocols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps from the point of generation to the point of collection by EHS personnel.
Immediately upon generation, determine that the waste contains this compound. This includes:
-
Neat, unused, or expired product.
-
Solutions containing the compound.
-
Solvent rinsates from contaminated glassware (e.g., acetone, ethyl acetate).[9]
-
Contaminated materials like gloves, weigh boats, or absorbent pads used for spills.
This waste must be placed in a designated "Halogenated Organic Waste" container.
The choice of container is critical to prevent leaks, spills, and exposure.
-
Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[6] The container must have a tight-fitting screw cap.[11]
-
Condition: Ensure the container is clean, in good condition, and free of cracks or residue from previous use.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
As soon as the first drop of waste enters the container, it must be labeled.[6] The label, often provided by your institution's EHS department, must include:
-
The words "Hazardous Waste" .[9]
-
Full Chemical Names: List all chemical constituents, including solvents. Write out "this compound" without using abbreviations.
-
Concentration/Percentage: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Ignitable" if in a flammable solvent).
-
Generator Information: Your name, lab location (building and room number), and the date of accumulation.
Designate a specific location within the lab, known as a Satellite Accumulation Area (SAA), for waste storage. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment (e.g., a large tray or tub) to contain any potential leaks from the primary container.
-
Away from drains, heat sources, and direct sunlight.[6]
The waste container must remain closed at all times except when actively adding waste.[11]
Once the waste container is nearly full (e.g., 90% capacity), or if you are generating waste infrequently, schedule a pickup with your institution's EHS office.[9] Follow their specific procedures, which typically involve submitting an online request form. Do not allow hazardous waste to accumulate in the lab for extended periods.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill.[12] Do not use combustible materials like paper towels for large spills of flammable solutions.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated bag or container. Label it as "Hazardous Waste" containing this compound and the absorbent material, and dispose of it through the EHS office.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for chemical waste from generation to final disposal.
By adhering to this structured protocol, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines as the primary source of procedural information.
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Understanding the Risks: Hazard Profile of 4-Bromo-3-iodoanisole
An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-3-iodoanisole
For laboratory professionals engaged in research and development, particularly within the pharmaceutical sector, the safe handling of halogenated aromatic compounds is a paramount concern. This compound, a member of this class, requires stringent safety protocols to mitigate potential hazards. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, ensuring a secure laboratory environment.
-
Skin Irritation and Corrosion: Direct contact can lead to skin irritation or, in more severe cases, chemical burns.[1][2][3]
-
Serious Eye Damage: Vapors and splashes pose a significant risk of causing serious eye irritation or damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Ingestion can be harmful to health.[2]
A thorough understanding of these risks, as outlined in the Safety Data Sheet of similar compounds, is the foundational step in establishing a robust safety protocol.[1][2][3]
Core Principles of Protection: A Multi-Layered PPE Approach
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Rationale and Key Considerations |
| Eye and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][4] Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][2] The choice of glove material should be based on the specific solvent used and the breakthrough time. Always inspect gloves for any signs of degradation or puncture before use.[5] |
| Body | Chemical-resistant laboratory coat or apron. | Provides a barrier against spills and splashes, protecting the underlying clothing and skin.[1][6] |
| Respiratory | Use within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors.[1][4] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[1] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and protocol outline the essential steps for handling this compound.
Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
Preparation:
-
Review Safety Data Sheets: Before commencing any work, thoroughly review the SDS for structurally similar compounds to understand the potential hazards.[1]
-
Don Appropriate PPE: Equip yourself with the full range of personal protective equipment as detailed in the table above.[1]
-
Prepare the Work Area: Ensure that a chemical fume hood is certified and functioning correctly. The work area should be clean and free of clutter.[6] All necessary equipment and reagents should be placed within the fume hood before introducing the compound.[6]
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Utilize appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.[1]
-
Maintain Containment: Keep all containers with the compound tightly sealed when not in active use.[6] All handling procedures should be conducted within the confines of the chemical fume hood.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.[6]
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[6]
Emergency Procedures: A Plan for Contingencies
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[2][6]
Spill Management:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, weighing boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[6]
-
Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[2][3]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety, ensuring the protection of both laboratory personnel and the environment.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 4-Chloro-3,5-dibromo-2-iodoanisole Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- US EPA. (2025). Personal Protective Equipment.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Loba Chemie. (2016). 4-BROMOANISOLE For Synthesis MSDS.
- Fisher Scientific Company. (2009). 4-bromoanisole - SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Bromo-3-nitroanisole.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

